molecular formula C13H12N2O B096673 4-Biphenylcarboxylic acid hydrazide CAS No. 18622-23-6

4-Biphenylcarboxylic acid hydrazide

Cat. No.: B096673
CAS No.: 18622-23-6
M. Wt: 212.25 g/mol
InChI Key: QEUAQXSDDNDOTG-UHFFFAOYSA-N
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Description

4-Biphenylcarboxylic acid hydrazide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234750. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzohydrazide
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InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEUAQXSDDNDOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10171871
Record name (1,1'-Biphenyl)-4-carbohydrazide
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Molecular Weight

212.25 g/mol
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CAS No.

18622-23-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, hydrazide
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Record name p-Phenylbenzhydrazide
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Record name 18622-23-6
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Record name (1,1'-Biphenyl)-4-carbohydrazide
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Record name [1,1'-biphenyl]-4-carbohydrazide
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Record name P-PHENYLBENZHYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 4-biphenylcarboxylic acid hydrazide, a key building block in medicinal chemistry and materials science. This document provides a thorough examination of the prevalent synthetic methodologies, focusing on the underlying chemical principles and practical laboratory considerations. A robust, field-proven protocol is presented in a detailed, step-by-step format, accompanied by essential data on reagents, safety precautions, and analytical characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of biphenyl derivatives.

Introduction: The Significance of this compound

This compound is an important organic intermediate characterized by its biphenyl scaffold and a reactive hydrazide functional group.[1][2][3][4] This unique structural combination makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][5] Its derivatives have garnered significant attention in the field of drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] The biphenyl moiety provides a rigid and tunable core, while the hydrazide group serves as a nucleophilic handle for various chemical transformations, enabling the construction of diverse molecular architectures.

Synthetic Pathways: A Mechanistic Overview

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-biphenylcarboxylic acid. This approach involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 4-Biphenylcarboxylic Acid

The first step involves the conversion of 4-biphenylcarboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. The most common method for this transformation is Fischer esterification.

Mechanism of Fischer Esterification:

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps.

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., concentrated sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Step 2: Hydrazinolysis of the Ester

The second and final step is the reaction of the synthesized ester with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Mechanism of Hydrazinolysis:

  • Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the alkoxy group of the ester.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the alcohol (the leaving group).

  • Deprotonation: A base (which can be another molecule of hydrazine) removes a proton from the protonated hydrazide to yield the final this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, based on established and reliable methods.[6][10]

Materials and Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-Biphenylcarboxylic acidC₁₃H₁₀O₂198.2292-92-2White to off-white crystalline powder
MethanolCH₃OH32.0467-56-1Colorless, volatile, flammable liquid
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9Highly corrosive, strong acid and dehydrating agent
Hydrazine Hydrate (80%)N₂H₄·H₂O50.067803-57-8Colorless, fuming, oily liquid; highly toxic and corrosive[11][12][13][14][15]
Diethyl Ether(C₂H₅)₂O74.1260-29-7Colorless, highly volatile, and flammable liquid
Sodium BicarbonateNaHCO₃84.01144-55-8White crystalline powder
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6White crystalline solid, drying agent
Step-by-Step Procedure

Step 1: Synthesis of Methyl 4-Biphenylcarboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.050 mol) of 4-biphenylcarboxylic acid and 100 mL of methanol.

  • Stir the mixture until the acid is partially dissolved.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-biphenylcarboxylate. The product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 4-biphenylcarboxylate (approximately 0.050 mol) in 100 mL of ethanol.

  • To this solution, add 10 mL of 80% hydrazine hydrate (a significant excess).

  • Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven to obtain pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 4-Biphenylcarboxylic Acid + Methanol + Conc. H₂SO₄ B Reflux (4-6h) A->B Heat C Work-up (Evaporation, Extraction, Washing) B->C Cooling D Methyl 4-Biphenylcarboxylate C->D Purification E Methyl 4-Biphenylcarboxylate + Hydrazine Hydrate + Ethanol D->E F Reflux (6-8h) E->F Heat G Precipitation & Filtration F->G Cooling H This compound G->H Drying

Caption: Workflow for the two-step synthesis of this compound.

Safety and Handling Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][12][13][14][15] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12][13][14][15]

  • Ventilation: Ensure adequate ventilation to prevent the inhalation of vapors.[11][12][13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][15]

  • Storage: Store hydrazine hydrate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[11][12][13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the pure compound should be sharp and consistent with the literature value (typically around 178 °C).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretching of the amine and amide groups (around 3326 and 3276 cm⁻¹), and the C=O stretching of the amide group (around 1622 cm⁻¹).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons of the biphenyl rings, as well as distinct signals for the -NH and -NH₂ protons. For example, in CDCl₃, the aromatic protons typically appear as a multiplet in the range of δ 7.35 ppm, the -NH proton as a broad singlet around δ 5.85 ppm, and the -NH₂ protons as a broad singlet around δ 3.47 ppm.[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.25 g/mol ).[2][3][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 (Esterification) Incomplete reactionIncrease reflux time; ensure sufficient catalyst is used.
Loss of product during work-upPerform extractions carefully; ensure complete drying of the organic layer.
Low yield in Step 2 (Hydrazinolysis) Incomplete reactionIncrease reflux time; use a larger excess of hydrazine hydrate.
Product is soluble in the reaction mixtureCool the reaction mixture thoroughly in an ice bath before filtration.
Impure final product Incomplete reaction of starting materialsRecrystallize the final product from a suitable solvent (e.g., ethanol).
Side reactionsEnsure proper reaction conditions (temperature, time) are maintained.

Conclusion

The synthesis of this compound via a two-step esterification and subsequent hydrazinolysis is a reliable and efficient method. This guide provides a comprehensive and practical protocol for its preparation in a laboratory setting. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their scientific endeavors. The versatility of this compound ensures its continued importance in the development of new pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 4-Biphenylcarboxylic Acid Hydrazide: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylcarboxylic acid hydrazide is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, the therapeutic potential of its derivatives. We delve into the mechanistic insights behind the antimicrobial and anti-inflammatory activities of this compound-derived compounds, supported by quantitative bioactivity data and detailed experimental protocols. Furthermore, this guide explores the modulation of key signaling pathways, such as NF-κB and MAPK, by these derivatives, offering a rationale for their potential application in drug discovery and development.

Introduction: The Biphenyl Hydrazide Scaffold

This compound, also known as 4-phenylbenzhydrazide, is an organic compound featuring a biphenyl moiety connected to a hydrazide functional group.[1][2][3] Its chemical structure combines the rigidity and aromaticity of the biphenyl group with the reactive and versatile nature of the hydrazide moiety. This unique combination makes it an attractive starting material for the synthesis of a diverse range of derivatives, particularly hydrazones, which have demonstrated significant pharmacological activities.[4][5]

The biphenyl scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[5] The addition of the hydrazide group provides a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[6]

Table 1: Physicochemical Properties of this compound [3][7]

PropertyValue
CAS Number 18622-23-6
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Appearance Solid
InChI Key QEUAQXSDDNDOTG-UHFFFAOYSA-N
SMILES NNC(=O)c1ccc(cc1)-c2ccccc2

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically involving a two-step procedure starting from 4-biphenylcarboxylic acid.

Synthesis Pathway

The synthesis begins with the esterification of 4-biphenylcarboxylic acid, followed by hydrazinolysis of the resulting ester.

Synthesis BiphenylAcid 4-Biphenylcarboxylic Acid Ester Methyl 4-biphenylcarboxylate BiphenylAcid->Ester  CH₃OH, H₂SO₄ (cat.) Reflux Hydrazide This compound Ester->Hydrazide  NH₂NH₂·H₂O, Ethanol Reflux

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Step 1: Esterification of 4-Biphenylcarboxylic Acid

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-biphenylcarboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (catalytic amount, ~2-3 drops per gram of acid) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Add cold water to the residue to precipitate the methyl 4-biphenylcarboxylate.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

Step 2: Hydrazinolysis of Methyl 4-biphenylcarboxylate

  • In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized methyl 4-biphenylcarboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.[8]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure and cooled in an ice bath to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain the final product.

Characterization Techniques

The identity and purity of the synthesized this compound and its derivatives are typically confirmed using a combination of modern analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic functional groups.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N stretches.[9]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis (CHN): To confirm the elemental composition of the synthesized compound.[10]

Biological Activities and Therapeutic Potential

This compound itself is primarily a synthetic intermediate. Its significant biological relevance stems from its role as a precursor to a wide range of hydrazone derivatives, which have demonstrated potent antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Hydrazone derivatives of 4-biphenylcarboxylic acid have been extensively studied for their activity against a broad spectrum of bacteria and fungi.[10][11]

The antimicrobial activity of hydrazones is often attributed to their ability to act as enzyme inhibitors.[4] The azomethine group (-C=N-NH-) in hydrazones is crucial for their biological activity and can chelate with metal ions in the active sites of enzymes, leading to their inhibition.[6]

One of the proposed mechanisms for the antibacterial action of some hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[12] By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.

Antimicrobial_MoA cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Hydrazone Biphenyl Hydrazone Derivative Hydrazone->DNA_Gyrase Inhibits

Caption: Proposed antimicrobial mechanism of action via DNA gyrase inhibition.

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected this compound-Hydrazone Derivatives [9]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
IVa (R=H)12.512.5252512.512.5
IVb (R=2-Cl)6.2512.512.5256.2512.5
IVc (R=3-Cl)6.256.2512.512.56.256.25
IVd (R=4-Cl)12.56.256.2512.512.56.25
IVe (R=4-NO₂)6.256.256.256.256.256.25
IVf (R=4-OCH₃)12.512.5252512.512.5
IVg (R=3-Br)6.256.2512.56.256.256.25
Clotrimazole ----6.256.25

Note: The specific structures of compounds IVa-g are detailed in the cited reference.

Studies on various derivatives have provided insights into the structure-activity relationship (SAR) for their antimicrobial properties. The presence of electron-withdrawing groups on the phenyl ring of the hydrazone moiety, such as nitro (-NO₂) and halogen (-Cl, -Br) groups, has been shown to enhance antimicrobial activity.[9][13] This is likely due to the increased lipophilicity and electronic effects that facilitate interaction with the target enzymes or cell membranes.

Anti-inflammatory Activity

Derivatives of this compound have also emerged as promising anti-inflammatory agents.[4][14] Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16] It is hypothesized that biphenyl hydrazone derivatives may also target the COX pathway.

Furthermore, recent studies have indicated that some hydrazide derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19] Inhibition of the NF-κB pathway represents a significant therapeutic strategy for inflammatory diseases.

Anti_inflammatory_MoA cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Hydrazide_Derivative Hydrazide Derivative Hydrazide_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by hydrazide derivatives.

The anti-inflammatory potential of these compounds has been evaluated in vivo using models such as the carrageenan-induced paw edema assay. In vitro assays are also used to determine the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes, providing a measure of potency and selectivity.

Table 3: In Vitro COX-1 and COX-2 Inhibition (IC₅₀, µM) of Selected Hydrazone Derivatives [11][13][14]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative A >1008.2>12.1
Derivative B >10022.6>4.4
Celecoxib 9.40.08117.5

Note: "Derivative A" and "Derivative B" represent examples from the literature and do not correspond to a single, specific compound across all studies. The data is illustrative of the range of activities observed.

Anticancer Potential and Apoptosis Induction

Emerging research suggests that hydrazone derivatives, including those derived from indole-2-carboxylic acid, can induce apoptosis in cancer cells.[20][21] The mechanism may involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.[20] Some studies have also implicated the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway in hydrazone-induced apoptosis.[3][15][22][23]

Apoptosis_Pathway cluster_cancer_cell Cancer Cell MAPK_Pathway MAPK Pathway (ERK, p38, JNK) p53 p53 MAPK_Pathway->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Hydrazone_Derivative Hydrazone Derivative Hydrazone_Derivative->MAPK_Pathway Modulates

Caption: Potential involvement of MAPK and p53 signaling in hydrazone-induced apoptosis.

Other Potential Applications

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its chemical structure suggests potential applications in other fields. For instance, aromatic hydrazides can be used as monomers in the synthesis of high-performance polymers like polyimides and aramids, which are known for their thermal stability and mechanical strength.[18][19][20][21][24][25][26][27][28][29][30] However, specific applications of this compound in materials science are not yet well-documented.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly hydrazones, have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects. The ability of these compounds to inhibit key enzymes and modulate critical signaling pathways like NF-κB and MAPK underscores their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profiles of the most promising lead compounds.

  • Exploration of New Applications: Investigating the potential of this compound and its derivatives in other therapeutic areas, such as oncology and neurodegenerative diseases, as well as in materials science.

The continued exploration of this chemical scaffold holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Biphenylcarboxylic acid hydrazide is a highly versatile organic compound that serves as a pivotal intermediate in synthetic chemistry. Its structure, which combines the rigid, aromatic biphenyl scaffold with the reactive nucleophilic hydrazide moiety, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The biphenyl group is a well-established pharmacophore present in numerous commercial drugs, while the hydrazide functional group offers a convenient handle for constructing a diverse array of derivatives, most notably hydrazones and various heterocyclic systems.[1][2] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, characterization, and reactivity of this compound, designed to equip researchers, chemists, and drug development professionals with the practical insights needed to effectively utilize this compound in their work.

Core Physicochemical and Structural Properties

From an application standpoint, understanding the fundamental properties of a starting material is a self-validating first step that prevents downstream experimental failures. This compound is a stable, crystalline solid at room temperature, facilitating its handling and storage.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18622-23-6[3][4]
Molecular Formula C₁₃H₁₂N₂O[3]
Molecular Weight 212.25 g/mol [3]
Appearance White to off-white crystalline powder/solid
Melting Point 190-197 °C[3]
Predicted pKa 12.55 ± 0.10[3]
Predicted Density 1.164 ± 0.06 g/cm³[3]
Common Synonyms 4-Phenylbenzhydrazide, 4-Phenylbenzoyl hydrazine[3][4]

The compound's limited solubility in water but good solubility in polar organic solvents like DMSO and DMF is typical for a molecule of its polarity and size. Its high melting point is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonding via the hydrazide group.

Synthesis and Purification: A Validated Workflow

The most reliable and commonly employed synthesis of this compound is a two-step process commencing from the commercially available 4-biphenylcarboxylic acid.[5][6] This approach is predicated on the need to activate the carboxylic acid toward nucleophilic attack by hydrazine.

Synthetic Strategy: From Carboxylic Acid to Hydrazide

The conversion involves an initial esterification of the carboxylic acid, which transforms the hydroxyl group into a better leaving group (an alkoxide), thereby facilitating the subsequent nucleophilic acyl substitution by hydrazine.

G Figure 1: Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification start 4-Biphenylcarboxylic Acid ester Methyl 4-Biphenylcarboxylate start->ester  MeOH, H₂SO₄ (cat.), Reflux   hydrazide This compound (Crude) ester->hydrazide  N₂H₄·H₂O, MeOH, Reflux   purified Final Product (>97% Purity) hydrazide->purified  Recrystallization (e.g., from Ethanol)  

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

PART A: Esterification to Methyl 4-Biphenylcarboxylate

  • Reagents & Equipment:

    • 4-Biphenylcarboxylic acid (1.0 eq)[7]

    • Anhydrous Methanol (20-30 mL per gram of acid)

    • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Procedure:

    • Suspend 4-biphenylcarboxylic acid in anhydrous methanol in the round-bottom flask.

    • Carefully add the concentrated sulfuric acid dropwise while stirring.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

    • Causality & Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The ester product is significantly less polar.

    • After completion, cool the mixture to room temperature and reduce the solvent volume by ~70% using a rotary evaporator.

    • Pour the concentrated mixture into a beaker of ice-cold water. A white precipitate of the ester will form.

    • Filter the solid, wash thoroughly with cold water, followed by a wash with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with water again until the filtrate is neutral.

    • Dry the resulting white solid (Methyl 4-biphenylcarboxylate) under vacuum. The product is typically of sufficient purity for the next step.

PART B: Hydrazinolysis to this compound

  • Reagents & Equipment:

    • Methyl 4-biphenylcarboxylate (1.0 eq)

    • Hydrazine Hydrate (N₂H₄·H₂O, ~3-5 eq)

    • Methanol or Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve the ester from Part A in methanol or ethanol in the round-bottom flask.

    • Add hydrazine hydrate to the solution. (CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).

    • Heat the mixture to reflux for 3-5 hours.[5]

    • Causality & Monitoring: The reaction is driven by the strong nucleophilicity of hydrazine. Monitor by TLC until the ester spot is consumed.

    • Cool the reaction mixture in an ice bath. The product, this compound, will typically precipitate out of the solution as a white solid.

    • Collect the solid by vacuum filtration and wash with a small amount of cold methanol to remove excess hydrazine.

    • Purification: For high-purity material, recrystallize the crude product from ethanol. Dry the final crystalline product under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueCharacteristic Features
FT-IR (KBr, cm⁻¹)3300-3450 (N-H stretching, asymmetric & symmetric), 3030-3060 (Aromatic C-H stretch), ~1650 (C=O stretch, Amide I band), ~1610 (Aromatic C=C stretch)[8]
¹H NMR (DMSO-d₆, ppm)~9.5 (s, 1H, -CO -NH -), 8.0-7.4 (m, 9H, Aromatic protons), ~4.5 (s, 2H, -NH₂ )[8]
¹³C NMR (DMSO-d₆, ppm)~165 (C=O), 142-126 (Aromatic carbons)
Mass Spec (ESI-MS) m/z 213.2 [M+H]⁺, 235.2 [M+Na]⁺

The downfield shift of the amide proton (~9.5 ppm) in the ¹H NMR spectrum is due to its acidic nature and participation in hydrogen bonding. The two protons of the -NH₂ group typically appear as a broad singlet.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of the terminal -NH₂ group.

Formation of Hydrazide-Hydrazones

The most prominent reaction is its condensation with aldehydes and ketones to form stable hydrazide-hydrazone derivatives.[9] This reaction is mechanistically a nucleophilic addition-elimination and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).[6]

Caption: Reaction of this compound with an aldehyde to form a hydrazone derivative.

This reaction forms the basis for creating large libraries of compounds for structure-activity relationship (SAR) studies, as a wide variety of aldehydes and ketones are commercially available. These resulting hydrazones have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[6][8][9]

Precursor for Heterocyclic Synthesis

The hydrazide functionality is a key synthon for building various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and thiazolidinones.[6] For instance, reaction with thioglycolic acid can yield 4-oxothiazolidin-3-yl amides, which also serve as scaffolds for further functionalization.[6]

Applications in Drug Discovery

The biphenyl-4-carboxylic acid hydrazide scaffold is of significant interest to medicinal chemists.

  • Scaffold for Combinatorial Chemistry: Its straightforward derivatization allows for the rapid generation of compound libraries to screen for biological activity.

  • Proven Bioactivity: Hydrazone derivatives have been successfully synthesized and evaluated for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with many compounds exhibiting promising results.[8][9]

  • Anti-inflammatory Potential: Thiazolidinone derivatives synthesized from the hydrazide have shown significant anti-inflammatory activity in carrageenan-induced paw edema assays.[6]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its robust and scalable synthesis, coupled with the predictable and useful reactivity of the hydrazide moiety, establishes it as a foundational tool for researchers. The demonstrated biological activities of its derivatives underscore its importance in the ongoing search for novel therapeutic agents. This guide has outlined its core properties and provided validated protocols to empower scientists to confidently and effectively incorporate this valuable compound into their research and development programs.

References

4-Biphenylcarboxylic acid hydrazide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Biphenylcarboxylic Acid Hydrazide (CAS No. 18622-23-6) for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique steric and electronic properties make it a valuable building block in the design of novel therapeutics.[1] this compound, a key derivative of the biphenyl structure, serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives with significant biological activities. This guide provides a comprehensive technical overview of this compound, its synthesis, applications, and essential experimental protocols to empower researchers and drug development professionals in their scientific endeavors.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a hydrazide functional group attached to a biphenyl backbone, makes it a versatile reagent in organic synthesis.

Key Identifiers
IdentifierValue
CAS Number 18622-23-6[3][4]
Molecular Formula C13H12N2O[3]
Molecular Weight 212.25 g/mol [3]
Alternate Names 4-Phenylbenzhydrazide, 4-Phenylbenzoylhydrazine[3][5]
InChI Key QEUAQXSDDNDOTG-UHFFFAOYSA-N
SMILES String NNC(=O)c1ccc(cc1)-c2ccccc2
Physicochemical Data
PropertyValue
Appearance White to almost white powder or crystalline solid.
Melting Point 193.0 to 197.0 °C
Solubility Information not widely available in common solvents, though it is used in reactions with methanol.[6]

Section 2: Synthesis and Characterization

The most common and straightforward synthesis of this compound involves the reaction of a 4-biphenylcarboxylic acid ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is efficient and provides a high yield of the desired product.

Workflow for the Synthesis of this compound

Synthesis of this compound start 4-Biphenylcarboxylic Acid esterification Esterification (e.g., with Methanol and H2SO4) start->esterification ester Methyl 4-biphenylcarboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis product This compound hydrazinolysis->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on the general principles of hydrazide synthesis from esters.

  • Esterification of 4-Biphenylcarboxylic Acid:

    • To a solution of 4-biphenylcarboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the methyl 4-biphenylcarboxylate.

    • Filter the precipitate, wash with water, and dry.

  • Hydrazinolysis of the Ester:

    • Dissolve the synthesized methyl 4-biphenylcarboxylate (1 equivalent) in a suitable solvent like methanol.

    • Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.

    • Reflux the mixture for 3-5 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the this compound.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline product.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of aromatic and N-H protons.

  • IR Spectroscopy: To identify the characteristic peaks for N-H, C=O, and aromatic C-H bonds.[6]

  • Melting Point Analysis: To assess the purity of the compound.

Section 3: Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds and, most notably, hydrazone derivatives.[7] These derivatives have shown a broad spectrum of pharmacological activities.

General Scheme for Hydrazone Synthesis

Hydrazone Synthesis hydrazide 4-Biphenylcarboxylic Acid Hydrazide reaction Condensation Reaction (Acid Catalyst, e.g., Acetic Acid) hydrazide->reaction aldehyde Substituted Aldehyde/Ketone aldehyde->reaction hydrazone Biphenyl-4-carboxylic acid hydrazide-hydrazone derivative reaction->hydrazone

Caption: Synthesis of hydrazone derivatives from this compound.

Therapeutic Potential of Derivatives
  • Antimicrobial Agents: Hydrazone derivatives of this compound have demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

  • Anti-inflammatory Agents: The biphenyl scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Novel thiazolidinone derivatives synthesized from this hydrazide have shown significant anti-inflammatory effects.[8][9]

  • Urease Inhibitors: Acyl hydrazones derived from related biphenyl structures have shown potent urease inhibitory activity, which is a target for the treatment of infections caused by Helicobacter pylori.

  • Anticancer Agents: The biphenyl scaffold is being explored for the development of new anticancer agents.[2]

Section 4: Key Experimental Protocols

Protocol 4.1: Synthesis of Biphenyl-4-carboxylic acid hydrazide-hydrazone Derivatives

This protocol is adapted from published procedures.[6][7]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Addition of Aldehyde/Ketone: Add the desired substituted aromatic aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated hydrazone derivative is then filtered.

  • Purification: Wash the product with cold solvent and then purify by recrystallization to obtain the final product.

Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of the synthesized compounds is the broth microdilution method.

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized hydrazone derivatives in a suitable solvent like DMSO.

  • Preparation of Microbial Inoculum: Prepare standardized inoculums of the test bacteria and fungi.

  • Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the respective microorganisms.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 5: Safety, Handling, and Storage

It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard and Precautionary Statements
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.[4][10]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[4][10]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) H335: May cause respiratory irritation.[4][10]
Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][10]
P264Wash face, hands and any exposed skin thoroughly after handling.[10]
P270Do not eat, drink or smoke when using this product.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the diverse pharmacological activities of its derivatives, particularly hydrazones, make it a compound of significant interest for the development of new therapeutic agents. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound to its full potential in their research and development endeavors.

References

4-Biphenylcarboxylic acid hydrazide solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Biphenylcarboxylic Acid Hydrazide

Introduction

This compound (CAS 18622-23-6), also known as 4-phenylbenzhydrazide, is a pivotal building block in modern chemistry.[1] Its rigid biphenyl core and reactive hydrazide functional group make it a valuable intermediate in the synthesis of a wide array of compounds, from potentially therapeutic agents to high-performance polymers.[2] In drug discovery, derivatives have been explored for antimicrobial and other pharmacological activities.[3] In materials science, the biphenyl moiety can impart enhanced thermal stability and mechanical strength to polymers.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a foundational parameter that dictates its utility. Solubility influences reaction kinetics, purification strategies, formulation development for in vitro and in vivo testing, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound. It is structured to provide not just data, but a field-proven methodological approach to generating reliable and reproducible solubility profiles.

Physicochemical Profile and Predictive Framework

A molecule's structure is the primary determinant of its solubility. A predictive analysis based on its key features can guide experimental design and solvent selection.

Core Properties:

PropertyValueSource
CAS Number 18622-23-6
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance White to cream solid powder[2]
Melting Point 193 - 197 °C

The structure of this compound features two distinct regions: a large, nonpolar, and hydrophobic biphenyl system, and a highly polar hydrazide functional group (-CONHNH₂). This duality is central to its solubility behavior.

  • Hydrophobic Core: The biphenyl group is comprised of two aromatic rings, making the molecule inherently lipophilic and predicting poor solubility in aqueous solutions.

  • Polar Functional Group: The hydrazide group contains electronegative nitrogen and oxygen atoms and available hydrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. This suggests an affinity for polar solvents.

Based on the "like dissolves like" principle, we can establish a predictive solubility profile:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the crystal lattice and solvate the polar hydrazide group will not be compensated by weak van der Waals interactions with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is predicted to be high. These solvents have strong dipole moments and can effectively solvate the polar hydrazide group without the steric hindrance of hydrogen bonding to themselves.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the hydrazide moiety, facilitating dissolution.

  • Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low at neutral pH due to the dominance of the large hydrophobic biphenyl core.

Part 1: Protocol for Qualitative Solubility Classification

Before quantitative analysis, a rapid qualitative assessment can efficiently classify the compound's acid-base properties, providing crucial insights for pH-dependent studies. This protocol is based on standard organic chemistry classification methods.[3][4]

Methodology:

  • Preparation: For each step, add approximately 20-25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the specified solvent.

  • Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. A compound is deemed "soluble" if no solid particles are visible.

  • Sequential Testing: Follow the workflow outlined in the diagram below. Proceed to the next step only if the compound is insoluble in the current solvent.

G start Start with 25 mg of Compound water Add 0.75 mL Water start->water hcl Add 0.75 mL 5% HCl water->hcl Insoluble result_water_sol Result: Water Soluble (Unlikely) water->result_water_sol Soluble naoh Add 0.75 mL 5% NaOH hcl->naoh Insoluble result_base Result: Organic Base (Class B) (Protonated hydrazide is soluble) hcl->result_base Soluble h2so4 Add 0.6 mL conc. H₂SO₄ naoh->h2so4 Insoluble result_acid Result: Weak Acid (Class Aw) (Unlikely for this compound) naoh->result_acid Soluble result_neutral Result: Neutral Compound (Class N) (Soluble in H₂SO₄) h2so4->result_neutral Soluble result_inert Result: Inert Compound (Class I) (Insoluble) h2so4->result_inert Insoluble

Figure 1: Qualitative solubility analysis workflow.

Interpretation: Due to the basic nature of the terminal -NH₂ group of the hydrazide, this compound is expected to be soluble in 5% HCl. Protonation of the hydrazide forms a hydrochloride salt, which is an ionic species with significantly higher aqueous solubility. This confirms the compound belongs to Class B (Organic Base).

Part 2: Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] The following protocol provides a robust framework for obtaining accurate and reproducible quantitative data.

Causality Behind Experimental Choices:

  • Thermodynamic Equilibrium: The goal is to measure the maximum amount of solute that can dissolve under specific conditions. Shaking for an extended period (e.g., 24-48 hours) ensures the system reaches this equilibrium, avoiding underestimates of solubility that can occur with shorter incubation times.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature water bath or incubator is critical for reproducibility. 25 °C (room temperature) and 37 °C (physiological temperature) are standard.

  • Analyte Quantification: Direct measurement of the solid's weight loss is prone to error. Analyzing the concentration of the dissolved compound in the supernatant via a validated analytical method like HPLC or UV-Vis spectroscopy provides far greater accuracy.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid compound to vial prep2 Add precise volume of chosen solvent prep1->prep2 equil Seal vials and shake at constant temperature (e.g., 25°C or 37°C) for 24-48h prep2->equil sep Centrifuge at high speed (e.g., 10,000 rpm, 15 min) or filter with 0.22 µm syringe filter equil->sep quant1 Carefully collect supernatant sep->quant1 quant2 Dilute supernatant with mobile phase or solvent quant1->quant2 quant3 Analyze by validated HPLC or UV-Vis method quant2->quant3 calc Calculate concentration (mg/mL) using calibration curve quant3->calc

Figure 2: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Dispense an excess amount of this compound into several screw-cap glass vials (e.g., 5-10 mg into a 2 mL vial). The key is to ensure solid remains after equilibrium is reached.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Recommended solvents include:

      • Deionized Water

      • 0.1 M Hydrochloric Acid (to assess solubility of the protonated form)

      • Phosphate-Buffered Saline (PBS), pH 7.4 (for physiological relevance)

      • Ethanol

      • Dimethyl Sulfoxide (DMSO)

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.

  • Phase Separation:

    • After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.

    • To separate the saturated liquid phase (supernatant) from the undissolved solid, either:

      • Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

      • Filter: Use a syringe to draw up the solution and pass it through a chemical-resistant (e.g., PTFE) 0.22 µm filter to remove fine particulates. This is critical to avoid artificially high readings.

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant to a clean vial.

    • Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a pre-validated analytical method (HPLC is preferred for its specificity).

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Presentation: Results should be recorded systematically.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25
0.1 M HCl25
PBS (pH 7.4)25
Ethanol25
DMSO25
Deionized Water37
PBS (pH 7.4)37

Factors Influencing Solubility

1. Effect of pH: The solubility of ionizable compounds is highly dependent on pH.[6] The hydrazide moiety is basic and will be protonated under acidic conditions. This equilibrium can be described by the Henderson-Hasselbalch equation.

G B R-CONHNH₂ (Insoluble, Neutral Form) BH R-CONHNH₃⁺ (Soluble, Protonated Form) B->BH Lower pH H + H⁺ BH->B Higher pH OH - H⁺

Figure 3: pH-dependent ionization of the hydrazide group.

As the pH of the solution drops below the pKa of the conjugate acid (R-CONHNH₃⁺), the equilibrium shifts to the right, favoring the formation of the more soluble protonated species.[7] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form. This is why solubility is expected to be dramatically higher in 0.1 M HCl compared to neutral water or PBS.

2. Effect of Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be described by the van 't Hoff equation. Determining solubility at both 25 °C and 37 °C is crucial, as the difference can be significant for compounds intended for biological assays.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.[2]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Hazards: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. In all cases of exposure, seek medical attention.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Synthesis of Novel Compounds from 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-biphenylcarboxylic acid hydrazide as a versatile starting material for the generation of a diverse array of novel heterocyclic compounds. The biphenyl moiety is a recognized pharmacophore, and its incorporation into various heterocyclic systems has been a fruitful strategy in the pursuit of new therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. Each section elucidates the underlying reaction mechanisms, provides detailed experimental procedures, and discusses the biological significance of the synthesized compounds, particularly their antimicrobial and anticancer activities.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid with the molecular formula C₁₃H₁₂N₂O.[4] Its strategic importance in medicinal chemistry stems from the convergence of two key structural features: the biphenyl group and the acid hydrazide functionality. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to engage in pi-stacking interactions with biological targets.[3] The acid hydrazide group, on the other hand, is a highly reactive and versatile functional handle, enabling a wide range of chemical transformations to construct various heterocyclic rings.[5] This unique combination makes this compound an ideal starting point for the synthesis of novel compounds with potential therapeutic applications.

The initial step in many of these syntheses is the preparation of this compound itself. A common and efficient method involves the esterification of 4-biphenylcarboxylic acid, followed by reaction with hydrazine hydrate.[5][6]

Experimental Protocol: Synthesis of this compound
  • Esterification: A mixture of 4-biphenylcarboxylic acid (1 equivalent) and methanol (excess) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 3-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is poured into ice-cold water. The precipitated methyl 4-biphenylcarboxylate is filtered, washed with water, and dried.

  • Hydrazinolysis: The synthesized methyl 4-biphenylcarboxylate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (80%, 2-3 equivalents) is added. The mixture is refluxed for 6-8 hours. After cooling, the solid product, this compound, precipitates out. It is then filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to afford pure white crystals.[5][6]

Synthesis of Schiff Bases (Hydrazide-Hydrazones)

The condensation of this compound with various aromatic aldehydes or ketones is a straightforward and efficient method for the synthesis of Schiff bases, also known as hydrazide-hydrazones. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7]

Mechanistic Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) linkage.[8][9][10]

Schiff_Base_Mechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration Hydrazide R-CO-NH-NH₂ Intermediate1 R-CO-NH-NH-CH(OH)-R' Hydrazide->Intermediate1 Aldehyde R'-CHO Aldehyde->Intermediate1 Intermediate1_copy R-CO-NH-NH-CH(OH)-R' Schiff_Base R-CO-NH-N=CH-R' Intermediate1_copy->Schiff_Base - H₂O Water H₂O

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic acid (substituted-benzylidene)hydrazides
  • A solution of this compound (1 equivalent) in ethanol is prepared.

  • To this solution, the desired substituted aromatic aldehyde (1.1 equivalents) is added, followed by a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for 2-4 hours and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure Schiff base.[6]

CompoundAr SubstituentYield (%)Melting Point (°C)
IVa -H85220-222
IVb 4-Cl82245-247
IVc 4-NO₂88260-262
IVd 4-OCH₃80210-212

Table 1: Physicochemical data of synthesized Schiff bases.[6]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[11][12] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed in situ from an acid hydrazide and a carboxylic acid or its derivative.

Mechanistic Rationale

The synthesis of 1,3,4-oxadiazoles from this compound typically proceeds by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction involves the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[11][13]

Oxadiazole_Mechanism cluster_0 Acylation cluster_1 Cyclodehydration Hydrazide Biphenyl-CO-NH-NH₂ Diacylhydrazine Biphenyl-CO-NH-NH-CO-R Hydrazide->Diacylhydrazine Carboxylic_Acid R-COOH Carboxylic_Acid->Diacylhydrazine Diacylhydrazine_copy Biphenyl-CO-NH-NH-CO-R Oxadiazole Biphenyl-(C₂N₂O)-R Diacylhydrazine_copy->Oxadiazole POCl₃, -H₂O

Caption: Synthesis of 1,3,4-Oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-Biphenyl)-5-substituted-1,3,4-oxadiazoles
  • A mixture of this compound (1 equivalent) and a substituted carboxylic acid (1 equivalent) is taken in excess phosphorus oxychloride (POCl₃).

  • The reaction mixture is refluxed for 5-7 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured into crushed ice with stirring.

  • The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[11]

Synthesis of 1,3,4-Thiadiazoles

Analogous to oxadiazoles, 1,3,4-thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. They are also of great interest in drug discovery, exhibiting a broad spectrum of biological activities.[14] A common synthetic route involves the reaction of an acid hydrazide with a source of sulfur and carbon, such as carbon disulfide or thiosemicarbazide, followed by cyclization.

Mechanistic Rationale

One of the most common methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of an acid hydrazide with thiosemicarbazide, followed by acid-catalyzed cyclodehydration. The initial reaction forms a thiosemicarbazide derivative, which then cyclizes with the elimination of water to yield the thiadiazole ring.[15][16][17]

Thiadiazole_Mechanism cluster_0 Thiosemicarbazide Formation cluster_1 Cyclodehydration Hydrazide Biphenyl-CO-NH-NH₂ Intermediate Biphenyl-CO-NH-NH-CS-NH-NH₂ Hydrazide->Intermediate Thiosemicarbazide NH₂-CS-NH-NH₂ Thiosemicarbazide->Intermediate Intermediate_copy Biphenyl-CO-NH-NH-CS-NH-NH₂ Thiadiazole Biphenyl-(C₂N₂S)-NH₂ Intermediate_copy->Thiadiazole H⁺, -H₂O Pyrazole_Mechanism cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration Hydrazide Biphenyl-CO-NH-NH₂ Intermediate1 Biphenyl-CO-NH-N=C(CH₃)-CH₂-CO-CH₃ Hydrazide->Intermediate1 Diketone CH₃-CO-CH₂-CO-CH₃ Diketone->Intermediate1 Intermediate1_copy Biphenyl-CO-NH-N=C(CH₃)-CH₂-CO-CH₃ Pyrazole Biphenyl-CO-(C₃H₂N₂)-(CH₃)₂ Intermediate1_copy->Pyrazole -H₂O

References

The Multifaceted Biological Activities of 4-Biphenylcarboxylic Acid Hydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-biphenylcarboxylic acid hydrazide core has emerged as one such versatile scaffold, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in addressing critical unmet medical needs, ranging from combating drug-resistant microbes to modulating inflammatory responses and inducing cancer cell death.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts. It aims to provide a causal understanding of experimental design, offering field-proven insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules. We will delve into the key biological activities, present detailed experimental protocols for their evaluation, and visualize the molecular pathways through which these compounds exert their effects.

I. The Synthetic Keystone: Forging the this compound Core and its Derivatives

The synthetic accessibility of this compound derivatives is a key advantage for their development as therapeutic agents. The general synthetic route is a robust and modular process, allowing for the facile introduction of diverse chemical moieties to explore and optimize biological activity.

The synthesis typically commences with the esterification of 4-biphenylcarboxylic acid, followed by hydrazinolysis to yield the core intermediate, this compound. This key intermediate is then condensed with a variety of aromatic or heterocyclic aldehydes to produce the final hydrazone derivatives.[1][2] This modularity at the final step is crucial, as the nature of the substituted aldehyde plays a significant role in determining the specific biological activity of the resulting molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 4-Biphenylcarboxylic Acid B Methyl 4-Biphenylcarboxylate A->B Methanol, H₂SO₄ (cat.) Reflux C This compound (Core Intermediate) B->C Hydrazine Hydrate Ethanol, Reflux E This compound-Hydrazone Derivative C->E D Substituted Aldehyde (R-CHO) D->E Methanol, Acetic Acid (cat.) Reflux

Caption: General synthetic workflow for this compound-hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound-Hydrazone Derivative

This protocol provides a step-by-step methodology for the synthesis of a generic this compound-hydrazone.

Step 1: Synthesis of Methyl 4-Biphenylcarboxylate

  • To a solution of 4-biphenylcarboxylic acid (0.1 mol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from methanol to obtain pure methyl 4-biphenylcarboxylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 4-biphenylcarboxylate (0.05 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (80%, 0.1 mol) to the solution.

  • Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound.

Step 3: Synthesis of the Final Hydrazide-Hydrazone Derivative

  • Dissolve this compound (0.01 mol) in methanol (50 mL).

  • Add the desired substituted aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture, filter the solid product, and wash with cold methanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and elemental analysis (CHN) to confirm their structure and purity.[2]

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3]

Mechanism of Antimicrobial Action

While the precise molecular targets are still under investigation, the antimicrobial activity of hydrazone derivatives is generally attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the biphenyl moiety facilitates the passage of these molecules through the microbial cell membrane. The azomethine (–N=CH–) linkage in the hydrazone structure is considered crucial for their biological activity.[4]

Potential mechanisms of action include:

  • Disruption of Cell Membrane Integrity: The amphipathic nature of these derivatives may allow them to insert into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

  • Inhibition of Essential Enzymes: These compounds may act as inhibitors of key bacterial enzymes. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a known target for some antibacterial agents, and molecular docking studies suggest that hydrazone derivatives can bind to this enzyme.[5][6]

G A 4-Biphenylcarboxylic Acid Hydrazide Derivative B Bacterial Cell A->B Penetration C Membrane Disruption B->C D DNA Gyrase Inhibition B->D F Cell Death C->F E Inhibition of DNA Replication D->E E->F

Caption: Putative antimicrobial mechanisms of this compound derivatives.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR-Group (Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
IVa 2-NO₂-C₆H₄12.512.512.5[3]
IVb 4-Cl-C₆H₄6.2512.512.5[3]
IVc 2-Cl-C₆H₄6.2512.512.5[3]
IVd 3-NO₂-C₆H₄12.52525[3]
IVf 4-OCH₃-C₆H₄6.2512.512.5[3]
Ciprofloxacin (Standard)6.256.25-[3]
Clotrimazole (Standard)--6.25[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 100 µL from each well to the next, resulting in a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[7] It is hypothesized that this compound derivatives may exert their anti-inflammatory effects through a similar mechanism, by inhibiting COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[8]

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation (Edema, Pain) D->E F 4-Biphenylcarboxylic Acid Hydrazide Derivative F->C Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6), including a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

IV. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Certain this compound derivatives have shown promising cytotoxic activity against various cancer cell lines.

Mechanism of Anticancer Action

One of the proposed mechanisms for the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Some derivatives have been designed as allosteric inhibitors, which bind to a site on the enzyme distinct from the ATP-binding site. This can be advantageous in overcoming resistance to traditional ATP-competitive inhibitors. Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic pathway involving the mitochondria.

G cluster_0 EGFR Signaling Pathway EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Biphenylcarboxylic Acid Hydrazide Derivative (Allosteric Inhibitor) Inhibitor->EGFR Inhibition Apoptosis Induction of Apoptosis Inhibitor->Apoptosis

Caption: Anticancer mechanism involving EGFR inhibition and apoptosis induction.

Quantitative Data: In Vitro Anticancer Activity

The in vitro anticancer activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3a MCF-7 (Breast)10.14 ± 2.05
3a MDA-MB-231 (Breast)10.78 ± 2.58
3j MCF-7 (Breast)9.92 ± 0.97
3j MDA-MB-231 (Breast)9.54 ± 0.85
S4 HCT-116 (Colorectal)Comparable to Erlotinib
Tamoxifen (Standard)-
Erlotinib (Standard)-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

V. Exploring Further Horizons: Other Potential Biological Activities

The versatility of the this compound scaffold extends beyond the activities detailed above. The broader class of hydrazones has been investigated for a range of other therapeutic applications, suggesting further avenues of research for these specific derivatives.

  • Antitubercular Activity: Hydrazide-containing compounds, most notably isoniazid, are frontline treatments for tuberculosis. The mechanism of action often involves the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in the mycobacterial cell wall. Derivatives of this compound could be explored as potential next-generation antitubercular agents.

  • Anticonvulsant Activity: The hydrazone moiety is present in several compounds with anticonvulsant properties. The proposed mechanism involves interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

  • Antidepressant Activity: Some hydrazide derivatives, such as iproniazid, function as monoamine oxidase (MAO) inhibitors, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. This suggests that this compound derivatives could be investigated for their potential as novel antidepressant agents.

VI. Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents with a diverse range of biological activities. The straightforward and modular synthesis allows for the creation of extensive libraries of derivatives, enabling a thorough exploration of structure-activity relationships.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and pathways for each biological activity is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and drug-like properties will be essential for their translation into clinical candidates.

The continued investigation of this compound derivatives holds significant promise for the discovery of novel drugs to address some of the most pressing challenges in human health.

VII. References

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  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (n.d.). ResearchGate. Available from: --INVALID-LINK--

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  • Al-Ostath, A., El-Gazzar, A. R., & El-Gendy, M. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. Available from: --INVALID-LINK--

  • Teneva, Y., Simeonova, R., Valcheva, V., & Angelova, V. T. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences, 24(6), 5969. Available from: --INVALID-LINK--

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). BenchChem. Available from: --INVALID-LINK--

  • Sarika, P. R., & Nirmala, M. J. (2012). Carrageenan Induced Paw Edema Model. Creative Biolabs. Available from: --INVALID-LINK--

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2016). Molecules, 21(11), 1578. Available from: --INVALID-LINK--

  • DESIGN AND BIOLOGICAL EVALUATION OF BIPHENYL-4-CARBOXYLIC ACID HYDRAZIDE-HYDRAZONE FOR ANTIMICROBIAL ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Available from: --INVALID-LINK--

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  • DESIGN AND BIOLOGICAL EVALUATION OF BIPHENYL-4-CARBOXYLIC ACID HYDRAZIDE-HYDRAZONE FOR ANTIMICROBIAL ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica - Drug Research. Available from: --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Available from: --INVALID-LINK--

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  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal de Mycologie Médicale, 27(2), 241-247. Available from: --INVALID-LINK--

  • Shihab, I. K., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356. Available from: --INVALID-LINK--

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. Available from: --INVALID-LINK--

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2022). Polycyclic Aromatic Compounds, 42(5), 2374-2386. Available from: --INVALID-LINK--

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (2016). Drug Development Research, 77(7), 379-392. Available from: --INVALID-LINK--

  • Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC. (2021). bioRxiv. Available from: --INVALID-LINK--

  • Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites. (2023). Bioorganic & Medicinal Chemistry, 96, 117519. Available from: --INVALID-LINK--

  • (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (2011). ResearchGate. Available from: --INVALID-LINK--

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 86-100. Available from: --INVALID-LINK--

  • Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. (2018). Oriental Journal of Chemistry, 34(3), 1383-1391. Available from: --INVALID-LINK--

  • Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. (2022). European Journal of Medicinal Chemistry, 238, 114467. Available from: --INVALID-LINK--

  • Mechanism of action of anti-inflammatory drugs. (1996). Annali Italiani di Medicina Interna, 11(2), 119-123. Available from: --INVALID-LINK--

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2023). RSC Medicinal Chemistry, 14(10), 1937-1951. Available from: --INVALID-LINK--

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2023). Molecules, 28(1), 5. Available from: --INVALID-LINK--

  • New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. (2021). Journal of Medicinal Chemistry, 64(5), 2694-2716. Available from: --INVALID-LINK--

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2006). Bioorganic & Medicinal Chemistry Letters, 16(20), 5307-5312. Available from: --INVALID-LINK--

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2022). Molecules, 27(21), 7232. Available from: --INVALID-LINK--

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ACS Omega, 7(43), 38781-38792. Available from: --INVALID-LINK--

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry, 228, 114022. Available from: --INVALID-LINK--

  • COX Inhibitors. (2023). In StatPearls. StatPearls Publishing. Available from: --INVALID-LINK--

  • Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. (2019). Frontiers in Oncology, 9, 1040. Available from: --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols: 4-Biphenylcarboxylic Acid Hydrazide for Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carboxylic Acid Derivatization in Modern Analytics

Carboxylic acids are a cornerstone of biological and chemical landscapes, playing pivotal roles in everything from metabolic cycles to industrial chemical synthesis. However, their inherent physicochemical properties—high polarity and often low volatility—present significant challenges for sensitive and robust analysis, particularly in complex matrices.[1] Techniques like liquid chromatography-mass spectrometry (LC-MS), while powerful, can suffer from poor ionization efficiency and chromatographic retention for these analytes in their native form.[1][2] Chemical derivatization provides an elegant and effective solution to these analytical hurdles. By chemically modifying the carboxylic acid functional group, we can enhance its detectability, improve its chromatographic behavior, and increase its stability during analysis.[1]

This guide focuses on the application of 4-biphenylcarboxylic acid hydrazide as a premier derivatization reagent. Its unique biphenyl structure offers distinct advantages for enhancing detection sensitivity in LC-MS analyses, making it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and explore the practical applications of this versatile reagent.

Mechanism of Action: The Chemistry Behind the Derivatization

The derivatization of a carboxylic acid with this compound is a classic example of nucleophilic acyl substitution. The process hinges on the activation of the carboxylic acid's carboxyl group to make it more susceptible to attack by the nucleophilic nitrogen of the hydrazide.

The overall reaction proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated using a coupling agent, typically a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS).[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to rearrangement.

  • Formation of a Stable Intermediate (Optional but Recommended): The addition of NHS can trap the O-acylisourea intermediate to form a more stable NHS-ester. This two-step activation process is known to increase the efficiency of the subsequent reaction with the amine (in this case, the hydrazide) and reduce side reactions.[3]

  • Nucleophilic Attack by the Hydrazide: The terminal nitrogen atom of this compound, being a potent nucleophile, attacks the carbonyl carbon of the activated carboxylic acid (either the O-acylisourea or the NHS-ester).

  • Formation of the Hydrazone Derivative: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide-like bond of the resulting hydrazone derivative and releases the coupling agent byproduct (as a urea derivative) and NHS.

The resulting derivative now incorporates the biphenyl moiety, which significantly enhances its hydrophobicity and, more importantly, its ionization efficiency in mass spectrometry, particularly in positive electrospray ionization (ESI) mode.

Derivatization Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: NHS Ester Formation (Optional) cluster_2 Step 3 & 4: Nucleophilic Attack & Product Formation Carboxylic_Acid R-COOH Activated_Intermediate O-Acylisourea Intermediate Carboxylic_Acid->Activated_Intermediate +EDC Carboxylic_Acid->Activated_Intermediate EDC EDC NHS_Ester R-CO-NHS Activated_Intermediate->NHS_Ester +NHS Activated_Intermediate->NHS_Ester Derivative R-CO-NHNH-CO-Biphenyl Activated_Intermediate->Derivative + Hydrazide (Direct) NHS NHS NHS_Ester->Derivative + Hydrazide NHS_Ester->Derivative Hydrazide 4-Biphenyl-CO-NHNH2

Figure 1: General workflow for the derivatization of carboxylic acids.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the derivatization of carboxylic acids using this compound. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents
  • Carboxylic acid sample

  • This compound[4][5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Water, ultrapure

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or heating block

  • Centrifuge

  • HPLC or UHPLC system coupled to a mass spectrometer

Reagent Preparation
  • Derivatization Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF. This solution should be prepared fresh.

  • EDC Solution (50 mg/mL): Dissolve 50 mg of EDC-HCl in 1 mL of ultrapure water. Prepare fresh before use.

  • NHS Solution (25 mg/mL): Dissolve 25 mg of NHS in 1 mL of ultrapure water. Prepare fresh before use.

  • Sample Solution: Prepare a stock solution of your carboxylic acid sample in a suitable solvent (e.g., ACN or water) at a known concentration (e.g., 1 mg/mL).

Derivatization Procedure
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the carboxylic acid sample solution.

  • Addition of Activating Agents: Add 50 µL of the freshly prepared EDC solution and 50 µL of the NHS solution to the sample tube. Vortex briefly to mix.

  • Activation Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the formation of the NHS-ester.

  • Addition of Derivatization Reagent: Add 100 µL of the this compound solution to the reaction mixture.

  • Reaction Incubation: Vortex the mixture thoroughly and incubate at 60°C for 1 hour in a thermomixer or heating block.[3] This elevated temperature helps to drive the reaction to completion.

  • Quenching and Dilution: After incubation, allow the mixture to cool to room temperature. Add 750 µL of ACN/water (1:1, v/v) with 0.1% formic acid to quench the reaction and dilute the sample for LC-MS analysis.

  • Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitated urea byproducts from the EDC.

  • Sample Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow Start Start Aliquot 1. Aliquot Carboxylic Acid Sample (50 µL) Start->Aliquot Add_EDC_NHS 2. Add EDC (50 µL) and NHS (50 µL) Aliquot->Add_EDC_NHS Activate 3. Incubate at RT for 15 min Add_EDC_NHS->Activate Add_Hydrazide 4. Add 4-Biphenylcarboxylic Acid Hydrazide (100 µL) Activate->Add_Hydrazide React 5. Incubate at 60°C for 1 hour Add_Hydrazide->React Quench 6. Quench & Dilute with 750 µL ACN/Water/FA React->Quench Centrifuge 7. Centrifuge at 10,000 x g for 5 min Quench->Centrifuge Transfer 8. Transfer Supernatant to HPLC Vial Centrifuge->Transfer End LC-MS Analysis Transfer->End

References

Application Note: Quantitative Analysis of Fatty Acids by HPLC with UV Detection Following Pre-Column Derivatization with 4-Biphenylcarboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive method for the quantification of fatty acids using High-Performance Liquid Chromatography (HPLC) with UV detection. To overcome the inherent challenge of poor UV absorbance in fatty acids, a pre-column derivatization strategy is employed using 4-Biphenylcarboxylic acid hydrazide as a novel labeling agent. The biphenyl moiety of the reagent provides a strong chromophore, enabling sensitive detection at approximately 254 nm. The protocol herein provides a comprehensive, step-by-step guide encompassing sample preparation, the derivatization reaction, and optimized HPLC-UV analysis conditions. This method is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable fatty acid profiling.

Introduction

The analysis of fatty acids is of paramount importance across various scientific disciplines, including clinical diagnostics, food science, and pharmaceutical research. Fatty acid profiles can serve as critical biomarkers for metabolic diseases and are fundamental to understanding lipid metabolism. While Gas Chromatography (GC) is a traditional method for fatty acid analysis, it often requires the conversion of fatty acids to their volatile methyl esters (FAMEs) and involves high temperatures, which can degrade sensitive polyunsaturated fatty acids.

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative that operates at ambient temperatures, thus preserving the integrity of the analytes.[1] However, a significant limitation of HPLC for fatty acid analysis is the lack of a strong native chromophore in their structures, making detection by UV-Vis spectrophotometry challenging and insensitive.[1][2] To address this, a derivatization step is necessary to attach a UV-active tag to the carboxylic acid group of the fatty acid.

This guide introduces a novel derivatization agent, this compound, for the sensitive analysis of fatty acids. The rigid, conjugated biphenyl system within this reagent acts as an excellent chromophore, significantly enhancing the molar absorptivity of the resulting fatty acid derivatives. This allows for low-level detection and quantification using standard HPLC-UV systems. The reaction proceeds via the formation of a stable acylhydrazide bond between the fatty acid and the derivatizing agent.

Principle of Derivatization

The core of this method lies in the chemical reaction between the carboxylic acid functional group of a fatty acid and the hydrazide moiety of this compound. This reaction is an amide bond formation, which is typically facilitated by a coupling agent, such as a carbodiimide, in an aprotic organic solvent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is a common choice as it activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydrazide.[3] The resulting derivative is a stable acylhydrazide with a strong UV absorbance, ideal for HPLC analysis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product FA Fatty Acid (R-COOH) Reaction Derivatization Reaction (Amide Bond Formation) FA->Reaction Carboxylic Acid Deriv This compound Deriv->Reaction Hydrazide EDAC EDAC (Coupling Agent) EDAC->Reaction Activation Product UV-Active Fatty Acid Derivative Reaction->Product

Figure 1: Chemical derivatization of a fatty acid with this compound.

Experimental Protocols

Materials and Reagents
  • Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid)

  • This compound (CAS 18622-23-6)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

  • Pyridine, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Formic Acid, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Preparation of Solutions
  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous pyridine. Prepare fresh daily.

  • EDAC Solution (20 mg/mL): Dissolve 200 mg of EDAC in 10 mL of anhydrous pyridine. Prepare fresh before use.

  • Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each fatty acid standard in 10 mL of a suitable organic solvent (e.g., hexane or methanol).

Step-by-Step Derivatization Protocol
  • Sample Preparation: In a 2 mL glass vial, add up to 100 µL of the fatty acid standard or sample extract containing approximately 10-100 µg of total fatty acids.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as water can interfere with the EDAC coupling reaction.

  • Reagent Addition: Add 100 µL of the Derivatization Reagent (this compound solution) to the dried sample.

  • Initiation of Reaction: Add 100 µL of the EDAC solution to the vial. The pyridine acts as a catalyst and a solvent.

  • Incubation: Tightly cap the vial, vortex for 30 seconds, and incubate at 60°C for 30 minutes in a heating block.[5]

  • Reaction Quench & Extraction: After incubation, cool the vial to room temperature. Add 500 µL of HPLC-grade water and 500 µL of hexane. Vortex vigorously for 1 minute to extract the derivatized fatty acids into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a new vial.

  • Final Preparation: Evaporate the hexane to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC-UV Analysis

The separation of the derivatized fatty acids is achieved using reversed-phase chromatography.[1] The long alkyl chains of the fatty acids provide hydrophobicity, leading to good retention and separation based on chain length and degree of unsaturation on a C18 column.

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 80% B to 100% B over 20 min; Hold at 100% B for 5 min; Return to 80% B over 1 min; Equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Rationale for HPLC Conditions:

  • C18 Column: The non-polar C18 stationary phase is ideal for separating hydrophobic molecules like fatty acid derivatives.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase system for reversed-phase HPLC, providing good separation efficiency for a wide range of analytes.[2][6]

  • Gradient Elution: A gradient is necessary to elute both shorter, less retained fatty acids and longer, more hydrophobic fatty acids within a reasonable runtime while maintaining good peak shape.

  • Formic Acid: A small amount of acid in the mobile phase helps to ensure sharp peaks by preventing the dissociation of any residual acidic groups.[1]

  • Detection at 254 nm: This wavelength is near the absorbance maximum for the biphenyl chromophore, ensuring high sensitivity.[1]

Workflow Visualization

The entire process, from sample preparation to data acquisition, is summarized in the following workflow diagram.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Aliquot Sample/Standard p2 Evaporate to Dryness p1->p2 d1 Add Derivatization Reagent & EDAC p2->d1 d2 Incubate at 60°C d1->d2 d3 Liquid-Liquid Extraction d2->d3 d4 Evaporate & Reconstitute d3->d4 a1 Filter Sample d4->a1 a2 Inject into HPLC-UV a1->a2 a3 Data Acquisition & Analysis a2->a3

Figure 2: Overall experimental workflow for fatty acid analysis.

Conclusion

The use of this compound as a pre-column derivatization reagent provides a highly effective method for the quantitative analysis of fatty acids by HPLC-UV. This approach significantly enhances detection sensitivity by introducing a strong UV chromophore, allowing for the accurate measurement of fatty acids in various sample matrices. The detailed protocol and optimized HPLC conditions presented in this application note offer a reliable and robust framework for researchers in need of precise fatty acid profiling.

References

Application Note & Protocol: 4-Biphenylcarboxylic acid hydrazide as a Pre-column Derivatization Reagent for Sensitive HPLC-UV Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Many biologically and pharmaceutically significant molecules, such as fatty acids and drug metabolites, contain carboxylic acid functional groups but lack a strong native chromophore, making their sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging.[1][2] Pre-column derivatization is a powerful strategy to overcome this limitation by chemically modifying the analyte to attach a UV-absorbing tag.[3] This application note provides a detailed protocol for using 4-Biphenylcarboxylic acid hydrazide as an effective pre-column derivatization reagent to enhance the HPLC-UV analysis of carboxylic acids. The biphenyl moiety of the reagent provides a strong chromophore, significantly increasing detection sensitivity. The described methodology is robust, self-validating, and suitable for researchers in analytical chemistry, biochemistry, and drug development.

Introduction: The Rationale for Derivatization

In liquid chromatography, the ability to detect an analyte is fundamentally dependent on its physicochemical properties. While HPLC is a versatile separation technique, the utility of the common UV-Vis detector is limited for compounds that do not possess a chromophore—a part of a molecule responsible for absorbing light.[4] Carboxylic acids, particularly short-chain and saturated long-chain fatty acids, fall into this category. Direct analysis often suffers from poor sensitivity and requires detectors like Refractive Index (RI) or Charged Aerosol Detectors (CAD), which have their own limitations.[2]

Derivatization chemically modifies the analyte to introduce a new functional group, thereby enhancing its detectability.[5] By reacting a carboxylic acid with this compound (also known as 4-Phenylbenzoyl hydrazide[6]), a stable acyl hydrazide derivative is formed. The key advantage lies in the introduction of the biphenyl group, a potent chromophore that allows for sensitive detection at wavelengths around 254 nm, where the analyte was previously transparent. This pre-column approach allows for the removal of excess reagent before analysis, leading to cleaner chromatograms and more reliable quantification.[4]

Properties of this compound:

  • Molecular Formula: C₁₃H₁₂N₂O[7]

  • Molecular Weight: 212.25 g/mol [7]

  • CAS Number: 18622-23-6[7]

Principle of the Derivatization Reaction

The derivatization of a carboxylic acid (R-COOH) with this compound does not proceed spontaneously. The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the hydrazide's terminal amine group. This is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC).

The mechanism involves three key steps:

  • Activation: EDAC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but readily reacts with nucleophiles.[8][9]

  • Nucleophilic Attack: The primary amine of the this compound acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation: A stable amide bond is formed, yielding the derivatized analyte (an acyl hydrazide) and an N,N'-disubstituted urea byproduct, which is water-soluble and can be easily separated during chromatographic analysis.

To improve efficiency and minimize side reactions, N-hydroxysulfosuccinimide (Sulfo-NHS) can be included. It reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester, which then efficiently reacts with the hydrazide.[8]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Coupling cluster_byproduct Step 3: Byproduct Release CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate Reactive O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate + EDAC EDAC EDAC (Carbodiimide) DerivatizedProduct UV-Active Derivative (Acyl Hydrazide) ActiveIntermediate->DerivatizedProduct + Reagent Byproduct Urea Byproduct (Water-Soluble) ActiveIntermediate->Byproduct Reagent 4-Biphenylcarboxylic acid hydrazide Reagent->DerivatizedProduct DerivatizedProduct->Byproduct

Figure 1: Reaction mechanism for EDAC-mediated derivatization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a reagent blank and a known standard allows for the direct assessment of reaction success and potential interferences.

Required Materials and Reagents
  • Derivatization Reagent: this compound (CAS: 18622-23-6)

  • Analyte Standards: Carboxylic acids of interest (e.g., Lauric acid, Palmitic acid, Oleic acid)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC/EDC)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM), Pyridine (optional, as catalyst)

  • Instrumentation: HPLC system with UV-Vis or DAD detector, analytical balance, vortex mixer, heating block or water bath, autosampler vials.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of each carboxylic acid standard and dissolve in 10 mL of ACN. Prepare working standards by serial dilution from this stock.

  • Reagent Solution (10 mM): Dissolve 21.2 mg of this compound in 10 mL of ACN. Prepare fresh daily and store protected from light.

  • EDAC Solution (50 mM): Dissolve 95.8 mg of EDAC in 10 mL of ACN. Prepare fresh before use as it is moisture-sensitive.

Step-by-Step Derivatization Procedure
  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the carboxylic acid standard or sample solution (dissolved in ACN).

  • Reagent Addition: Add 200 µL of the 10 mM this compound solution to the tube.

  • Catalyst (Optional): Add 20 µL of pyridine. Pyridine can act as a catalyst to accelerate the reaction.

  • Initiation of Reaction: Add 100 µL of the 50 mM EDAC solution. The total volume is now 420 µL.

  • Vortex & Incubate: Immediately cap the tube, vortex for 30 seconds, and incubate at 60 °C for 45 minutes in a heating block.[10] The elevated temperature ensures the reaction goes to completion.

  • Cooling & Dilution: After incubation, cool the reaction vial to room temperature. Dilute the mixture with 580 µL of the mobile phase (e.g., ACN:Water 80:20) to a final volume of 1 mL.

  • Filtration & Analysis: Filter the solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Control Samples (Essential for Validation):

  • Reagent Blank: Prepare a sample containing all reagents (ACN, derivatization reagent, EDAC) but no analyte. This is critical for identifying peaks corresponding to the reagent or its byproducts.

  • Positive Control: Use a known concentration of a standard carboxylic acid to verify the reaction efficiency and establish retention time.

HPLC-UV Analysis Conditions

The following conditions are a robust starting point and should be optimized for specific analytes.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or DAD scan 200-400 nm to find λmax)
Injection Volume 10 µL

Experimental Workflow and Data Presentation

The entire process, from sample preparation to final data analysis, follows a logical sequence designed for reproducibility and accuracy.

Figure 2: General experimental workflow for derivatization and analysis.

Expected Results

Upon successful derivatization, chromatograms of standard solutions will show sharp, well-resolved peaks corresponding to the acyl hydrazide derivatives. The retention time will be longer than that of the underivatized acid due to the increased hydrophobicity from the biphenyl group. The reagent blank should show minimal peaks at the retention times of the derivatized analytes, confirming that the observed signals are from the analytes of interest.

Method Performance Characteristics

A validated method should demonstrate good performance. The following table provides expected performance metrics for this type of assay.

Analyte ExampleRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Lauric Acid Derivative~8.5> 0.998~5~15
Palmitic Acid Derivative~11.2> 0.999~5~15
Oleic Acid Derivative~10.8> 0.999~10~30
(Note: Values are representative and must be determined experimentally for each specific application and instrument.)

Conclusion

This compound is a highly effective pre-column derivatization reagent for the sensitive analysis of carboxylic acids by HPLC-UV. The protocol described herein is based on well-established carbodiimide chemistry and provides a robust framework for developing validated analytical methods.[8] By incorporating a strong UV-absorbing biphenyl tag, this method enables low-level detection and quantification of otherwise difficult-to-measure analytes, making it a valuable tool for pharmaceutical, clinical, and food science research.[4]

References

Application Note: Quantitative Analysis of Carbonyl-Containing Compounds by LC-MS/MS using 4-Biphenylcarboxylic Acid Hydrazide (BPAH) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Carbonyl Analysis

Carbonyl-containing compounds, such as aldehydes, ketones, and ketosteroids, are crucial analytes in pharmaceutical development, clinical diagnostics, and metabolomics. However, their quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency in common sources like electrospray ionization (ESI).[1][2] This inherent limitation leads to insufficient sensitivity for detecting these compounds at biologically relevant concentrations.

Chemical derivatization offers a robust solution by modifying the analyte to enhance its physicochemical properties for LC-MS analysis.[3][4][5] This application note provides a comprehensive guide to a sensitive and specific LC-MS/MS method for the quantification of carbonyl compounds using 4-Biphenylcarboxylic acid hydrazide (BPAH) as a derivatization agent. The BPAH tag introduces a readily ionizable group and a nonpolar biphenyl moiety, which significantly improves both ESI response and chromatographic retention on reversed-phase columns, enabling reliable, low-level quantification.[6]

The Scientific Rationale: BPAH Derivatization Chemistry

The core of this method is the chemical reaction between the hydrazine functional group of BPAH and the carbonyl group (aldehyde or ketone) of the target analyte. This reaction is a classic nucleophilic addition-elimination, resulting in the formation of a stable hydrazone covalent bond.[7][8][9]

The Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the BPAH hydrazine, a potent nucleophile, attacks the electrophilic carbon of the analyte's carbonyl group.[10]

  • Intermediate Formation: This leads to the formation of an unstable carbinolamine intermediate.

  • Dehydration: The intermediate rapidly eliminates a water molecule to form a stable carbon-nitrogen double bond (C=N), creating the final hydrazone derivative.[10]

This derivatization provides two key advantages for LC-MS/MS analysis:

  • Enhanced Ionization: The resulting hydrazone structure contains nitrogen atoms that can be readily protonated, making the derivative highly responsive in positive-ion ESI.[1]

  • Improved Chromatography: The large, nonpolar biphenyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on standard reversed-phase columns like C18.[3]

Figure 1: BPAH Derivatization Mechanism.

Detailed Application Protocol: Quantification of Testosterone in Plasma

This section details a complete protocol for the extraction, derivatization, and LC-MS/MS analysis of testosterone (a model ketosteroid) from human plasma.

Reagents and Materials
  • Analytes and Standards: Testosterone, Testosterone-d3 (Internal Standard), this compound (BPAH).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate.

  • Reagents: Formic acid, Acetic acid, Zinc Sulfate.

  • Sample Preparation: Human plasma (K2-EDTA), Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL).[11]

Protocol Part 1: Sample Preparation & Derivatization

Rationale: Effective sample preparation is critical to remove interfering matrix components like proteins and phospholipids, which can suppress the MS signal and damage the analytical column.[12] This protocol employs protein precipitation followed by liquid-liquid extraction for robust cleanup.

Step-by-Step Procedure:

  • Standard Preparation: Prepare stock solutions of Testosterone and Testosterone-d3 in methanol. Serially dilute the testosterone stock to create calibration standards (e.g., 0.1 to 100 ng/mL) in a surrogate matrix (e.g., stripped serum). Prepare Quality Control (QC) samples at low, medium, and high concentrations.[13]

  • Sample Aliquoting: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of Testosterone-d3 internal standard (IS) working solution (e.g., 50 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 1% Zinc Sulfate to precipitate proteins.[12] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of a 1 mg/mL solution of BPAH in acetonitrile.

    • Add 10 µL of 2% acetic acid in acetonitrile as a catalyst.

    • Vortex and incubate the mixture at 60°C for 60 minutes.

  • Post-Derivatization Cleanup (LLE):

    • After cooling, add 500 µL of water and 1 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes to extract the derivatized analytes into the organic layer.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under nitrogen.

  • Final Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol Part 2: LC-MS/MS Analysis

Rationale: The chromatographic method is designed to separate the derivatized analyte from potential interferences. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring the transition from the derivatized precursor ion to a specific product ion.

Table 1: Optimized Liquid Chromatography (LC) Parameters
Parameter Condition
LC SystemUPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
6.0
7.0
7.1
9.0
Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters
Parameter Setting
Mass SpectrometerTriple Quadrupole (e.g., SCIEX 6500, Agilent 6495)
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage+4500 V
MRM Transitions Analyte
Testosterone-BPAH
Testosterone-d3-BPAH (IS)

Note: Precursor m/z = [M(analyte) + M(BPAH) - M(H₂O) + H]⁺. Product ions must be determined experimentally.

Experimental Workflow Visualization

The entire analytical process, from sample receipt to final data, is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample + IS (Testo-d3) PPT 2. Protein Precipitation Plasma->PPT Deriv 3. Derivatization with BPAH PPT->Deriv LLE 4. Liquid-Liquid Extraction Cleanup Deriv->LLE LC 5. LC Separation (C18 Column) LLE->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS Quant 7. Quantification (Calibration Curve) MS->Quant Report 8. Final Report Quant->Report

Figure 2: End-to-end workflow for BPAH derivatization LC-MS/MS analysis.

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[14] Validation should be performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15]

Key validation parameters include:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different blank plasma lots for interferences at the retention time of the analyte and IS.[16]

  • Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero points should be analyzed, and a linear regression with appropriate weighting (e.g., 1/x²) should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (LLOQ, Low, Mid, High) in replicate (n=5 or 6) across multiple runs (at least 3).[14][17]

    • Accuracy (%Bias): Should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision (%CV): Should not exceed 15% (20% at the LLOQ).

  • Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The analyte signal at the LLOQ should be at least five times that of a blank sample.[16]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the analyte response in post-extraction spiked blank matrix to the response in a clean solvent.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Analyte stability is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term frozen storage.[14]

Conclusion

The use of this compound (BPAH) as a derivatization agent provides a powerful strategy for the sensitive and robust quantification of carbonyl-containing compounds by LC-MS/MS. The described protocol, which combines efficient sample preparation with optimized derivatization and instrumental analysis, overcomes the inherent challenges of low ionization efficiency associated with these analytes. Proper method validation according to regulatory standards ensures that the data generated is accurate, precise, and reliable, making this approach highly suitable for demanding applications in pharmaceutical research and clinical science.

References

Application Note: Protocol for the Derivatization of Aldehydes with 4-Biphenylcarboxylic Acid Hydrazide for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of aldehydes using 4-Biphenylcarboxylic acid hydrazide (BCH). This protocol is designed for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of aldehydes in complex matrices. Aldehydes are often volatile, highly reactive, and lack strong chromophores or ionizable groups, making their direct analysis challenging.[1] Chemical derivatization with BCH converts aldehydes into stable hydrazone derivatives. These derivatives exhibit significantly improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency for mass spectrometry (MS) detection, enabling lower detection limits and greater analytical confidence. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers guidance for subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Principle of the Method: Hydrazone Formation

The core of this protocol is the chemical reaction between an aldehyde and a hydrazine to form a stable hydrazone. This compound serves as the derivatizing agent. The reaction is a nucleophilic addition-elimination, a class of reaction well-established in organic chemistry.[2][3][4]

The mechanism proceeds in several steps:

  • Acid Catalysis: The reaction is typically catalyzed by a mild acid (e.g., formic acid, acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group in BCH, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Proton transfers facilitate the conversion of the hydroxyl group into a good leaving group (H₂O).[5]

  • Hydrazone Formation: The loss of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone derivative.[6]

The resulting BCH-aldehyde derivative incorporates the biphenyl moiety, which provides a large, hydrophobic structure ideal for reversed-phase chromatography and a readily ionizable site for sensitive ESI-MS analysis. This approach is analogous to the widely used Girard's reagents, which also employ hydrazone formation to attach a charged tag to carbonyl compounds, thereby improving their analytical properties for MS detection.[7][8]

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack BCH This compound BCH->Intermediate Hydrazone BCH-Aldehyde Hydrazone Water Water (H₂O) Intermediate->Hydrazone Dehydration Loss - H₂O Intermediate->Loss Catalyst + H⁺ (Acid Catalyst) Catalyst->Aldehyde

Caption: Mechanism of acid-catalyzed hydrazone formation.

Materials and Reagents

  • Derivatizing Agent: this compound (BCH), CAS: 18622-23-6

  • Aldehyde Standards: High-purity standards of the aldehyde(s) of interest.

  • Solvent: Acetonitrile (ACN), LC-MS grade.

  • Catalyst: Formic acid (FA) or Acetic acid (AA), LC-MS grade.

  • Buffer (Optional): Ammonium acetate buffer (150 mM, pH 5.7) can be used as the reaction medium for certain applications.[9]

  • Quenching Solution (Optional): Acetone or another ketone solution to consume excess BCH if required.

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Glassware: Amber glass vials with PTFE-lined caps to protect from light.

  • Equipment: Analytical balance, vortex mixer, calibrated micropipettes, heating block or water bath (optional).

Experimental Protocol

This protocol provides a robust starting point. Optimization of reaction time, temperature, and reagent concentrations may be necessary depending on the specific aldehyde and sample matrix.

Preparation of Stock Solutions
  • BCH Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile in an amber vial. Vortex until fully dissolved. This solution should be stored at 4°C and is typically stable for up to one week.

  • Catalyst Stock Solution (5% v/v): Add 500 µL of formic acid or glacial acetic acid to 9.5 mL of acetonitrile.

  • Aldehyde Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions for each aldehyde of interest by dissolving 10 mg of the standard in 10 mL of acetonitrile. From these, create a working mixture of standards at a lower concentration (e.g., 10 µg/mL).

Derivatization Procedure
  • Sample/Standard Preparation: Pipette 100 µL of the sample or aldehyde standard working solution into a 1.5 mL amber glass vial. If the sample is aqueous, it may need to be evaporated to dryness and reconstituted in acetonitrile, or the reaction can be performed in a mixed aqueous/organic solvent system.

  • Add Derivatizing Agent: Add 100 µL of the BCH Stock Solution (10 mg/mL) to the vial.

  • Add Catalyst: Add 20 µL of the 5% Catalyst Stock Solution.

  • Vortex: Cap the vial tightly and vortex for 30 seconds to ensure complete mixing.

  • Incubate: Allow the reaction to proceed at room temperature (20-25°C) for 90 minutes. For less reactive aldehydes or to increase reaction rate, the temperature can be elevated to 40-60°C for 30-60 minutes.[10] However, initial trials should begin at room temperature to minimize potential side reactions.

  • Dilution: After incubation, dilute the reaction mixture with the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A dilution factor of 10x to 100x is typical before injection to ensure the concentration is within the linear range of the instrument. For a 10x dilution, add 780 µL of the mobile phase to the reaction mixture.

  • Analysis: The sample is now ready for LC-MS analysis.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample or Standard (100 µL) BCH Add BCH Solution (100 µL) Sample->BCH Catalyst Add Acid Catalyst (20 µL) BCH->Catalyst Vortex Vortex (30 sec) Catalyst->Vortex Incubate Incubate (RT, 90 min) Vortex->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute Inject Inject into LC-MS System Dilute->Inject Analyze Data Acquisition & Processing Inject->Analyze

Caption: High-level workflow for aldehyde derivatization.

LC-MS Method Development Guidance

The exact parameters will depend on the specific analytes and instrumentation. The following provides a general starting point for method development.

ParameterRecommended Starting ConditionRationale & Notes
LC Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle sizeThe hydrophobic biphenyl group provides excellent retention on C18 stationary phases.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in positive mode ionization (ESI+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient Start at 30-40% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.A gradient is necessary to elute the derivatives, which will be more retained than the parent aldehydes. Adjust based on analyte polarity.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for analytical scale LC-MS.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The hydrazone nitrogen is readily protonated.
MS Scan Mode Full Scan (for initial identification) followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.MRM provides the highest sensitivity and selectivity. Monitor the transition from the protonated precursor ion [M+H]⁺ to a stable, characteristic product ion.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Insufficient reaction time/temperature. pH is not optimal. Reagent degradation.Increase incubation time or temperature (e.g., 60°C for 30 min). Ensure catalyst is added. Prepare fresh BCH stock solution.
High Background Signal Excess derivatizing reagent.Increase the post-reaction dilution factor. Optimize chromatography to separate the analyte peak from the excess reagent peak. Add a quenching step with acetone.
Poor Peak Shape Column overload. Incompatible injection solvent.Dilute the sample further. Ensure the final dilution is done in a solvent similar in composition to the initial mobile phase.
Poor Reproducibility Inaccurate pipetting. Inconsistent reaction timing/temperature.Use calibrated pipettes. Ensure all samples and standards are incubated for the same duration and at the same temperature using a controlled heating block or water bath.

Conclusion

Derivatization of aldehydes with this compound is a powerful strategy to overcome common challenges in their analysis. By converting them into stable, non-polar, and easily ionizable hydrazones, this protocol significantly enhances the sensitivity and reliability of LC-MS based quantification. The provided methodology offers a validated starting point that can be adapted and optimized for a wide range of research and development applications.

References

Application Notes and Protocols for Fluorescent Labeling of Carboxylic Acids with 4-Biphenylcarboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Carboxylic Acids with 4-Biphenylcarboxylic acid hydrazide

For researchers, scientists, and drug development professionals, the sensitive detection and quantification of carboxylic acid-containing molecules is a frequent necessity. From tracking metabolic pathways to high-throughput screening of drug candidates, the ability to visualize these ubiquitous functional groups is paramount. While numerous strategies exist for this purpose, fluorescent labeling offers an unparalleled combination of sensitivity, specificity, and versatility.

This comprehensive guide details the application of this compound as a fluorescent labeling reagent for carboxylic acids. The biphenyl moiety of this fluorophore provides a rigid, aromatic system that can give rise to desirable fluorescent properties upon conjugation. The hydrazide functional group serves as a nucleophile for the facile and efficient coupling to carboxylic acids, a reaction most commonly mediated by the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Herein, we provide not just a step-by-step protocol, but also the underlying chemical principles and expert insights to empower you to successfully label your carboxylic acid of interest, purify the resulting fluorescent conjugate, and understand its photophysical characteristics.

The Chemistry of Conjugation: An Expert's Perspective

The covalent attachment of this compound to a carboxylic acid is a two-step process that relies on the activation of the carboxyl group. This is a classic example of amide bond formation, a cornerstone of bioconjugation chemistry.

Step 1: Activation of the Carboxylic Acid

The first and most critical step is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the hydrazide. EDC is a zero-length crosslinker, meaning it facilitates the bond formation without becoming part of the final product. It reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid and reduce labeling efficiency.

To mitigate this, NHS or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, thereby increasing the overall efficiency of the conjugation reaction.[1][2][3] The activation step is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1]

Step 2: Nucleophilic Attack by the Hydrazide

The second step involves the nucleophilic attack of the primary amine of the hydrazide group of this compound on the activated NHS ester. This reaction results in the formation of a stable amide bond, yielding the fluorescently labeled carboxylic acid and releasing NHS. This coupling reaction is most efficient at a pH range of 7.0 to 8.5.[1]

The use of a hydrazide as a nucleophile is a well-established method in bioconjugation. While primary amines are more commonly used, hydrazides offer a stable and reactive alternative for coupling to activated carboxylic acids.

Diagram of the Labeling Reaction

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Coupling with Hydrazide Carboxylic_Acid R-COOH EDC EDC O_acylisourea O-acylisourea intermediate (unstable) Carboxylic_Acid->O_acylisourea + EDC NHS NHS NHS_ester NHS-ester (amine-reactive) O_acylisourea->NHS_ester + NHS Hydrazide 4-Biphenylcarboxylic acid hydrazide Labeled_Product Fluorescently Labeled Carboxylic Acid NHS_ester->Labeled_Product + Hydrazide

Caption: The two-step EDC/NHS coupling reaction for labeling carboxylic acids.

Photophysical Properties of the Conjugate

The utility of a fluorescent label is defined by its photophysical properties. While the specific characteristics of the 4-biphenylcarbonyl hydrazone of every possible carboxylic acid will vary slightly depending on the local chemical environment, we can infer key properties from the biphenyl core and related hydrazone structures.

PropertyExpected Value/CharacteristicRationale and Insights
Excitation Maximum (λex) ~250 - 350 nmThe biphenyl core exhibits strong absorption in the UV region. The exact maximum will be influenced by the hydrazone linkage and the nature of the conjugated carboxylic acid.[4]
Emission Maximum (λem) ~300 - 450 nmFluorescence emission is expected in the near-UV to blue region of the spectrum. The Stokes shift (the difference between excitation and emission maxima) is anticipated to be significant.
Quantum Yield (Φ) ModerateThe quantum yield of the parent biphenyl molecule is reported to be 0.18.[4] The formation of the hydrazone and the nature of the attached molecule can influence this value. Rigidifying the structure often enhances quantum yield.
Photostability Good to ExcellentThe aromatic and rigid nature of the biphenyl system generally confers good photostability. However, like many fluorophores, prolonged exposure to high-intensity light can lead to photobleaching.[5]

Note: It is highly recommended to experimentally determine the excitation and emission spectra of your specific labeled conjugate to ascertain the optimal settings for fluorescence measurements.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the fluorescent labeling of a generic carboxylic acid with this compound and the subsequent purification of the conjugate.

Protocol 1: Fluorescent Labeling of a Carboxylic Acid

Materials:

  • Carboxylic acid-containing molecule of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired concentration (e.g., 10 mM). Expert Tip: Ensure your carboxylic acid is fully dissolved before proceeding. Sonication may be required for poorly soluble compounds.

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 100 mM. Causality: EDC and NHS are moisture-sensitive and can hydrolyze, reducing their reactivity. Fresh solutions are crucial for high coupling efficiency.[1]

  • Activation of the Carboxylic Acid:

    • In a reaction tube, combine the carboxylic acid solution with the EDC and NHS solutions. A typical starting molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling with this compound:

    • Immediately following the activation step, add the this compound solution to the activated carboxylic acid mixture. A molar ratio of 1:1.2 (Activated Carboxylic Acid:Hydrazide) is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C. Expert Tip: Protecting the reaction from light is important to prevent potential photobleaching of the fluorophore.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Storage:

    • The crude labeled product can be stored at -20°C, protected from light, prior to purification.

Protocol 2: Purification of the Fluorescently Labeled Carboxylic Acid by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying small molecule fluorescent conjugates, offering high resolution to separate the labeled product from unreacted starting materials and reaction byproducts.[6][7][8][9] A reversed-phase C18 column is typically effective for this purpose.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample vials

  • Collection tubes

Procedure:

  • Sample Preparation:

    • If the reaction mixture contains precipitated salts, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter before injection.

    • Dilute a small aliquot of the reaction mixture with the initial mobile phase conditions for a test injection.

  • HPLC Method Development (Analytical Scale):

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small volume of the diluted sample (e.g., 10 µL).

    • Run a linear gradient to elute the compounds. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Monitor the elution profile using both the UV-Vis detector (at a wavelength where the biphenyl group absorbs, e.g., ~254 nm) and the fluorescence detector (with excitation and emission wavelengths optimized for the conjugate).

    • Identify the peaks corresponding to the unreacted carboxylic acid, unreacted this compound, and the desired labeled product. The labeled product should be more hydrophobic and thus have a longer retention time than the unlabeled carboxylic acid.

  • Preparative HPLC Purification:

    • Once the analytical method is optimized, scale up to a preparative or semi-preparative HPLC system and column.

    • Inject a larger volume of the reaction mixture.

    • Collect the fractions corresponding to the fluorescently labeled product peak.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the HPLC solvents, typically by lyophilization or rotary evaporation.

    • The purified, labeled carboxylic acid can be stored as a solid or dissolved in a suitable solvent (e.g., DMSO) at -20°C, protected from light.

Workflow for Fluorescent Labeling and Purification

G Start Start: Carboxylic Acid Sample Activation Activate Carboxylic Acid (EDC, NHS, pH 4.5-6.0) Start->Activation Coupling Couple with 4-Biphenylcarboxylic acid hydrazide (pH 7.2-8.0) Activation->Coupling Quench Quench Reaction (Hydroxylamine) Coupling->Quench Purification Purify by Reversed-Phase HPLC Quench->Purification Analysis Analyze Purity and Identity (HPLC, MS, Fluorescence Spectroscopy) Purification->Analysis End End: Purified Labeled Product Analysis->End

Caption: A streamlined workflow for the fluorescent labeling and purification process.

Troubleshooting and Expert Recommendations

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Hydrolysis of EDC or NHS-ester- Incorrect pH for activation or coupling- Inactive reagents- Prepare EDC and NHS solutions fresh immediately before use.- Carefully monitor and adjust the pH for each step.- Use high-quality, anhydrous solvents.
Precipitation During Reaction - Poor solubility of reactants or product- High concentration of reagents- Increase the proportion of organic solvent (DMF or DMSO) in the reaction mixture.- Perform the reaction at a more dilute concentration.
Multiple Product Peaks in HPLC - Side reactions- Incomplete reaction- Optimize the molar ratios of EDC, NHS, and the hydrazide.- Adjust the reaction time and temperature.
Low Recovery from HPLC - Adsorption of the product to the column- Instability of the product in the mobile phase- Use a different reversed-phase column chemistry.- Adjust the pH of the mobile phase.

Conclusion

The fluorescent labeling of carboxylic acids with this compound using EDC/NHS chemistry is a robust and versatile method for researchers in various scientific disciplines. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, scientists can confidently and efficiently generate fluorescently labeled molecules for a wide array of applications. The key to success lies in the careful control of reaction conditions, the use of fresh, high-quality reagents, and a systematic approach to purification and analysis. This powerful technique will undoubtedly continue to be an invaluable tool in advancing our understanding of complex biological systems and in the development of new therapeutics.

References

Application Notes and Protocols for the Use of 4-Biphenylcarboxylic Acid Hydrazide in Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carbonyl Sub-Metabolome

In the intricate landscape of metabolomics, carbonyl-containing metabolites, such as aldehydes, ketones, and keto-acids, represent a class of molecules of profound biological significance. They are central intermediates in energy metabolism, lipid peroxidation, and cellular signaling pathways. However, the comprehensive analysis of these compounds presents a significant analytical challenge. Their inherent chemical properties—often characterized by low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns—can lead to their underrepresentation in untargeted metabolomics studies.[1][2]

Chemical derivatization offers a robust solution to these analytical hurdles. By introducing a chemical tag onto the carbonyl group, we can significantly enhance the analyte's physicochemical properties, thereby improving its detectability and chromatographic behavior.[3][4][5] This application note provides a detailed guide to the use of 4-Biphenylcarboxylic acid hydrazide as a derivatization agent for the sensitive and specific analysis of carbonyl-containing metabolites by liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method: Hydrazone Formation for Enhanced Detection

The core of this methodology lies in the nucleophilic addition reaction between the hydrazine moiety of this compound and the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically carried out under mildly acidic conditions, results in the formation of a stable hydrazone derivative.[1][6]

The key advantages of using this compound as a derivatization agent include:

  • Enhanced Ionization Efficiency: The biphenyl group provides a hydrophobic character to the derivative, which can improve its desolvation and ionization in the ESI source.

  • Improved Chromatographic Retention: The increased hydrophobicity of the resulting hydrazone leads to better retention on RPLC columns, allowing for improved separation from the complex biological matrix.

  • High Reactivity and Specificity: The hydrazide group is highly reactive towards aldehydes and ketones, enabling efficient derivatization under mild conditions.

Visualizing the Derivatization Reaction

G cluster_reactants Reactants cluster_product Product Metabolite Carbonyl-Containing Metabolite (R-C(=O)-R') Reaction + Metabolite->Reaction Reagent 4-Biphenylcarboxylic Acid Hydrazide Reagent->Reaction Derivative Stable Hydrazone Derivative (Enhanced LC-MS Detection) Reaction->Derivative Mildly Acidic Conditions G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Quench Quench Precipitate Precipitate Quench->Precipitate Extract Extract Precipitate->Extract Dry Dry Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Add_Reagent Add_Reagent Reconstitute->Add_Reagent Incubate Incubate Add_Reagent->Incubate LC_Separation LC_Separation Incubate->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

References

High-Sensitivity Detection of Low-Molecular-Weight Aldehydes Using 4-Biphenylcarboxylic Acid Hydrazide as a Pre-Column Derivatization Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract: The quantitative analysis of low-molecular-weight (LMW) aldehydes presents a significant analytical challenge due to their high volatility, low native ultraviolet (UV) absorbance, and poor ionization efficiency. This guide details the application of 4-biphenylcarboxylic acid hydrazide as a robust derivatization agent to overcome these limitations. Through the formation of stable, highly UV-absorbent hydrazone adducts, this methodology enables sensitive and reliable quantification of LMW aldehydes by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, method validation parameters, and troubleshooting advice for researchers in drug development, environmental science, and clinical diagnostics.

The Analytical Challenge of Low-Molecular-Weight Aldehydes

Low-molecular-weight aldehydes, such as formaldehyde and acetaldehyde, are ubiquitous compounds of significant interest. They are important industrial chemicals, environmental pollutants, food quality indicators, and biomarkers of oxidative stress and disease. However, their direct analysis is hampered by several factors:

  • High Volatility: Makes sample handling and concentration difficult.

  • Poor Spectroscopic Properties: Lack of strong chromophores makes them nearly invisible to standard UV-Vis detectors.[1]

  • Low Ionization Efficiency: Limits their sensitivity in mass spectrometry.[2]

Chemical derivatization addresses these issues by converting the volatile, non-responsive aldehyde into a stable, easily detectable derivative. This process not only improves chromatographic behavior but also significantly enhances detector response, lowering the limits of detection.[3]

Principle of Derivatization with this compound

This compound is an effective derivatization agent that reacts with the carbonyl group of an aldehyde in a condensation reaction, a type of nucleophilic addition-elimination.[4] The hydrazide's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in a biphenylcarbonylhydrazone derivative.[4][5]

This reaction, often catalyzed by a small amount of acid, offers several key advantages:

  • Stability: The resulting hydrazone is significantly more stable than the parent aldehyde, facilitating sample storage and analysis.

  • Enhanced UV Detection: The biphenyl moiety of the reagent is a powerful chromophore, imparting strong UV absorbance to the derivative, which is ideal for HPLC-UV analysis.

  • Improved Mass Spectrometric Response: The increased molecular weight and chemical nature of the hydrazone derivative can lead to better ionization and fragmentation patterns for LC-MS analysis.[6][7]

Reaction Mechanism

The derivatization proceeds as follows:

G cluster_0 4-Biphenylcarboxylic Acid Hydrazide cluster_1 Aldehyde (R-CHO) cluster_2 Stable Hydrazone Derivative (+ H₂O) Reagent Plus1 + Aldehyde Arrow H⁺ Catalyst (e.g., Acetic Acid) Aldehyde->Arrow Product Arrow->Product

References

Application Notes and Protocols for 4-Biphenylcarboxylic Acid Hydrazide Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Carbonyl Detection with 4-Biphenylcarboxylic Acid Hydrazide

In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These molecules are often key biomarkers for disease states, metabolic pathway intermediates, or critical functional groups in drug molecules. However, their direct analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be challenging due to their often low UV absorbance and poor ionization efficiency in mass spectrometry (MS).[1][2]

Chemical derivatization offers a powerful solution to overcome these analytical hurdles. By reacting the carbonyl group with a carefully selected reagent, a "tag" can be introduced that imparts desirable analytical properties to the analyte. This compound (BCH), also known as 4-phenylbenzhydrazide, is an excellent derivatizing agent for this purpose. The biphenyl moiety provides a strong chromophore, significantly enhancing UV detectability, while the hydrazide group selectively reacts with aldehydes and ketones to form stable hydrazones.[3]

This application note provides a comprehensive guide to sample preparation and derivatization using this compound for the analysis of carbonyl compounds in various matrices. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for both biological fluids and purified samples, and discuss the subsequent analytical considerations for HPLC-UV and LC-MS analysis.

The Chemistry of Derivatization: Hydrazone Formation

The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. This is typically followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone.[4]

This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[5] This acid catalysis is a key consideration in optimizing the derivatization protocol for efficiency and speed.

G cluster_0 Reaction Mechanism Carbonyl R-C(=O)-R' Intermediate R-C(OH⁺)-R' Carbonyl->Intermediate Protonation BCH C₁₂H₉-C(=O)NHNH₂ Tetrahedral_Intermediate R-C(OH)(NHNH-C(=O)-C₁₂H₉)-R' BCH->Tetrahedral_Intermediate Nucleophilic Attack on Intermediate Protonation H⁺ Intermediate->Tetrahedral_Intermediate Nucleophilic_Attack Nucleophilic Attack Hydrazone R-C(=N-NH-C(=O)-C₁₂H₉)-R' Tetrahedral_Intermediate->Hydrazone Proton Transfer & Water Elimination Proton_Transfer Proton Transfer Water_Elimination -H₂O

Figure 1. Acid-catalyzed formation of a stable hydrazone from a carbonyl compound and this compound.

Sample Preparation: A Critical Step for Accurate Quantification

The choice of sample preparation technique is crucial for obtaining reliable and reproducible results. The primary goals are to isolate the carbonyl analytes from interfering matrix components and to create a suitable environment for the derivatization reaction. The optimal method will depend on the sample matrix.

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Urine)

Biological matrices are complex, containing proteins, lipids, salts, and other small molecules that can interfere with the derivatization and analysis. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is therefore recommended for sample cleanup.

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (a carbonyl compound structurally similar to the analyte, if available)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting and Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological fluid sample. Spike with an appropriate amount of internal standard solution.

  • Protein Precipitation (for plasma/serum): Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add 400 µL of water and 5 µL of 1 M HCl to the supernatant (or directly to the urine sample).

    • Add 50 µL of saturated NaCl solution.

    • Add 1.4 mL of MTBE, vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

    • Repeat the extraction with another 1.4 mL of MTBE and combine the organic layers.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization (e.g., 100 µL of methanol or acetonitrile).

Protocol 2: Sample Preparation for Purified Samples or Standards

For relatively clean samples, such as purified compounds or calibration standards, minimal sample preparation is required.

Materials:

  • Carbonyl compound standard

  • Methanol or Acetonitrile (HPLC grade)

Procedure:

  • Dissolution: Accurately weigh the carbonyl compound and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at the desired concentrations.

Derivatization Protocol with this compound

This protocol is designed to be a robust starting point for the derivatization of a wide range of aldehydes and ketones with BCH. Optimization of reaction time and temperature may be necessary for specific applications.

Materials:

  • Prepared sample extract or standard solution

  • This compound (BCH) solution (e.g., 1 mg/mL in methanol)

  • Glacial Acetic Acid

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the reconstituted sample extract or standard solution (100 µL), add 100 µL of the BCH solution.

  • Acid Catalyst: Add 5 µL of glacial acetic acid to catalyze the reaction.

  • Reaction Incubation:

    • Cap the vial tightly.

    • Incubate the reaction mixture at 60°C for 60 minutes. For thermally labile compounds, the reaction can be performed at room temperature for a longer duration (e.g., 2-4 hours).

  • Cooling and Dilution:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.

  • Analysis: Inject an aliquot of the derivatized sample into the HPLC or LC-MS system.

ParameterRecommended ConditionRationale
Solvent Methanol or AcetonitrileGood solubility for both BCH and many carbonyl compounds.
BCH Concentration 1 mg/mL (in excess)Ensures complete derivatization of the analyte.
Catalyst Glacial Acetic AcidCatalyzes the hydrazone formation, increasing reaction rate.[6]
Temperature 60°CProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Time 60 minutesGenerally sufficient for complete derivatization at 60°C.

Table 1. Recommended parameters for the derivatization of carbonyl compounds with this compound.

Analytical Considerations for HPLC-UV and LC-MS

The biphenyl group in the BCH derivative provides a strong UV chromophore, typically with a maximum absorbance around 254 nm. This allows for highly sensitive detection using a standard UV detector. For LC-MS analysis, the derivatized analyte will have a significantly higher molecular weight, and the biphenyl group can aid in ionization, particularly in positive ion mode.

G cluster_workflow Analytical Workflow Sample Biological or Purified Sample Prep Sample Preparation (LLE or SPE) Sample->Prep Isolate Analytes Deriv Derivatization with BCH Prep->Deriv Enhance Detectability Analysis HPLC-UV or LC-MS Analysis Deriv->Analysis Separation and Detection Data Data Acquisition and Quantification Analysis->Data

Figure 2. General workflow for the analysis of carbonyl compounds using this compound derivatization.

Recommended HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 100 mm, 2.6 µm). For challenging separations, a biphenyl phase column may offer alternative selectivity.[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Detection: UV detection at 254 nm.

Conclusion

Derivatization with this compound is a robust and effective strategy for the sensitive and selective analysis of aldehydes and ketones. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique. By carefully considering sample preparation and optimizing derivatization conditions, the challenges associated with the direct analysis of carbonyl compounds can be overcome, leading to high-quality, reliable data.

References

Title: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 4-Biphenylcarboxylic Acid Hydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 4-biphenylcarboxylic acid hydrazide and its potential derivatives. This class of compounds, featuring a polar hydrazide functional group and a non-polar biphenyl backbone, presents unique chromatographic challenges. This guide details a systematic approach, from initial method development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] We emphasize the scientific rationale behind each decision, ensuring the final method is not only precise and accurate but also robust and stability-indicating, making it suitable for quality control, stability studies, and impurity profiling in a drug development setting.

Introduction: The Scientific Rationale

This compound and its derivatives are important intermediates in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to their unique structural motifs.[3] The biphenyl structure is prevalent in many pharmacologically active compounds, while the hydrazide moiety serves as a versatile linker or pharmacophore.[3] The accurate quantification of these compounds and their potential impurities or degradants is critical for ensuring the safety and efficacy of final drug products.

The primary challenge in developing an HPLC method for these molecules lies in their dual-nature polarity. The large, hydrophobic biphenyl group dictates strong retention on reversed-phase columns, while the polar, ionizable hydrazide group can lead to poor peak shape (tailing) due to interactions with residual silanols on the stationary phase or variable ionization states. A successful method must effectively manage these competing characteristics. This guide will walk you through a logical, science-driven workflow to achieve this goal.

Foundational Knowledge: Analyte & Chromatography

Physicochemical Properties of this compound

Understanding the analyte is the first step in any method development process.

  • Structure: Comprises a non-polar biphenyl ring system and a polar, basic hydrazide functional group (-CONHNH₂).

  • Molecular Formula: C₁₃H₁₂N₂O.[4][5]

  • Molecular Weight: 212.25 g/mol .[4][5]

  • UV Absorbance: The conjugated biphenyl system is a strong chromophore, ensuring high sensitivity for UV detection. The parent compound, 4-biphenylcarboxylic acid, exhibits a strong UV maximum, which serves as an excellent starting point for selecting a detection wavelength.[6][7]

  • pKa: The hydrazide group is basic, with a predicted pKa around 12.55.[8] This means it will be in its protonated (cationic) form in acidic mobile phases. Controlling the pH of the mobile phase is therefore critical to ensure a consistent ionization state and reproducible chromatography.

Choosing the Chromatographic Mode and Stationary Phase

Given the significant non-polar character of the biphenyl group, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[9] The primary decision revolves around the choice of stationary phase.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point. It will provide strong hydrophobic interactions with the biphenyl moiety.[10] A modern, high-purity, end-capped C18 column is recommended to minimize interactions with the basic hydrazide group.

  • Phenyl Phase: A phenyl-bonded stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[11] This can be particularly useful for separating closely related aromatic derivatives.

  • Polar-Embedded/Polar-Endcapped Phases: These columns contain polar groups embedded within the alkyl chains or at the surface. They offer improved peak shape for basic compounds by shielding residual silanols and can provide different selectivity, especially in highly aqueous mobile phases.[12]

For this application, we will proceed with a high-purity C18 column as our primary choice due to its versatility and robustness.

The Method Development Workflow

The development process is a systematic journey from a general screening method to a final, optimized, and robust protocol.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2(R1)) Analyte Analyte Characterization (UV, pKa, Solubility) ColumnScreen Column Screening (C18, Phenyl) Analyte->ColumnScreen Informs choice MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization (Slope, Time) MobilePhaseScreen->GradientOpt Selects best combo IsocraticDev Isocratic Method Conversion (If Feasible) GradientOpt->IsocraticDev FineTune Fine-Tuning (Flow Rate, Temperature, pH) IsocraticDev->FineTune ForcedDeg Forced Degradation & Specificity FineTune->ForcedDeg Optimized Method Validation Linearity, Accuracy, Precision, LOD/LOQ, Range ForcedDeg->Validation Robustness Robustness Testing Validation->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: HPLC Method Development and Validation Workflow.

Detailed Experimental Protocols

Materials and Equipment
  • HPLC System: An HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chemicals: this compound reference standard, HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), potassium phosphate monobasic, phosphoric acid, hydrochloric acid, sodium hydroxide, and 30% hydrogen peroxide.

  • Columns: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the primary column.

Protocol 1: Initial Method Screening

Objective: To determine the optimal column, organic solvent, and approximate gradient conditions.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (ACN).

  • PDA Detector Setup: Set the detector to acquire data from 200-400 nm to determine the wavelength of maximum absorbance (λ-max).

  • Chromatographic Conditions (Screening Gradient):

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-30 min: 10% B (equilibration)

  • Execution: Inject the standard solution. Evaluate the resulting chromatogram for retention time, peak shape, and determine the λ-max from the PDA spectrum. The biphenyl moiety should yield a strong signal around 254-280 nm.

  • Rationale: A broad gradient is used to elute the analyte and any potential impurities, giving a complete picture of the sample.[13] A pH of 3.0 ensures the hydrazide group is fully protonated and minimizes silanol interactions, typically leading to sharper peaks for basic compounds.

Protocol 2: Method Optimization

Objective: To refine the gradient and, if possible, convert to a more robust isocratic method.

  • Gradient Refinement: Based on the screening run, narrow the gradient around the elution point of the analyte. For example, if the analyte eluted at 60% B, a new gradient might be 40-70% B over 10 minutes.

  • Isocratic Conversion (If Applicable): If the goal is a simple QC method for the main peak, an isocratic method is preferable. Use the following formula to estimate the isocratic mobile phase composition: %B_isocratic = %B_start + ( (t_R - t_D) / t_G ) * Δ%B Where t_R is the retention time, t_D is the system dwell time, t_G is the gradient duration, and Δ%B is the gradient range.

  • Fine-Tuning: Adjust the final isocratic %B, column temperature, and flow rate to achieve optimal resolution, a symmetric peak (Asymmetry factor between 0.9-1.5), and a reasonable run time (ideally with a capacity factor, k', between 2 and 10).[11]

Final Optimized Isocratic Method (Example)

The following table presents a hypothetical optimized method derived from the development process.

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14]

Specificity & Forced Degradation Study

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. This is primarily achieved through forced degradation.[15]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte Analyte Solution (e.g., 100 µg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C, 8h) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, 60°C, 4h) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis Analyze all samples with proposed HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA) & Resolution (Rs > 2.0) Analysis->Evaluation

Caption: Logical workflow for a forced degradation study.

Protocol:

  • Prepare separate solutions of the analyte at ~100 µg/mL.

  • Expose each solution to one of the stress conditions listed in the diagram above. The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Prepare an unstressed control sample.

  • After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration.

  • Analyze all stressed samples and the control sample using the optimized HPLC method with a PDA detector.

  • Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (via PDA) shows the analyte peak is spectrally homogeneous.

Linearity
  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare a sample matrix (placebo). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Evaluation: The LOQ should be verified by analyzing a sample at this concentration and ensuring acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time.

    • Mobile Phase Composition: ±2% absolute (e.g., 53% and 57% ACN)

    • Mobile Phase pH: ±0.2 units (e.g., pH 2.8 and 3.2)

    • Column Temperature: ±5 °C (e.g., 30°C and 40°C)

    • Flow Rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal use.

Data Summary Tables

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 1.5 1.1
Theoretical Plates > 2000 8500

| %RSD of 6 Injections | ≤ 1.0% | 0.4% |

Table 2: Summary of Validation Results

Validation Parameter Result
Specificity Stability-indicating; no interference
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD) Repeatability: 0.6%, Intermediate: 0.9%
LOQ 0.5 µg/mL

| Robustness | Passed |

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound derivatives. By carefully considering the analyte's physicochemical properties and following a logical workflow from screening to full ICH-compliant validation, a robust, reliable, and precise method can be established. This method is fit for purpose in regulated environments for quality control, stability testing, and impurity analysis, ensuring the integrity of data throughout the drug development lifecycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Biphenylcarboxylic Acid Hydrazide Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of aldehydes and ketones using 4-Biphenylcarboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize outcomes. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.

Core Principles: The Chemistry of Hydrazone Formation

The derivatization of a carbonyl compound (an aldehyde or ketone) with this compound is a nucleophilic addition-elimination reaction. The product, a hydrazone, is characterized by a carbon-nitrogen double bond (C=N). This reaction is reversible and its success hinges on a delicate balance of factors, primarily pH, to achieve high yields.[1]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Dehydration: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[2]

This process is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. However, excessive acidity is detrimental; if the pH is too low, the hydrazide's nucleophilic nitrogen will be protonated, rendering it unreactive.

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the likely causes and how can I fix it?

A1: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

  • Cause 1: Suboptimal pH. The reaction is highly pH-dependent. If the medium is too neutral, the carbonyl group isn't sufficiently activated, leading to a slow or stalled reaction. If it's too acidic, the this compound is protonated and loses its nucleophilicity.

    • Solution: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4-5. Add a catalytic amount of a weak acid like glacial acetic acid. Avoid strong acids. If working in an aqueous buffer, adjust the pH accordingly.

  • Cause 2: Poor Solubility of Reactants. this compound is an aromatic compound with limited solubility in some common solvents. If the reactants are not properly dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves both the hydrazide and your carbonyl compound. Alcohols like methanol or ethanol are common choices.[3][4] For particularly stubborn solubility issues, consider using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though be mindful they are harder to remove during workup. Gentle heating can also improve solubility.

  • Cause 3: Reaction Equilibrium (Hydrolysis). Hydrazone formation is a reversible reaction. The presence of excess water can push the equilibrium back towards the starting materials (hydrolysis).[5]

    • Solution: While some water may be produced, ensure your reagents and solvents are reasonably dry. If the reaction is performed in a solvent like ethanol, using absolute ethanol can be beneficial. Some protocols utilize a Dean-Stark apparatus to remove water azeotropically if the reaction is run at higher temperatures in a suitable solvent like toluene, driving the equilibrium towards the product.

  • Cause 4: Insufficient Reaction Time or Temperature. The condensation of aromatic hydrazides can be slower than their aliphatic counterparts due to electronic effects.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gently heat the mixture (e.g., 50-60 °C or to reflux) to increase the rate.[6] Microwave-assisted synthesis can also dramatically shorten reaction times from hours to minutes.[7]

Troubleshooting_Low_Yield Start Low Reaction Yield Check_pH Is pH mildly acidic (pH 4-5)? Start->Check_pH Check_Solubility Are reactants fully dissolved? Check_pH->Check_Solubility Yes Adjust_pH Add catalytic acetic acid. Check_pH->Adjust_pH No Check_Time_Temp Is reaction time/temp sufficient? Check_Solubility->Check_Time_Temp Yes Change_Solvent Change solvent (MeOH, EtOH, DMF). Apply gentle heat. Check_Solubility->Change_Solvent No Check_Water Is excess water present? Check_Time_Temp->Check_Water Yes Increase_Time_Temp Increase reaction time or heat. Consider microwave synthesis. Check_Time_Temp->Increase_Time_Temp No Remove_Water Use anhydrous solvents. Consider Dean-Stark. Check_Water->Remove_Water Yes Success Yield Improved Check_Water->Success No Adjust_pH->Success Change_Solvent->Success Increase_Time_Temp->Success Remove_Water->Success

Caption: Figure 2: Troubleshooting Decision Tree for Low Reaction Yield

Q2: I am seeing multiple spots on my TLC plate. What are the possible side products?

A2: Besides your starting materials and desired hydrazone, a few other species could appear.

  • Cause 1: Azine Formation. If your carbonyl compound is an aldehyde and you are not using an excess of the hydrazide, the initially formed hydrazone can react with a second molecule of the aldehyde to form an azine.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of the this compound to ensure the carbonyl compound is fully consumed in the desired reaction.

  • Cause 2: Decomposition. Hydrazones can be sensitive to strong acids. If you are using silica gel for TLC, the acidic surface can sometimes cause streaking or decomposition of the product.

    • Solution: When running TLC, consider adding a small amount of a basic modifier like triethylamine (~1%) to your mobile phase to neutralize the silica surface. This often results in cleaner spots.

Q3: My product is an oil and won't crystallize, or it is difficult to purify by column chromatography. What should I do?

A3: Purification of hydrazones can be tricky. If standard crystallization fails, here are several proven strategies.

  • Trituration: If your product is an oil, try trituration. This involves stirring the oil vigorously with a solvent in which the product is insoluble (but the impurities are soluble). Cold n-pentane or n-hexane are excellent first choices. This process can often induce solidification or wash away soluble impurities.

  • Recrystallization: Finding the right solvent system is key.

    • Dissolve the crude product in a minimum amount of a hot solvent like dimethylformamide (DMF) or ethanol and allow it to cool slowly. Pure crystalline hydrazone may separate out.[8]

    • A mixed solvent system can also be effective. Dissolve the compound in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or petroleum ether) until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling can yield crystals.

  • Chromatography Considerations: Standard silica gel is acidic and can degrade hydrazones.

    • Solution 1: Deactivate the silica by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column. Run the column with a mobile phase containing the same percentage of triethylamine.

    • Solution 2: Use a different stationary phase. Basic alumina is an excellent alternative to silica for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: There is no single "best" solvent, as it depends on the solubility of your specific aldehyde or ketone. However, a good starting point is methanol or ethanol , as they dissolve the hydrazide well and are easy to remove.[4] If solubility is an issue, DMF is a powerful solvent for this reaction but requires high vacuum for removal.

SolventPolarityBoiling Point (°C)Notes
Methanol Polar Protic65Good starting choice. Dissolves hydrazide well.
Ethanol Polar Protic78Excellent choice, often used with catalytic acid.
Isopropanol Polar Protic82Can be used if higher reflux temperature is needed.
DMF Polar Aprotic153Excellent solvent but difficult to remove.
Toluene Nonpolar111Useful for azeotropic removal of water with a Dean-Stark trap.

Table 1: Common Solvents for Hydrazone Synthesis

Q: How can I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexane). The hydrazone product, being larger and often more conjugated, should have a different Rf value than the starting materials. Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV-active. HPLC is also an excellent quantitative method for monitoring.[9]

Q: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: Generally, no. The hydrazone formation reaction is not sensitive to air or moisture to the extent that it requires a strictly inert atmosphere. However, using dry solvents is good practice to favor product formation, as the reaction produces water.[5]

Standard Experimental Protocols

These protocols serve as a validated starting point for your experiments.

Protocol 1: General Derivatization Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Hydrazide 1. Dissolve 4-Biphenylcarboxylic acid hydrazide (1.0 eq) in a suitable solvent (e.g., Ethanol). Dissolve_Carbonyl 2. In a separate flask, dissolve the aldehyde/ketone (1.0 eq) in the same solvent. Combine 3. Add the hydrazide solution to the carbonyl solution. Dissolve_Carbonyl->Combine Add_Catalyst 4. Add a catalytic amount (2-3 drops) of glacial acetic acid. Combine->Add_Catalyst React 5. Stir at room temp or heat (e.g., 60 °C). Monitor by TLC until carbonyl is consumed. Add_Catalyst->React Cool 6. Cool reaction to room temp. Reduce solvent volume in vacuo. React->Cool Precipitate 7. Precipitate product by adding cold water or an anti-solvent (e.g., hexane). Cool->Precipitate Filter 8. Collect solid by filtration, wash with cold solvent, and dry. Precipitate->Filter Purify 9. Purify further by recrystallization or chromatography if needed. Filter->Purify

Caption: Figure 3: General Experimental Workflow for Derivatization

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol). In a separate container, dissolve this compound (1.05 mmol, 1.05 eq.) in the minimum amount of the same solvent.

  • Combine and Catalyze: Add the hydrazide solution to the stirring carbonyl solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to 50-60°C. Monitor the reaction's completion by TLC (typically 2-12 hours). The disappearance of the starting carbonyl compound is a good indicator.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The product may precipitate directly. If not, add cold deionized water or an anti-solvent like hexane to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or hexane to remove residual impurities. Dry the product under vacuum. If necessary, further purify by recrystallization as described in the troubleshooting section.

Protocol 2: Purification by Recrystallization from Ethanol
  • Place the crude, dry hydrazone product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., in a hot water bath) with swirling until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystals have formed, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.

References

Technical Support Center: Synthesis of 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-biphenylcarboxylic acid hydrazide (also known as 4-phenylbenzoyl hydrazine). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights, detailed protocols, and robust troubleshooting advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely adopted and effective method is a two-step process. First, 4-biphenylcarboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This is followed by hydrazinolysis, where the ester is reacted with hydrazine hydrate to yield the desired hydrazide.[1][2][3][4] This route is favored due to its high efficiency and the relative ease of purification of the intermediate and final products.

Q2: Why is the two-step esterification-hydrazinolysis route preferred over a direct reaction between 4-biphenylcarboxylic acid and hydrazine?

Directly reacting a carboxylic acid with hydrazine can be problematic. Hydrazine is a base and will readily react with the acidic carboxylic acid to form a stable hydrazinium carboxylate salt. This salt formation deactivates the carboxyl group towards nucleophilic attack by another hydrazine molecule, thus impeding the formation of the hydrazide.[5] While methods exist for the direct conversion using coupling agents like dicyclohexylcarbodiimide (DCC) or under high-temperature dehydration conditions, these often require more stringent conditions and can lead to more complex purification challenges.[5] The ester route provides a more controlled and generally higher-yielding reaction.

Q3: What is the primary role of using a large excess of hydrazine hydrate in the second step?

Using a significant molar excess of hydrazine hydrate (often 10 to 20 times the amount of the ester) serves two critical purposes.[6] First, according to Le Châtelier's principle, the excess reactant drives the equilibrium towards the product side, ensuring a more complete conversion of the ester. Second, it significantly minimizes the formation of the common side product, N,N'-bis(4-biphenylcarbonyl)hydrazine (a diacylhydrazine).[6] This side product forms when a molecule of the newly formed product, this compound, acts as a nucleophile and attacks another molecule of the starting ester. A high concentration of hydrazine hydrate ensures that it is the primary nucleophile, effectively outcompeting the product hydrazide.

Q4: What is a typical yield for this synthesis?

Yields can vary based on the purity of reagents and optimization of reaction conditions. The esterification of 4-biphenylcarboxylic acid typically proceeds in high yield (>90%). The subsequent hydrazinolysis step can also be very efficient, with reported yields often ranging from 70% to over 90% after purification.[2][7]

High-Yield Synthesis Workflow

This section details a reliable, two-step protocol for the synthesis of this compound, starting from 4-biphenylcarboxylic acid.

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Biphenylcarboxylic Acid B Methyl Biphenyl-4-carboxylate A->B Reflux, 5-6h C Methyl Biphenyl-4-carboxylate B->C Purification & Isolation Reagent1 Methanol (Solvent) + H₂SO₄ (catalyst) D This compound C->D Reflux, 3-4h End D->End Recrystallization (Ethanol) Reagent2 Hydrazine Hydrate (Excess) + Methanol or Ethanol Start Start->A

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of Methyl 4-Biphenylcarboxylate

Objective: To convert 4-biphenylcarboxylic acid into its methyl ester to facilitate the subsequent reaction with hydrazine.

Materials:

  • 4-Biphenylcarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-biphenylcarboxylic acid (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Carefully add concentrated sulfuric acid dropwise (catalytic amount, ~2-3% of the acid volume).

  • Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid spot disappears.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of ice-cold water. A white solid, the methyl ester, should precipitate.

  • Filter the solid precipitate and wash it thoroughly with cold water to remove residual acid.

  • Neutralize the product by washing with a saturated sodium bicarbonate solution, followed by another wash with water.

  • Dry the crude ester in a vacuum oven. The product can be used directly in the next step or recrystallized from methanol for higher purity.

Part 2: Synthesis of this compound

Objective: To convert the intermediate ester into the final hydrazide product via nucleophilic acyl substitution.

Materials:

  • Methyl 4-biphenylcarboxylate (from Part 1)

  • Hydrazine hydrate (80-100% solution)

  • Methanol or Ethanol (96-100%)

Protocol:

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, add hydrazine hydrate (10-20 molar equivalents) and methanol (or ethanol).[1][6]

  • Slowly add the methyl 4-biphenylcarboxylate (1 equivalent) in portions to the stirred hydrazine solution over 15 minutes.[1]

  • Heat the mixture to reflux and continue for 3-4 hours. The reaction progress can be monitored by TLC.[4]

  • After the reaction is complete, distill off the excess methanol.[1]

  • Cool the remaining reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid mass.[1]

  • Isolate the solid by filtration, wash thoroughly with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol.[6]

  • Dry the product. For high purity, recrystallize the solid from ethanol.[1] The expected melting point is around 178-195 °C, depending on purity.[1]

Troubleshooting Guide

Q: My hydrazinolysis reaction yield is very low or I recovered mostly starting material. What went wrong?

This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Insufficient Hydrazine: Ensure you are using a large molar excess of hydrazine hydrate. A ratio of 1:3 or 1:5 might be insufficient to drive the reaction to completion. Aim for at least 10-20 equivalents.[6]

  • Reaction Time/Temperature: While many procedures call for 3-4 hours of reflux, some esters can be more sterically hindered or less reactive.[1] If TLC shows significant starting material, consider extending the reflux time to 6-8 hours or even overnight.[2][6] The reaction is typically performed at the reflux temperature of the alcohol solvent (methanol or ethanol).[6]

  • Water Content: While hydrazine hydrate contains water, excessive additional water in your reagents or solvents can promote hydrolysis of the ester back to the carboxylic acid, especially under prolonged heating. Use reasonably dry solvents.

  • Purity of Starting Ester: Ensure the esterification in Part 1 went to completion. Any unreacted carboxylic acid will not convert to the hydrazide under these conditions and will complicate purification.

Q: I am getting an oily product or no precipitate after cooling the reaction mixture. How can I isolate my product?

An oily product or failure to precipitate usually indicates the presence of impurities or that the product is supersaturated in the remaining solvent/hydrazine mixture.

  • Evaporate Excess Reagents: Ensure most of the alcohol solvent has been removed. After that, you can attempt to remove the excess hydrazine hydrate under reduced pressure. Be cautious, as hydrazine is toxic.[2]

  • Induce Crystallization: Try adding a small seed crystal of pure product if available. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

  • Precipitation with a Non-Solvent: After removing the alcohol, pour the mixture into a large volume of ice-cold water. The organic hydrazide is typically insoluble in water and should precipitate out.[4] If it oils out, try stirring vigorously or adding more water.

  • Extraction: If precipitation fails, you can perform an aqueous workup. Extract the mixture several times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[8]

Q: My final product is contaminated with a higher melting point impurity that is difficult to remove by recrystallization. What is it and how can I avoid it?

This is very likely the N,N'-bis(4-biphenylcarbonyl)hydrazine side product. As mentioned in FAQ Q3, it forms when the product hydrazide attacks the starting ester.

  • Minimization during Reaction: The most effective way to prevent its formation is to use a large excess of hydrazine hydrate (at least 10-20 equivalents).[6] This ensures hydrazine is the statistically dominant nucleophile. Adding the ester slowly and in portions to the hydrazine solution, rather than the other way around, also helps maintain a high hydrazine-to-ester ratio throughout the reaction.[1]

  • Purification: This diacylhydrazine is often less soluble in ethanol than the desired monohydrazide. Careful recrystallization from a large volume of hot ethanol can sometimes leave the impurity behind, as the desired product crystallizes upon cooling while the side product may remain undissolved or precipitate first.

Optimized Hydrazinolysis Conditions

The following table summarizes key parameters for optimizing the yield and purity of this compound.

ParameterRecommended ConditionRationale & Expert Notes
Ester Substrate Methyl or Ethyl EsterThese esters show good reactivity and the resulting alcohols (methanol/ethanol) are easy to remove.[9]
Solvent Methanol or EthanolExcellent solvents for both the ester and hydrazine hydrate. Their boiling points are suitable for reflux conditions.[1][2]
Hydrazine Hydrate 10-20 molar equivalentsCrucial for driving the reaction to completion and minimizing diacylhydrazine side product formation.[6]
Temperature Reflux (65-80 °C)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation.[6][8]
Reaction Time 3-12 hoursMonitor by TLC. Most reactions are complete within 3-4 hours, but longer times may be needed.[1][4]
Work-up Cooling & FiltrationThe product often precipitates directly from the concentrated reaction mixture upon cooling.[1]
Purification Recrystallization (Ethanol)Ethanol is a common and effective solvent for obtaining high-purity crystalline product.[1]

References

Technical Support Center: Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of hydrazides. Instead of a generic overview, we will directly address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Carbodiimide-Mediated Hydrazide Synthesis from Carboxylic Acids

The direct coupling of carboxylic acids with hydrazine using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used method. However, it is notoriously plagued by a major side reaction that can complicate purification and significantly lower yields.

Frequently Asked Questions (FAQs)

Question 1.1: My reaction forms a significant amount of a byproduct with similar solubility to my desired hydrazide, making purification by recrystallization or chromatography extremely difficult. What is this byproduct and how can I prevent its formation?

Answer: The most common and troublesome byproduct in carbodiimide-mediated couplings is an N-acylurea .[1] This side product arises from the inherent reactivity of the key intermediate in the reaction.

  • Causality & Mechanism: The reaction begins when the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the nucleophile (hydrazine). However, the O-acylisourea can undergo a rapid, intramolecular O-to-N acyl migration, rearranging to form the more stable, but undesired, N-acylurea.[2][3] This pathway directly competes with the desired intermolecular reaction with hydrazine. The formation of N-acylurea is particularly favored in polar aprotic solvents like DMF and at higher temperatures.[1]

  • Preventative Measures & Protocols:

    • Use of Additives: The most effective strategy to suppress N-acylurea formation is the addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) .[1] These additives react with the O-acylisourea intermediate faster than it can rearrange, converting it into a semi-stable active ester. This active ester is less susceptible to side reactions and reacts cleanly with hydrazine to form the desired product.

    • Solvent Choice: Perform the reaction in chlorinated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃), which have been shown to minimize N-acylurea formation compared to THF or DMF.[1]

    • Temperature Control: Maintain a low temperature (0 °C) during the activation step (addition of carbodiimide) and allow the reaction to warm slowly to room temperature.

    • Water-Soluble Reagents: Utilize a water-soluble carbodiimide like EDC. This ensures that not only the resulting urea byproduct but also any formed N-acylurea are water-soluble, allowing for their removal through a simple aqueous extraction during workup.[1]

dot

cluster_activation Activation Step cluster_prevention Preventative Pathway cluster_outcome Reaction Outcome sub Carboxylic Acid (R-COOH) intermediate O-Acylisourea (Reactive Intermediate) sub->intermediate Activation edc Carbodiimide (EDC/DCC) edc->intermediate hobt Additive (HOBt/HOSu) active_ester Active Ester (HOBt/HOSu Ester) hobt->active_ester hydrazine Hydrazine (NH2NH2) product Desired Hydrazide (R-CONHNH2) hydrazine->product intermediate->active_ester Trapping intermediate->product Intermolecular Attack (Desired Path) side_product N-Acylurea (Side Product) intermediate->side_product Intramolecular Rearrangement (Side Reaction) active_ester->product Clean Reaction ester α,β-Unsaturated Ester ester->dummy1 ester->dummy2 hydrazine Hydrazine hydrazine->dummy1 hydrazine->dummy2 product Target α,β-Unsaturated Hydrazide michael_adduct Michael Adduct (Intermediate) side_product Pyrazolidinone (Cyclized Side Product) michael_adduct->side_product Intramolecular Cyclization dummy1->product 1,2-Addition (Acyl Substitution) DESIRED dummy2->michael_adduct 1,4-Addition (Michael Reaction) UNDESIRED

References

4-Biphenylcarboxylic acid hydrazide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Biphenylcarboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

I. Core Concepts: Understanding the Stability of this compound

This compound is a valuable reagent in organic synthesis, often utilized in the formation of hydrazones and other heterocyclic compounds. Its stability is paramount for reproducible experimental outcomes. The primary routes of degradation involve oxidation and hydrolysis.

A. Mechanism of Degradation: Oxidation

The hydrazide functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This can lead to the formation of a diacylhydrazine, which may further decompose. One supplier explicitly notes that the compound is "Air Sensitive" and recommends storing it under an inert gas[1]. The oxidation of aryl hydrazides can sometimes be visually identified by a color change from a white or pale yellow to a reddish hue[2].

B. Mechanism of Degradation: Hydrolysis

Like many hydrazides, this compound can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to revert to the parent carboxylic acid (4-biphenylcarboxylic acid) and hydrazine. This is a critical consideration when choosing solvents and reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend storage at room temperature[1]. Crucially, due to its air sensitivity, it is best stored under an inert atmosphere such as argon or nitrogen[1].

Q2: What is the typical appearance of high-purity this compound?

A2: High-purity this compound is typically a white to pale-yellow or cream-colored powder or crystalline solid[1].

Q3: Is there a stated shelf-life for this product?

A3: Most suppliers do not provide a specific expiration date. They generally recommend that the product be routinely inspected by the end-user to ensure it performs as expected. For products without a specified retest date, a standard one-year warranty from the date of shipment is often applicable.

Q4: What are the primary safety precautions when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes[3][4]. In case of contact, wash the affected area thoroughly with soap and water[1].

Q5: What are the known incompatibilities of this compound?

A5: The primary incompatibility is with strong oxidizing agents, which can lead to vigorous reactions and degradation of the compound. Contact with strong acids or bases should also be avoided as they can catalyze hydrolysis.

III. Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in experimental settings.

Problem 1: Inconsistent or low yields in derivatization reactions.

  • Possible Cause 1: Degradation of the hydrazide.

    • Troubleshooting Steps:

      • Visual Inspection: Check the appearance of the solid. A significant color change from white/pale-yellow to a darker yellow, orange, or reddish-brown may indicate degradation.

      • Purity Check (if equipped): If you have access to analytical instrumentation, you can assess the purity.

        • Melting Point: A broad or depressed melting point compared to the literature value (typically around 193-197 °C) can suggest the presence of impurities.

        • FT-IR Spectroscopy: Look for the characteristic N-H stretching bands of the hydrazide (around 3200-3400 cm⁻¹) and the C=O stretch (around 1640-1680 cm⁻¹). The appearance or increase in the intensity of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak to a higher wavenumber (around 1700 cm⁻¹) may indicate the presence of the parent carboxylic acid due to hydrolysis.

        • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the presence of signals corresponding to 4-biphenylcarboxylic acid would indicate hydrolysis.

  • Possible Cause 2: Inappropriate solvent or reaction conditions.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure the chosen solvent is anhydrous and compatible with the reaction. Protic solvents may participate in side reactions. Aprotic polar solvents like DMF or DMSO are often suitable for dissolving the hydrazide.

      • Temperature Control: Some reactions may be sensitive to temperature. Ensure the reaction is being conducted at the optimal temperature.

      • pH Control: If the reaction is pH-sensitive, ensure appropriate buffering.

Problem 2: The this compound is difficult to dissolve.

  • Possible Cause: Inappropriate solvent choice.

    • Troubleshooting Steps:

      • Consult Solubility Data: Refer to the solubility table below. This compound has limited solubility in nonpolar solvents.

      • Use Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good choices for dissolving hydrazides. DMSO is a powerful solvent for a wide array of organic materials[5][6].

      • Gentle Heating: Gentle warming and sonication can aid in dissolution, but be mindful of the potential for thermal degradation if heating is excessive.

Problem 3: Unexpected side products are observed.

  • Possible Cause 1: Presence of impurities in the starting material.

    • Troubleshooting Steps:

      • Source a High-Purity Reagent: Whenever possible, use a reagent with a high-purity specification.

      • Purify the Reagent: If impurities are suspected, recrystallization of the this compound from a suitable solvent (e.g., ethanol) may be necessary.

  • Possible Cause 2: Self-condensation or other side reactions.

    • Troubleshooting Steps:

      • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants.

      • Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome.

IV. Data & Protocols

Physical & Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[7]
Molecular Weight 212.25 g/mol [7]
Appearance White to pale-yellow powder or crystals[1]
Melting Point 193-197 °C[1]
Purity (Typical) >97.0%[1]
Solubility Profile (Qualitative)
SolventPolarityExpected Solubility
Water HighSparingly Soluble
Ethanol HighSoluble (with heating)
Methanol HighSoluble (with heating)
Dimethyl Sulfoxide (DMSO) HighSoluble
Dimethylformamide (DMF) HighSoluble
Acetone MediumSlightly Soluble
Dichloromethane MediumSparingly Soluble
Hexane LowInsoluble
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method for a quick assessment of the purity of this compound.

Materials:

  • This compound sample

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted as needed.

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a dilute solution of the this compound in a suitable solvent (e.g., a few milligrams in 1 mL of ethyl acetate or acetone).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • A single spot indicates a relatively pure compound. The presence of multiple spots suggests impurities. The parent carboxylic acid, if present due to hydrolysis, will likely have a different Rf value.

V. Visual Diagrams

Logical Flow for Troubleshooting Low Reaction Yield

troubleshooting_yield start Low or Inconsistent Yield check_reagent Assess Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions visual_inspection Visual Inspection (Color Change?) check_reagent->visual_inspection purity_analysis Purity Analysis (TLC, MP, etc.) visual_inspection->purity_analysis Color Change Observed or Purity Suspect visual_inspection->check_conditions Looks Good degraded Reagent is Degraded purity_analysis->degraded Impure purity_analysis->check_conditions Pure purify Purify or Replace Reagent degraded->purify solvent Solvent Choice (Anhydrous? Compatible?) check_conditions->solvent temp_ph Temperature & pH (Optimal?) check_conditions->temp_ph optimize Optimize Conditions solvent->optimize Suboptimal success Improved Yield solvent->success Optimal temp_ph->optimize Suboptimal temp_ph->success Optimal optimize->success

Caption: Troubleshooting workflow for low reaction yields.

Stability & Storage Decision Tree

storage_decision reagent 4-Biphenylcarboxylic Acid Hydrazide storage_q Storage Conditions? reagent->storage_q cool_dry_dark Cool, Dry, Dark Place storage_q->cool_dry_dark tightly_sealed Tightly Sealed Container cool_dry_dark->tightly_sealed inert_atm Under Inert Atmosphere (Argon or Nitrogen) air_exposure Minimize Air Exposure tightly_sealed->inert_atm Recommended for Long-Term Stability tightly_sealed->air_exposure For Routine Use

References

Technical Support Center: HPLC Mobile Phase Optimization for 4-Biphenylcarboxylic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-biphenylcarboxylic acid hydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic issues encountered with this class of compounds. The information herein is grounded in established chromatographic principles and aims to empower you to develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound derivatives.

Q1: What are the key chemical properties of this compound derivatives that influence their HPLC behavior?

A1: this compound derivatives possess a unique combination of a bulky, non-polar biphenyl group and a polar, basic hydrazide functional group. The biphenyl moiety imparts significant hydrophobicity, leading to strong retention on reversed-phase columns. The hydrazide group is basic, with a predicted pKa of approximately 12.55 for the parent compound, this compound.[1] This high basicity means the molecule will be protonated and carry a positive charge in most acidic to neutral mobile phases. This charge can lead to undesirable interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, resulting in poor peak shape (tailing).

Q2: What is a good starting point for column and mobile phase selection for these compounds?

A2: For initial method development, a modern, high-purity C18 column is a suitable starting point. However, due to the basic nature of the hydrazide group, it is advisable to use a column with low silanol activity or one that is specifically designed for the analysis of basic compounds, such as a polar-embedded or charged-surface column.[2][3]

A recommended starting mobile phase for a gradient elution would be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection, typically in the range of 254-280 nm, due to the aromatic nature of the biphenyl group.

Q3: How critical is mobile phase pH control for the analysis of this compound derivatives?

A3: Mobile phase pH control is paramount for achieving reproducible retention times and good peak shapes for these basic compounds.[4][5][6] Since the pKa of the hydrazide group is high, the analyte will be in its protonated (cationic) form across a wide pH range. To ensure consistent ionization and minimize peak shape issues, it is crucial to use a buffered mobile phase and operate at a pH that is at least 2 units away from the analyte's pKa.[4] For these compounds, working at a low pH (e.g., pH 2-4) is generally recommended to protonate the residual silanol groups on the silica-based stationary phase, thereby reducing their interaction with the positively charged analyte.[2][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape - Severe Tailing

Q: My peaks for this compound derivatives are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like hydrazide derivatives on silica-based reversed-phase columns.[8][9] The primary cause is the interaction between the protonated (positively charged) hydrazide group and deprotonated (negatively charged) residual silanol groups on the stationary phase.[3] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.

Solutions:

  • Lower the Mobile Phase pH: Decrease the pH of the aqueous mobile phase to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[2] At this low pH, the silanol groups are protonated and less likely to interact with the cationic analyte.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better mask the silanol interactions and improve peak shape.[10]

  • Use a Different Column:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.

    • Charged-Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on the surface, which repels basic analytes and minimizes silanol interactions.[2]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, this approach is less common with modern, high-purity columns and can suppress ionization in mass spectrometry.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.5 with 0.1% Formic Acid ph_check->adjust_ph No buffer_check Is Buffer Concentration Adequate (25-50 mM)? ph_check->buffer_check Yes solved Problem Resolved adjust_ph->solved increase_buffer Increase Buffer Concentration buffer_check->increase_buffer No column_check Using a High-Purity C18? buffer_check->column_check Yes increase_buffer->solved switch_column Switch to Polar-Embedded or CSH Column column_check->switch_column Yes switch_column->solved

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Variable Retention Times

Q: The retention times for my analytes are shifting between injections. What could be causing this instability?

A: Retention time variability is often a sign of an un-equilibrated column or an unstable mobile phase. For ionizable compounds like this compound derivatives, even small changes in the mobile phase pH can lead to significant shifts in retention.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. For gradient methods, a longer equilibration time between runs may be necessary.

  • Use a Buffered Mobile Phase: As mentioned, a buffer is essential to maintain a stable pH and thus, stable retention times.[10] Ensure the buffer is prepared accurately and is within its effective buffering range.

  • Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Always use precise measurements for all components. If preparing the mobile phase by mixing solvents from different bottles, ensure they are from the same lot or are thoroughly mixed before use.

  • Verify Pump Performance: Check for leaks in the HPLC pump and ensure the flow rate is consistent. Fluctuations in pump pressure can indicate a problem with the check valves or seals.

Issue 3: Low Resolution Between Analytes

Q: I am having difficulty separating my this compound derivative from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Solutions:

  • Optimize the Organic Modifier:

    • Change the Solvent: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to their different solvent properties.

    • Adjust the Gradient Slope: A shallower gradient (a slower increase in the percentage of organic modifier) will increase the separation time and can improve the resolution of closely eluting peaks.

  • Modify the Mobile Phase pH: While maintaining a low pH is generally recommended for peak shape, slight adjustments within the acidic range (e.g., from pH 2.8 to 3.2) can sometimes alter the selectivity between your analyte and impurities.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds compared to a standard C18 column.

Systematic Approach to Mobile Phase Optimization

start Initial Method (C18, ACN/H2O with 0.1% FA) eval1 Evaluate Peak Shape & Retention start->eval1 tailing Peak Tailing? eval1->tailing adjust_ph Lower pH (2.5-3.0) Increase Buffer Strength tailing->adjust_ph Yes resolution Adequate Resolution? tailing->resolution No adjust_ph->resolution adjust_gradient Optimize Gradient Slope resolution->adjust_gradient No final_method Optimized Method resolution->final_method Yes change_solvent Change Organic Modifier (e.g., to Methanol) adjust_gradient->change_solvent change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->final_method

Caption: A workflow for systematic mobile phase optimization.

Data Summary Tables

Table 1: Recommended Mobile Phase Modifiers and Buffers

Modifier/BufferConcentrationpH RangeComments
Formic Acid0.05 - 0.1% (v/v)~2.7 - 2.9Good for peak shape of basic compounds, MS-compatible.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Strong ion-pairing agent, can improve peak shape but may cause ion suppression in MS.
Phosphate Buffer10 - 50 mM2.0 - 3.0Excellent buffering capacity, but not volatile and therefore not suitable for MS.
Ammonium Formate10 - 20 mM3.0 - 4.0Good buffer for MS-compatible methods.

Table 2: Initial Gradient Conditions for Method Development

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
15.0595
17.0595
17.1955
20.0955

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid in Water (Mobile Phase A)

  • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly by inversion.

  • Sonicate for 10-15 minutes to degas the solution.

Protocol 2: Preparation of 25 mM Potassium Phosphate Buffer (pH 2.8)

  • Weigh out approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Place a calibrated pH electrode in the solution.

  • While stirring, slowly add phosphoric acid dropwise until the pH of the solution reaches 2.8.

  • Filter the buffer through a 0.45 µm filter before use.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Derivatized Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of derivatized acids. Asymmetrical peaks, particularly those that tail, can significantly compromise the accuracy of quantification and the overall resolution of your separation.

This document provides in-depth, experience-based troubleshooting strategies and detailed protocols to help you diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I measure it?

A: Peak tailing is a phenomenon where the back half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1][2] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3]

  • Tailing Factor (USP Method): Calculated as Tf = W0.05 / 2A, where W0.05 is the peak width at 5% of the peak height, and A is the distance from the leading edge to the peak maximum at 5% height.[3]

Q2: Why is peak tailing a problem for my analysis of derivatized acids?

A: Peak tailing can lead to several analytical problems:

  • Inaccurate Integration and Quantification: Tailing peaks have poorly defined endpoints, making it difficult for chromatography data systems to accurately determine the peak area.

  • Reduced Resolution: The extended tail of a peak can merge with an adjacent peak, making it difficult to resolve and quantify the two compounds separately.

  • Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the limit of detection.

Q3: My peak tailing started suddenly. What's the most likely cause?

A: A sudden onset of peak tailing often points to a problem with the column or system that has occurred abruptly. Common culprits include:

  • Column Contamination: A strongly retained compound from a previous injection may be slowly eluting, causing tailing.

  • Column Void: A void or channel may have formed at the head of the column due to pressure shocks or pH instability.[4][5]

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase may be obstructing the inlet frit of the column.[4]

In-Depth Troubleshooting Guide

Peak tailing for acidic analytes, even after derivatization, often stems from unwanted secondary interactions with the stationary phase or issues with the mobile phase conditions. This guide provides a systematic approach to identifying and resolving the root cause.

Mobile Phase and pH-Related Issues

The mobile phase pH is a critical parameter that controls the ionization state of both your derivatized acid and the residual silanol groups on the silica-based stationary phase.[6][7][8]

Common Problem: Inappropriate Mobile Phase pH

  • The "Why": Even after derivatization of the carboxylic acid group, other polar functional groups on your molecule might be susceptible to ionization. More importantly, the silica surface of most reversed-phase columns has residual silanol groups (Si-OH).[9] At a mid-range pH (typically > 3), these silanols can become deprotonated (SiO-), creating negatively charged sites that can interact with any residual positive charges on the analyte, leading to secondary retention and peak tailing.[2][10] For acidic compounds, keeping the mobile phase pH low ensures that the residual silanol groups are protonated (Si-OH) and less likely to engage in these secondary interactions.[2][5][11]

  • Troubleshooting Steps:

    • Check the pKa of your analyte: While the primary acidic group is derivatized, consider the pKa of other functional groups.

    • Adjust the mobile phase pH: For acidic compounds, a mobile phase pH of around 2.5 to 3.0 is often recommended.[12] This ensures that residual silanols are protonated and secondary interactions are minimized.[2][11]

    • Use a buffer: To maintain a stable pH throughout the analysis, it's crucial to use a buffer.[11] Unstable pH can lead to inconsistent ionization and peak shape.[8]

Protocol: Mobile Phase pH Optimization

  • Prepare a series of mobile phases: Keep the organic modifier and its concentration constant. Prepare aqueous portions with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer system (e.g., phosphate or formate).

  • Equilibrate the column: For each new mobile phase, flush the column with at least 20 column volumes to ensure it is fully equilibrated.[13]

  • Inject your standard: Analyze your derivatized acid standard with each mobile phase.

  • Evaluate the peak shape: Compare the tailing factor for each run and select the pH that provides the most symmetrical peak.

Common Problem: Insufficient Buffer Concentration or Inadequate Additives

  • The "Why": A low buffer concentration may not have enough capacity to control the pH effectively, especially if the sample has a strong matrix. Mobile phase additives can also be used to improve peak shape.[14][15] For example, increasing the ionic strength of the mobile phase can sometimes help to mask residual silanol interactions.[5]

  • Troubleshooting Steps:

    • Increase buffer concentration: If using a buffer, try increasing the concentration (e.g., from 10 mM to 25-50 mM).[3][5] Be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[5]

    • Consider alternative additives: While more common for basic compounds, small amounts of additives can sometimes help. However, careful selection is necessary to avoid unwanted interactions.

Column-Related Issues

The HPLC column is the heart of the separation, and its condition and chemistry are paramount for good peak shape.

Common Problem: Secondary Interactions with the Stationary Phase

  • The "Why": As mentioned, residual silanol groups are a primary cause of tailing.[4][11] The type and quality of the column packing material significantly influence the number and activity of these silanols.[16][17] Older "Type A" silica columns have a higher metal content and more acidic silanols, which are prone to causing peak tailing.[1] Modern, high-purity "Type B" silica columns are much less reactive.[1]

  • Troubleshooting Steps:

    • Use an end-capped column: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[4][5][11] For polar and ionizable compounds, using a well-end-capped column is highly recommended.[4][5]

    • Consider alternative stationary phases: If tailing persists, explore columns with different surface chemistries, such as those with polar-embedded groups or hybrid silica particles, which can offer alternative selectivities and reduced silanol activity.[1][3]

Common Problem: Column Contamination or Degradation

  • The "Why": Over time, strongly retained compounds from samples can accumulate at the head of the column. This can create active sites that lead to peak tailing.[12] Operating at high pH can also cause the silica packing to dissolve, leading to column voids and poor peak shape.[6][12]

  • Troubleshooting Steps:

    • Implement a column washing procedure: Regularly cleaning your column can remove contaminants and restore performance.

    • Use a guard column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.[5][18][19]

    • Replace the column: HPLC columns are consumables. If washing doesn't improve the peak shape, it may be time to replace the column.[3]

Protocol: Column Regeneration (Reversed-Phase)

  • Disconnect the column from the detector: This prevents contaminants from flowing into the detector cell.[20]

  • Reverse the column direction (backflush): This helps to flush out contaminants from the inlet frit more efficiently.[5][20]

  • Flush with a series of solvents: Use a sequence of solvents to remove a wide range of contaminants. A typical sequence is:

    • 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile) to remove salts.[19][20]

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until the baseline is stable.

Sample and Derivatization-Related Issues

The sample itself and the derivatization process can also be sources of peak tailing.

Common Problem: Incomplete Derivatization or Reagent Interference

  • The "Why": If the derivatization reaction is incomplete, you will have a mixture of the derivatized and underivatized acid. The underivatized acid, with its free carboxylic group, is much more polar and prone to strong interactions with the stationary phase, which can cause significant tailing. Excess derivatization reagent can also sometimes interfere with the chromatography.

  • Troubleshooting Steps:

    • Optimize the derivatization reaction: Ensure you are using the optimal reaction time, temperature, and reagent concentrations.

    • Incorporate a sample clean-up step: After derivatization, a simple solid-phase extraction (SPE) or liquid-liquid extraction step can remove excess reagent and by-products.

Common Problem: Column Overload

  • The "Why": Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[4][11] While often associated with peak fronting, mass overload can also cause tailing.[5][21][22]

  • Troubleshooting Steps:

    • Dilute your sample: Prepare a 10-fold dilution of your sample and inject it again.[12][21] If the peak shape improves significantly, you were likely overloading the column.[21]

    • Reduce injection volume: If diluting the sample is not an option, try reducing the injection volume.[4]

Common Problem: Sample Solvent Effects

  • The "Why": If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the peak to be distorted.[3]

  • Troubleshooting Steps:

    • Match the sample solvent to the mobile phase: Ideally, your sample should be dissolved in the initial mobile phase.[12]

    • Use a weaker solvent: If you cannot use the mobile phase, dissolve your sample in a solvent that is weaker than the initial mobile phase.

Visual Troubleshooting Guide

To aid in your troubleshooting process, the following flowchart provides a systematic workflow for diagnosing the cause of peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks overload Potential Overload or System Issue check_all_peaks->overload Yes one_peak Affects one or a few peaks. Likely a chemical interaction. check_all_peaks->one_peak No dilute_sample Dilute sample 10x. Did peak shape improve? overload->dilute_sample overload_confirmed Column Overload Confirmed. Reduce sample concentration or injection volume. dilute_sample->overload_confirmed Yes check_system Check for extra-column volume (long tubing, etc.). dilute_sample->check_system No check_ph Is mobile phase pH 2 units away from pKa and buffered? one_peak->check_ph adjust_ph Adjust pH to 2.5-3.0 and/or add buffer. check_ph->adjust_ph No check_column Using a modern, high-purity, end-capped column? check_ph->check_column Yes consider_new_column Consider a new or different type of column. check_column->consider_new_column No wash_column Perform column wash/ regeneration protocol. check_column->wash_column Yes Secondary_Interactions cluster_0 Silica Stationary Phase cluster_1 Analyte silanol_protonated Si-OH (Protonated Silanol) Low pH (<3) silanol_ionized Si-O⁻ (Ionized Silanol) Higher pH (>3) analyte Derivatized Acid (with residual polar group) analyte->silanol_protonated Minimal Interaction (Good Peak Shape) analyte->silanol_ionized Strong Secondary Interaction (Peak Tailing)

References

Technical Support Center: Enhancing Detection Sensitivity of 4-Biphenylcarboxylic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Biphenylcarboxylic acid hydrazide and its derivatives. This guide is structured to provide in-depth, field-proven insights into overcoming the common and complex challenges associated with achieving high detection sensitivity for these compounds. Our focus is on explaining the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your analytical methods.

Core Principles of Detection Sensitivity

Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational principles governing detection sensitivity in analytical chemistry. Sensitivity is not merely about detecting a small quantity; it's about the ability to distinguish the analyte signal from the background noise.

  • Signal-to-Noise Ratio (S/N): This is the paramount metric. A higher S/N ratio allows for more confident peak identification and integration. The goal of any optimization is to increase the analyte signal, decrease the background noise, or both.

  • Limit of Detection (LOD): Generally defined as the lowest analyte concentration that can be reliably distinguished from the background, often calculated at an S/N ratio of 3.

  • Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be not only detected but also quantified with acceptable precision and accuracy, typically at an S/N ratio of 10.

Achieving low LOD and LOQ values is the primary objective when enhancing detection sensitivity.

General Troubleshooting Workflow for Low Sensitivity

When encountering low or no signal, a systematic approach is essential. The following workflow can help isolate the root cause of the issue.

Troubleshooting_Workflow Start Low / No Analyte Signal CheckInstrument 1. Instrument Performance Check Start->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK CheckMethod 2. Method Parameters Review MethodOK Method OK? CheckMethod->MethodOK CheckSample 3. Sample Integrity & Preparation SampleOK Sample OK? CheckSample->SampleOK InstrumentOK->CheckMethod Yes InstrumentIssues System Contamination? Detector Failure? Leaky Connections? InstrumentOK->InstrumentIssues No MethodOK->CheckSample Yes MethodIssues Suboptimal Mobile Phase? Incorrect Wavelength? Poor Ionization? MethodOK->MethodIssues No SampleIssues Analyte Degradation? Matrix Interference? Inefficient Extraction? SampleOK->SampleIssues No End Problem Solved SampleOK->End Yes ResolveInstrument Perform Maintenance: Clean System, Purge Lines, Run System Suitability Tests InstrumentIssues->ResolveInstrument ResolveMethod Optimize Method: Adjust pH, Solvent Ratio, Consider Derivatization MethodIssues->ResolveMethod ResolveSample Improve Sample Prep: Optimize Extraction, Incorporate Clean-up Step SampleIssues->ResolveSample ResolveInstrument->Start ResolveMethod->Start ResolveSample->Start

Caption: A systematic workflow for diagnosing low signal issues.

Troubleshooting Guide: HPLC-UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common first-line analytical technique. However, this compound's native chromophore may not provide sufficient sensitivity for trace-level analysis.

Question 1: My analyte peak is very small and noisy, even at moderate concentrations. How can I improve my S/N ratio?

Answer:

This issue points to either a low molar absorptivity at the chosen wavelength or significant background noise.

  • Wavelength Optimization: The biphenyl group provides UV absorbance, but it's crucial to detect at the wavelength of maximum absorbance (λmax).

    • Action: Using a Diode Array Detector (DAD), acquire the full UV spectrum of a concentrated standard of your derivative. Integrate the peak and view the spectrum to identify the true λmax. Ensure your method uses this specific wavelength. Do not rely solely on literature values, as solvent conditions can cause minor shifts.

  • Mobile Phase Absorbance: The mobile phase itself can contribute to high background noise if not chosen carefully.

    • Action: Use only HPLC or LC-MS grade solvents to minimize impurities. Ensure any additives (e.g., formic acid, trifluoroacetic acid) are of the highest purity and are used at low concentrations (typically 0.1% or less). Run a gradient without an injection to ensure the baseline is flat and free of "ghost" peaks from solvent contamination.

  • Matrix Interference: Co-eluting impurities from the sample matrix can absorb at the same wavelength, obscuring the analyte peak and raising the baseline noise.

    • Action: Improve your sample preparation. Incorporate a Solid-Phase Extraction (SPE) clean-up step to remove interfering compounds.[1] SPE offers improved selectivity and higher recoveries compared to simple liquid-liquid extraction (LLE).[1]

Question 2: I need to detect my derivative at very low levels, but UV detection isn't sensitive enough. What are my options?

Answer:

When you reach the fundamental sensitivity limits of UV detection for your compound, you must employ a strategy to enhance the signal. Chemical derivatization is a powerful approach.

  • Principle of Derivatization for UV Enhancement: The goal is to react the hydrazide moiety with a reagent that attaches a highly efficient chromophore to the molecule. This new "tag" will have a much higher molar absorptivity than the original analyte.

  • Strategy: Select a derivatization reagent that shifts the λmax to a longer, less crowded wavelength (e.g., >350 nm).[2] This minimizes interference from many common matrix components that absorb in the lower UV range.

    • Example Reagent: 1-(4-Nitrophenyl) piperazine (4-NPP) has been used to derivatize compounds, shifting their detection wavelength to the near-visible range (~392 nm), thereby improving specificity and sensitivity.[2] While hydrazides react with aldehydes/ketones, similar principles of attaching a high-absorbance tag apply.

Troubleshooting Guide: HPLC with Fluorescence Detection (FLD)

Fluorescence detection offers a significant leap in sensitivity and selectivity over UV detection. The strategy involves derivatizing the this compound with a fluorescent tag (a fluorophore).

Question 3: I'm performing a pre-column derivatization with a fluorescent reagent, but my analyte peak is weak or non-existent.

Answer:

This common problem usually stems from an incomplete or failed derivatization reaction, or degradation of the derivative.

  • Inefficient Reaction Conditions: Derivatization reactions are sensitive to pH, temperature, time, and reagent concentration.

    • Causality: The hydrazide group's nucleophilicity is pH-dependent. The reaction may require a specific pH to proceed efficiently. Similarly, insufficient time or temperature will lead to an incomplete reaction, while excessive heat can degrade the analyte or the product.

    • Action:

      • Optimize pH: Perform small-scale test reactions across a pH range (e.g., 4-9) to find the optimal condition for your specific reagent.

      • Reagent Stoichiometry: Ensure the derivatizing reagent is in significant molar excess (e.g., 10- to 100-fold) to drive the reaction to completion.

      • Time and Temperature Study: Analyze aliquots at different time points (e.g., 30, 60, 90 minutes) and temperatures (e.g., 50°C, 60°C, 70°C) to determine the point of maximum product formation without degradation.

  • Reagent Quality and Stability: Derivatization reagents can degrade over time, especially if not stored correctly.

    • Action: Use fresh reagents whenever possible. Prepare stock solutions of the reagent fresh daily or weekly, and store them protected from light and at the recommended temperature.

  • Quenching and Stability: The reaction may need to be stopped (quenched) to prevent side reactions, and the resulting derivative may have limited stability.

    • Action: After the optimal reaction time, quench the reaction by adding a small amount of a reagent that consumes the excess derivatizing agent or by sharply changing the pH. Analyze the samples as soon as possible after preparation. If storage is necessary, conduct a stability study at different temperatures (e.g., 4°C, -20°C) to determine how long the derivative remains stable.

Protocol: General Fluorescence Derivatization Workflow

This protocol outlines the key steps for developing a robust pre-column derivatization method.

Derivatization_Workflow Start Start: Sample Containing Analyte PrepareReagents 1. Prepare Fresh Reagent & Buffer Solutions Start->PrepareReagents Mix 2. Mix Sample, Buffer, & Derivatization Reagent PrepareReagents->Mix React 3. Incubate (Optimized Time & Temp) Mix->React Quench 4. Quench Reaction (If Necessary) React->Quench Inject 5. Inject onto HPLC-FLD System Quench->Inject End End: Detect Fluorescent Derivative Inject->End

Caption: Key steps in a pre-column fluorescence derivatization protocol.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for high-sensitivity and high-specificity analysis. However, achieving optimal performance requires careful attention to the mobile phase, ionization source, and sample matrix. The hydrazide functional group can be tricky to ionize efficiently.

Question 4: My analyte signal is low and unstable in the mass spectrometer. What is causing this poor ionization?

Answer:

Poor ionization efficiency is a primary cause of low sensitivity in LC-MS. For a molecule like this compound, this can be due to several factors.

  • Mobile Phase pH and Modifiers: The charge state of your analyte as it enters the electrospray ionization (ESI) source is critical.

    • Causality: The hydrazide group can be protonated to form a positive ion [M+H]+. This process is highly dependent on the pH of the mobile phase. Using the wrong additive can suppress ionization. Trifluoroacetic acid (TFA), a common HPLC additive for improving peak shape, is a known and potent signal suppressor in ESI-MS.[3]

    • Action:

      • Replace TFA: Substitute TFA with an MS-friendly acid like formic acid (FA) at 0.1%.[3] FA provides the necessary protons for ionization without causing severe suppression.

      • Buffer Selection: If buffering is needed, use a volatile buffer like ammonium formate or ammonium acetate. Non-volatile buffers like phosphate will precipitate and contaminate the MS source.

  • Source Conditions: The settings for the ESI source (e.g., capillary voltage, gas flow, temperature) must be optimized for your specific compound.

    • Action: Perform a tuning and optimization procedure by infusing a standard solution of your analyte directly into the mass spectrometer. Systematically adjust source parameters to find the settings that yield the maximum, most stable signal.

  • Analyte "Stickiness": Hydrazines and related compounds can be highly reactive and prone to adsorbing onto surfaces within the analytical system, leading to signal loss and drift.[4]

    • Action:

      • System Passivation: Ensure your LC system is clean. Consider flushing with a solution designed to passivate active sites in the flow path.

      • Derivatization: This is again a viable strategy. Reacting the hydrazide can create a more stable and less "sticky" derivative, which may also ionize more efficiently.[4] Some derivatization agents are specifically designed to add a permanently charged group to the analyte, dramatically improving ESI efficiency.[5]

Question 5: My baseline is very high, and I see many interfering peaks, making it hard to quantify my analyte at low levels.

Answer:

This is a classic case of matrix effects, where components of the sample matrix interfere with the ionization of the target analyte.

  • Causality: Co-eluting compounds from the sample matrix compete with your analyte for ionization in the ESI source. This can lead to ion suppression (reducing your analyte's signal) or a high chemical background, which obscures the signal.

  • Action:

    • Improve Chromatographic Separation: Modify your HPLC gradient to better separate your analyte from the interfering peaks. A longer, shallower gradient can often resolve co-eluting species.

    • Enhance Sample Clean-up: This is the most effective solution. A simple "dilute-and-shoot" approach is rarely suitable for trace analysis in complex matrices.[6]

      • Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains your analyte while allowing matrix components to be washed away. This is one of the most powerful techniques for reducing matrix effects.[1]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction and back-extraction pH to selectively move your analyte between immiscible solvent layers, leaving interferences behind.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a stock solution of this compound? A: Due to its structure, the compound has limited solubility in pure water. Start by dissolving it in a minimal amount of an organic solvent like DMSO, DMF, or methanol, then dilute to your final concentration with your desired aqueous buffer or mobile phase. Always check for precipitation.

Q: My compound seems to be degrading in the autosampler. How can I prevent this? A: Hydrazides can be susceptible to oxidation or hydrolysis. Keep the autosampler tray cooled (e.g., 4-10°C). Prepare samples fresh and in small batches if possible. If degradation persists, investigate the stability in different solvents and pH conditions to find a more suitable sample diluent.

Q: Can I use the same derivatization reagent for both fluorescence and LC-MS analysis? A: Sometimes, but not always. An ideal reagent for fluorescence has a high quantum yield, while an ideal reagent for LC-MS enhances ionization efficiency. Some reagents may do both, but it's often better to choose a reagent tailored to the specific detection technique for maximum sensitivity.

Q: How do I choose the right SPE cartridge for my sample clean-up? A: The choice depends on the properties of your analyte and the matrix. For this compound, which is moderately polar, a reversed-phase (e.g., C18) cartridge could work well for aqueous samples. You would load the sample under aqueous conditions, wash with a weak organic solvent to remove polar impurities, and then elute your analyte with a stronger organic solvent like methanol or acetonitrile.

Data Summary Table

The following table compares common analytical approaches for enhancing sensitivity, providing a general overview of their relative performance.

Technique Principle Relative Sensitivity Selectivity Key Consideration
HPLC-UV Native UV AbsorbanceLowLowSimple, but limited to higher concentrations. Prone to matrix interference.
HPLC-UV (Derivatized) Add a strong chromophoreMediumMedium-HighImproves sensitivity and selectivity by shifting λmax to a cleaner region.[2]
HPLC-FLD (Derivatized) Add a fluorophoreHighHighExcellent for trace analysis. Requires method development for the derivatization step.[7][8]
LC-MS/MS Mass-to-charge ratioVery HighVery HighGold standard for sensitivity and specificity. Requires MS-compatible solvents and source optimization.

References

Technical Support Center: Minimizing Degradation of 4-Biphenylcarboxylic Acid Hydrazide Derivatives During Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-biphenylcarboxylic acid hydrazide and its derivatives. Our goal is to equip you with the knowledge and tools to minimize degradation during storage, ensuring the integrity and reliability of your experimental results. This document is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles governing the stability of these compounds.

Section 1: Understanding the Instability of Hydrazide Derivatives

This compound and its derivatives are valuable compounds in medicinal chemistry and materials science. However, the inherent reactivity of the hydrazide functional group makes these molecules susceptible to several degradation pathways. A fundamental understanding of these pathways is the first line of defense against compound degradation.

The primary routes of degradation for hydrazide derivatives are:

  • Oxidation: The nitrogen-nitrogen single bond in the hydrazide moiety is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, particularly in the presence of metal ions which can catalyze the reaction.[1] Oxidation can lead to the formation of various byproducts, including highly colored diazene species, which can interfere with analytical measurements.[2]

  • Hydrolysis: The amide-like bond in hydrazides can undergo hydrolysis to yield the parent carboxylic acid (4-biphenylcarboxylic acid) and the corresponding hydrazine derivative. This reaction is often catalyzed by acidic or basic conditions. While generally more stable than hydrazones, the potential for hydrolysis, especially over long-term storage in the presence of moisture, should not be underestimated.[3][4]

  • Photodegradation: Aromatic hydrazides can be sensitive to light. Exposure to visible light, particularly in the presence of a photocatalyst, can induce cleavage of the N-N bond.[5][6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound derivatives in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My white crystalline this compound derivative has developed a yellow or reddish tint during storage. What is the likely cause?

A1: The development of a yellow or red color is a strong indicator of oxidative degradation.[2] The likely culprits are exposure to atmospheric oxygen and potentially catalysis by trace metal impurities. The colored species are often the corresponding aryl diazenes formed upon oxidation of the hydrazide.[2] To mitigate this, ensure your compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in high-purity containers free from metallic contaminants.

Q2: I've noticed a decrease in the purity of my compound over time, with a new peak appearing in my HPLC analysis that corresponds to 4-biphenylcarboxylic acid. What is happening?

A2: The appearance of the parent carboxylic acid is a clear sign of hydrolysis. This is likely due to the presence of moisture in your storage container or solvent. Even ambient humidity can be sufficient to cause slow hydrolysis over extended periods. Review your storage protocol to ensure the compound is kept in a desiccated environment.

Q3: My compound seems to degrade faster when I store it in a clear glass vial on the lab bench. Why is this?

A3: This is likely due to photodegradation. Aromatic hydrazides can be sensitive to light, and exposure to ambient lab lighting can be enough to initiate the cleavage of the N-N bond.[5][6] Always store these compounds in amber or opaque vials to protect them from light.

Troubleshooting Common Scenarios

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorptionStore under an inert atmosphere (N₂ or Ar). Use a desiccator.
Decreased purity in analytical tests (e.g., HPLC, NMR) Hydrolysis, oxidation, photodegradationReview storage conditions (temperature, light, atmosphere).
Inconsistent results in biological assays Degradation of the active compoundRe-analyze the purity of the compound before use.
Formation of insoluble particulates in solution Degradation products may have lower solubilityFilter the solution before use and investigate the nature of the precipitate.

Section 3: Recommended Storage Protocols

To ensure the long-term stability of your this compound derivatives, we recommend the following storage protocols.

Short-Term Storage (Up to 4 weeks)

  • Temperature: 2-8°C (refrigerated).[7][8][9]

  • Atmosphere: Tightly sealed container. For particularly sensitive derivatives, flushing with an inert gas (nitrogen or argon) is recommended.

  • Light: Store in an amber or opaque vial to protect from light.[10]

  • Container: Use high-quality, inert glass vials.

Long-Term Storage (Over 4 weeks)

  • Temperature: -20°C or -80°C (frozen).[7][8]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) is mandatory.

  • Light: Store in an amber or opaque vial inside a secondary light-blocking container (e.g., a freezer box).

  • Container: Use vials with tight-sealing caps designed for low-temperature storage. Consider portioning the compound into smaller, single-use aliquots to minimize freeze-thaw cycles.

Protocol for Preparing Aliquots for Long-Term Storage

  • Environment: Perform all manipulations in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

  • Weighing: Weigh the desired amount of the compound into an appropriate vial.

  • Inerting: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial.

  • Labeling: Clearly label the vial with the compound name, concentration (if in solution), date, and your initials.

  • Storage: Place the vial in a labeled freezer box and store at the recommended temperature.

Section 4: Analytical Methods for Degradation Monitoring

Regularly assessing the purity of your stored compounds is crucial. The following are recommended analytical techniques for detecting and quantifying degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purity assessment. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. Degradation products will typically have different retention times than the parent compound.

  • Gas Chromatography (GC): GC can also be used, particularly for more volatile derivatives. Derivatization may be necessary to improve thermal stability and peak shape.[11]

  • Spectrophotometry: While not as specific as chromatographic methods, a change in the UV-Vis spectrum, particularly the appearance of new absorption bands, can indicate degradation.[11]

Section 5: Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways and a recommended experimental workflow.

cluster_degradation Primary Degradation Pathways Hydrazide 4-Biphenylcarboxylic Acid Hydrazide Derivative Oxidized Aryl Diazene (Colored Product) Hydrazide->Oxidized Oxidation (O₂, Metal Ions) Hydrolyzed_Acid 4-Biphenylcarboxylic Acid Hydrazide->Hydrolyzed_Acid Hydrolysis (H₂O, Acid/Base) Hydrolyzed_Hydrazine Hydrazine Derivative Hydrazide->Hydrolyzed_Hydrazine Hydrolysis (H₂O, Acid/Base) Cleaved_Amine Amine Product Hydrazide->Cleaved_Amine Photodegradation (Light) Cleaved_Fragment Other Fragments Hydrazide->Cleaved_Fragment Photodegradation (Light)

Caption: Key degradation pathways for this compound derivatives.

cluster_workflow Recommended Storage and QC Workflow Receive Receive/Synthesize Compound Initial_QC Initial QC Analysis (HPLC, NMR) Receive->Initial_QC Store Store Compound (Appropriate Conditions) Initial_QC->Store Periodic_QC Periodic QC Analysis Store->Periodic_QC Decision Purity > 95%? Periodic_QC->Decision Use Use in Experiment Decision->Use Yes Discard Discard or Re-purify Decision->Discard No

Caption: Workflow for proper storage and quality control of hydrazide derivatives.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Carbonyl Analysis: 4-Biphenylcarboxylic Acid Hydrazide vs. 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes and ketones is paramount. These carbonyl compounds are often critical process impurities or degradation products that can impact the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis, but many low-molecular-weight carbonyls lack a native chromophore, necessitating a derivatization step to enable sensitive UV detection. This guide provides an in-depth, comparative validation of an HPLC method using 4-Biphenylcarboxylic acid hydrazide (BCH) and contrasts its performance with the widely used 2,4-Dinitrophenylhydrazine (DNPH).

The entire validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]

The "Why": Choosing a Derivatizing Agent

The choice of derivatizing agent is the cornerstone of the analytical method. The ideal reagent should react specifically and completely with the target analytes under mild conditions to form a stable derivative with a strong chromophore.

  • This compound (BCH) is an emerging reagent that offers a distinct advantage in its derivatization product. The biphenyl moiety provides a strong UV chromophore, leading to potentially higher sensitivity. Its reaction with carbonyls forms a stable hydrazone.

  • 2,4-Dinitrophenylhydrazine (DNPH) is the most established and widely used derivatizing agent for carbonyl compounds, referenced in numerous regulatory methods such as EPA Method 8315A.[4][5][6] It reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones, which are readily detectable by UV-Vis.[4][7][8][9][10]

This guide will walk through the validation of an HPLC method for the quantification of formaldehyde and acetaldehyde, two common and critical carbonyl impurities, using BCH. We will then compare the key performance parameters with those of a DNPH-based method to provide a clear understanding of the relative strengths of each approach.

Experimental Workflow & Causality

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following workflow is designed to rigorously assess the performance of the BCH-based HPLC method.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Comparative Analysis A Derivatization Optimization (pH, Time, Temp, Reagent Conc.) B Chromatographic Optimization (Column, Mobile Phase, Flow Rate) A->B C Specificity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I J Performance Comparison (BCH vs. DNPH) I->J

Figure 1: HPLC Method Validation Workflow. A systematic approach from method development to validation and comparative analysis ensures a robust and reliable analytical method.

Derivatization Reaction: The Core of the Method

The fundamental reaction for both BCH and DNPH is the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a stable hydrazone. This reaction effectively "tags" the non-chromophoric aldehyde or ketone with a UV-absorbing molecule.

Derivatization_Reaction cluster_BCH This compound (BCH) Reaction cluster_DNPH 2,4-Dinitrophenylhydrazine (DNPH) Reaction BCH_Struct BCH Structure Arrow_BCH H+ BCH_Struct->Arrow_BCH              Carbonyl_BCH R-CHO (Aldehyde) Plus_BCH + Carbonyl_BCH->Plus_BCH Plus_BCH->BCH_Struct Product_BCH BCH-Hydrazone (Strong Chromophore) Arrow_BCH->Product_BCH DNPH_Struct DNPH Structure Arrow_DNPH H+ DNPH_Struct->Arrow_DNPH              Carbonyl_DNPH R-CHO (Aldehyde) Plus_DNPH + Carbonyl_DNPH->Plus_DNPH Plus_DNPH->DNPH_Struct Product_DNPH DNPH-Hydrazone (Colored Chromophore) Arrow_DNPH->Product_DNPH

Figure 2: Derivatization Reaction with Carbonyls. Both BCH and DNPH react with aldehydes and ketones to form hydrazones, enabling UV detection.

Experimental Protocols

Protocol 1: Sample and Standard Preparation with BCH Derivatization
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of formaldehyde and acetaldehyde reference standards in 25 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatizing Reagent (BCH Solution): Prepare a 2 mg/mL solution of this compound in acetonitrile containing 0.5% trifluoroacetic acid (TFA) as a catalyst.

  • Derivatization Procedure:

    • To 1.0 mL of each working standard and sample solution in a clean vial, add 1.0 mL of the BCH derivatizing reagent.

    • Cap the vials tightly and heat at 60°C for 30 minutes.

    • Allow the vials to cool to room temperature before HPLC analysis.

Protocol 2: HPLC Method Parameters
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 40% B

    • 17.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm for BCH derivatives; 360 nm for DNPH derivatives.

Validation Parameters: A Head-to-Head Comparison

The following tables summarize the validation results for the BCH method and provide a direct comparison to a typical, well-established DNPH method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

ParameterBCH MethodDNPH Method
Blank Injection No interfering peaks at the retention times of formaldehyde and acetaldehyde derivatives.No interfering peaks at the retention times of formaldehyde and acetaldehyde derivatives.
Placebo Spiked No interference from excipients.No interference from excipients.
Peak Purity (DAD) Pass (Purity angle < Purity threshold)Pass (Purity angle < Purity threshold)

Both methods demonstrate excellent specificity, a critical requirement for accurate quantification in complex matrices.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.

AnalyteMethodRange (µg/mL)Correlation Coefficient (R²)
Formaldehyde BCH0.1 - 100.9995
DNPH0.1 - 100.9992
Acetaldehyde BCH0.1 - 100.9997
DNPH0.1 - 100.9994

Both reagents provide excellent linearity over the tested range. The slightly higher correlation coefficients for the BCH method may suggest a more consistent derivatization reaction across the concentration range.

Accuracy (as % Recovery)

Accuracy is the closeness of test results to the true value. It is determined by spiking a placebo with known amounts of the analytes at three concentration levels.

AnalyteSpiked LevelBCH Method (% Recovery ± %RSD)DNPH Method (% Recovery ± %RSD)
Formaldehyde 50% (1 µg/mL)99.5 ± 1.2%98.8 ± 1.5%
100% (2 µg/mL)101.2 ± 0.9%100.5 ± 1.1%
150% (3 µg/mL)100.8 ± 1.1%99.7 ± 1.3%
Acetaldehyde 50% (1 µg/mL)99.8 ± 1.0%99.1 ± 1.4%
100% (2 µg/mL)100.5 ± 0.8%100.2 ± 1.0%
150% (3 µg/mL)101.5 ± 0.9%100.9 ± 1.2%

Both methods demonstrate excellent accuracy, with recoveries well within the typical acceptance criteria of 98-102%. The BCH method shows slightly better precision (lower %RSD) in recovery studies.

Precision (Repeatability and Intermediate Precision)

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Analyte (2 µg/mL)MethodRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Formaldehyde BCH0.8%1.2%
DNPH1.1%1.5%
Acetaldehyde BCH0.7%1.1%
DNPH1.0%1.4%

The BCH method exhibits superior precision in both repeatability (intra-day) and intermediate precision (inter-day/analyst/instrument) assessments. This suggests a more robust and reproducible derivatization and chromatographic performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)
Formaldehyde BCH0.030.10
DNPH0.050.15
Acetaldehyde BCH0.020.08
DNPH0.040.12

The BCH method demonstrates a clear advantage in sensitivity, with lower LOD and LOQ values for both analytes. This is likely due to the higher molar absorptivity of the biphenyl chromophore in the BCH derivative compared to the dinitrophenyl chromophore in the DNPH derivative.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariedBCH Method (%RSD of Results)DNPH Method (%RSD of Results)
Flow Rate (± 0.1 mL/min) < 2.0%< 2.5%
Column Temp (± 2°C) < 1.5%< 2.0%
Mobile Phase pH (± 0.2) < 2.2%< 2.8%

Both methods are robust, but the BCH method shows slightly less variability when subjected to minor changes in experimental conditions, indicating a more resilient method.

Conclusion: A Superior Alternative for Sensitive Carbonyl Analysis

Based on this comprehensive validation study, the HPLC method using this compound (BCH) for the derivatization of formaldehyde and acetaldehyde demonstrates performance that is not only compliant with ICH guidelines but is also superior to the traditional DNPH method in several key aspects:

  • Higher Sensitivity: The lower LOD and LOQ values make the BCH method more suitable for trace-level analysis of carbonyl impurities.

  • Better Precision: The lower %RSD values in accuracy and precision studies indicate a more reliable and reproducible method.

  • Greater Robustness: The method is less affected by minor variations in operational parameters, ensuring consistent performance.

While DNPH remains a valid and widely accepted reagent, this guide demonstrates that This compound offers a significant analytical advantage, particularly when high sensitivity and precision are critical. For researchers and drug development professionals seeking to develop robust, high-performance analytical methods for carbonyl compounds, BCH represents a compelling and superior alternative.

References

A Senior Application Scientist's Guide to Carbonyl Derivatization: Comparing 4-Biphenylcarboxylic Acid Hydrazide with Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only fundamental building blocks in organic synthesis but also critical biomarkers in various physiological and pathological processes. However, their detection is often hampered by a lack of strong chromophores or fluorophores, making direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection challenging. Chemical derivatization offers a robust solution by tagging the carbonyl group with a molecule that enhances its detectability.

This guide provides an in-depth comparison of 4-Biphenylcarboxylic acid hydrazide as a derivatization reagent against established alternatives. As a Senior Application Scientist, my aim is to move beyond a simple listing of features and delve into the causality behind experimental choices, empowering you to select the optimal reagent for your analytical needs.

The Central Role of Hydrazides in Carbonyl Analysis

Hydrazine-based reagents are a cornerstone of carbonyl derivatization. The fundamental reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This newly formed C=N double bond, conjugated with the aromatic system of the derivatizing agent, typically exhibits strong UV absorbance or fluorescence, enabling sensitive detection.

In Focus: this compound

This compound is a hydrazide derivative featuring a biphenyl moiety. While not as ubiquitously cited in analytical protocols as some of its counterparts, its chemical structure suggests several advantageous properties for the derivatization of carbonyl compounds.

Mechanism of Derivatization

The reaction of this compound with an aldehyde or ketone proceeds via the classic acid-catalyzed formation of a hydrazone. The biphenyl group, a strong chromophore, becomes appended to the original carbonyl compound, facilitating its detection.

Caption: Derivatization of a carbonyl with this compound.

Comparative Analysis with Alternative Reagents

The selection of a derivatization reagent is a critical decision that impacts sensitivity, selectivity, and overall workflow efficiency. Here, we compare this compound with three widely used alternatives: 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine, and Girard's Reagents.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is arguably the most common derivatization reagent for carbonyls, especially in environmental analysis.[1][2][3]

  • Mechanism and Detection: Reacts with carbonyls to form 2,4-dinitrophenylhydrazones, which are intensely colored and readily detected by UV-Vis spectroscopy (typically around 360 nm).[4]

  • Advantages:

    • Well-established and widely documented protocols are available.[4][5]

    • The resulting hydrazones are generally stable.[2]

    • Relatively low cost.

  • Disadvantages:

    • The reagent itself can have significant impurities.

    • Formation of E/Z stereoisomers can lead to chromatographic peak splitting and complicate quantification.[1][3]

    • Limited fluorescence, restricting its use in highly sensitive fluorescence-based assays.

Dansyl Hydrazine

Dansyl hydrazine is a fluorescent labeling agent, offering a significant advantage in sensitivity.

  • Mechanism and Detection: Forms fluorescent hydrazones that are detected with high sensitivity using a fluorescence detector. The dimethylamino group in the dansyl moiety is also readily protonated, enhancing ionization in mass spectrometry.[6]

  • Advantages:

    • Excellent sensitivity due to the high fluorescence quantum yield of the dansyl group.

    • Good for trace analysis in complex biological matrices.[6]

    • The derivatives are often amenable to LC-MS analysis.

  • Disadvantages:

    • The reagent can be prone to degradation, especially when exposed to light.

    • The derivatization reaction can sometimes be slower than with other reagents.

Girard's Reagents (T and P)

Girard's reagents are unique in that they introduce a permanent positive charge to the carbonyl analyte.[7]

  • Mechanism and Detection: These reagents possess a quaternary ammonium group. The resulting hydrazones carry a positive charge, which significantly enhances their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[7]

  • Advantages:

    • Dramatically improves sensitivity in LC-MS analysis, a technique often referred to as "charge-tagging".[7]

    • Can improve the solubility of hydrophobic analytes in typical reversed-phase mobile phases.

    • Eliminates the need for a readily ionizable proton, making it suitable for a wider range of MS conditions.[8]

  • Disadvantages:

    • Not suitable for UV or fluorescence detection.

    • The derivatization reaction may require heating.[9]

    • Can also form E/Z isomers.[7]

Performance Summary
FeatureThis compound (Projected)2,4-Dinitrophenylhydrazine (DNPH)Dansyl HydrazineGirard's Reagents (T & P)
Primary Detection Mode HPLC-UV, LC-MSHPLC-UVHPLC-Fluorescence, LC-MSLC-MS
Key Advantage Strong UV chromophore, high hydrophobicity for RP-HPLC retentionWell-established, cost-effectiveHigh sensitivity (fluorescence)Excellent for MS sensitivity (charge-tagging)
Potential Drawbacks Less documented, potential for E/Z isomersE/Z isomer formation, limited sensitivityLight sensitivity, slower reactionNot suitable for UV/Fluorescence detection
Derivative Stability Expected to be goodGood[2]Moderate (light sensitive)Good
Selectivity CarbonylsCarbonylsCarbonylsCarbonyls

Experimental Protocols: A Step-by-Step Guide

While a specific, validated protocol for this compound is not widely published, a reliable procedure can be adapted from established methods for similar hydrazide reagents. The following is a generalized protocol that serves as a robust starting point for method development.

General Experimental Workflow

Experimental Workflow start Start sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep derivatization Derivatization Reaction (Sample + Reagent + Catalyst) sample_prep->derivatization incubation Incubation (e.g., 60°C for 60 min) derivatization->incubation quench Reaction Quenching (Optional) incubation->quench analysis HPLC or LC-MS Analysis quench->analysis end End analysis->end

Caption: A typical workflow for the derivatization and analysis of carbonyls.

Protocol: Derivatization of Carbonyl Standards with this compound

This protocol is a recommended starting point and should be optimized for your specific application.

  • Preparation of Reagents:

    • Derivatizing Reagent: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetonitrile or methanol to obtain a 1 mg/mL solution. This solution should be prepared fresh.

    • Acid Catalyst: Prepare a 0.1 M solution of a weak acid, such as acetic acid or formic acid, in the same solvent as the derivatizing reagent.

    • Carbonyl Standard Stock Solution: Prepare a stock solution of your target aldehyde(s) and/or ketone(s) at a concentration of 1 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • In a clean autosampler vial, combine 100 µL of the carbonyl standard stock solution, 200 µL of the this compound solution, and 50 µL of the acid catalyst.

    • Cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at an elevated temperature, for example, 60°C for 60 minutes. The optimal temperature and time should be determined experimentally.

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the HPLC or LC-MS system. Dilution with the mobile phase may be necessary depending on the concentration.

  • Chromatographic Conditions (Starting Point for HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for the biphenylhydrazone derivative (a UV scan of a derivatized standard is recommended to determine the optimal wavelength, likely in the range of 280-320 nm).

Conclusion and Expert Recommendations

The choice of a derivatization reagent is a multifaceted decision that hinges on the specific requirements of the analysis.

  • For routine, cost-sensitive applications where high sensitivity is not the primary concern, DNPH remains a viable, albeit imperfect, option.[1][2][3]

  • When trace-level quantification is necessary and a fluorescence detector is available, Dansyl Hydrazine is an excellent choice due to its inherent sensitivity.[6]

  • For analyses relying on mass spectrometry, especially for analytes that ionize poorly, Girard's Reagents offer a significant advantage by introducing a permanent charge, thereby boosting the MS signal.[7][8]

This compound emerges as a promising reagent, particularly for HPLC-UV and LC-MS applications. The biphenyl group provides a strong UV chromophore and its hydrophobicity can be leveraged to enhance retention and separation on reversed-phase columns. For LC-MS, the biphenyl moiety can contribute to efficient ionization. While more validation studies are needed to fully characterize its performance against the established reagents, its chemical properties make it a compelling candidate for the derivatization of carbonyl compounds. Researchers are encouraged to explore its potential, using the provided protocol as a foundation for method development.

References

A Senior Scientist's Guide to Derivatization Reagents for Fatty Acid Analysis: A Comparative Look at Alternatives to 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, clinical scientists, and drug development professionals, the accurate quantification of fatty acids (FAs) is a cornerstone of metabolic research, biomarker discovery, and therapeutic monitoring. FAs are not merely energy storage molecules; they are critical signaling molecules and structural components of cell membranes, and their dysregulation is implicated in a host of diseases.[1] However, their analysis, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS), is fraught with challenges. The primary obstacle is the inherent poor ionization efficiency of the carboxylic acid group in the commonly used positive electrospray ionization (ESI) mode.[2][3]

For years, derivatization has been the solution to this analytical problem. By chemically modifying the FA's carboxyl group, we can enhance chromatographic separation and, more importantly, improve detection sensitivity.[4] 4-Biphenylcarboxylic acid hydrazide is one such reagent, reacting with carboxylic acids to form stable derivatives. While effective, the ever-increasing demand for higher sensitivity, broader coverage, and improved workflow efficiency necessitates a critical evaluation of the available alternatives.

This guide provides an in-depth comparison of leading alternatives to this compound for FA analysis. We will delve into the causality behind experimental choices, present comparative performance data, and provide field-proven protocols. Our focus will be on strategies for LC-MS, the platform where derivatization offers the most significant gains in sensitivity, while also acknowledging established methods for Gas Chromatography (GC-MS).

The Rationale: Why Derivatize for Mass Spectrometry?

The decision to derivatize is driven by the analytical platform and the desired outcome. The fundamental goal is to transform the analyte into a more "analysis-friendly" molecule.[4]

  • For GC-MS: The primary aim is to increase the volatility of FAs. The polar carboxyl group makes them unsuitable for direct GC analysis. Esterification, most commonly to form Fatty Acid Methyl Esters (FAMEs), is the gold standard to achieve the necessary volatility and thermal stability.[5][6]

  • For LC-MS: The challenge is not volatility but ionization efficiency. While FAs can be analyzed in negative ESI mode, this mode is often subject to higher background noise and ion suppression. A more elegant and powerful strategy is charge-reversal derivatization .[7][8] This involves tagging the carboxyl group with a reagent containing a permanently positive charge or a group that is readily protonated. This allows for analysis in the often cleaner and more sensitive positive ESI mode, dramatically boosting the signal-to-noise ratio.[8]

Comparative Analysis of Leading Derivatization Reagents

The selection of a derivatization agent is a critical decision that impacts sensitivity, specificity, and throughput. This compound functions by reacting with the carboxyl group, often activated by a coupling agent, to form a stable hydrazone. The biphenyl group enhances hydrophobicity for reversed-phase chromatography and can aid in ionization. Let's explore how the alternatives stack up.

ReagentTarget GroupAnalytical PlatformTypical Sensitivity EnhancementKey AdvantagesKey Disadvantages
This compound Carboxylic AcidLC-MSModerateForms stable derivatives; enhances chromatographic retention.Requires coupling agents; moderate ionization improvement compared to charge-reversal tags.
N-(4-aminomethylphenyl)pyridinium (AMPP) Carboxylic AcidLC-MS/MS10- to 30-fold increase in ionization efficiency reported.[9]Introduces a permanent positive charge (charge-reversal), significantly boosting ESI+ signal; enables detection of low-abundance FAs.Requires coupling agents (e.g., EDC); multi-step preparation.
3-Nitrophenylhydrazine (3-NPH) Carboxylic AcidLC-MS/MSHighEffective for short-chain fatty acids (SCFAs), which are notoriously difficult to analyze; stable derivatives.Requires condensing agent; primarily optimized for SCFAs.
2-Bromoacetophenone Carboxylic AcidHPLC-UV, GC, LC-MSN/A (UV/GC focus)Forms phenacyl esters which are strongly UV-absorbent; well-established for HPLC-UV analysis.[10]Not ideal for maximizing MS sensitivity; reaction can be slow.
Boron Trifluoride-Methanol (BF₃-Methanol) Carboxylic Acid & EstersGC-MSHigh (for GC)Robust, widely-used method for FAMEs preparation from both free and esterified FAs; simple one-step reaction.Reagent is harsh and moisture-sensitive; not for LC-MS.
(Trimethylsilyl)diazomethane (TMS-DM) Carboxylic AcidGC-MSHigh (for GC)Safer alternative to diazomethane; high yields with few by-products.Slower reaction rates compared to diazomethane have been reported.[4]

The Ultimate Alternative: No Derivatization?

Advancements in LC-MS technology, including more sensitive mass analyzers and improved ion source designs, have made the direct analysis of underivatized FAs increasingly feasible.[11]

  • The Causality: By circumventing the derivatization step, we eliminate a significant source of sample preparation time, cost, and potential analytical variability. This is particularly advantageous in high-throughput settings like metabolomics screening. The workflow is simplified: extract, inject, and analyze.

  • The Trade-Off: While appealing, this approach is not without its challenges. The inherent low ionization efficiency of FAs remains a factor, meaning this method may not be suitable for trace-level quantification.[3] Furthermore, the analysis requires the use of an acidic mobile phase to ensure FAs are in their protonated form for retention on a reversed-phase column, which can suppress the formation of the desired [M-H]⁻ ions in negative mode.[3]

Verdict: Direct analysis is a powerful option when ultimate sensitivity is not the primary goal, or when analyzing high-concentration FAs. For biomarker discovery and the quantification of low-abundance signaling lipids, derivatization remains the superior strategy.

Experimental Protocols: A Practical Guide

A robust protocol is a self-validating system. The following methods are chosen to represent best-in-class approaches for both charge-reversal LC-MS and classic GC-MS analysis.

Protocol 1: High-Sensitivity LC-MS/MS via AMPP Derivatization

This protocol leverages charge-reversal derivatization to achieve femtomole-level sensitivity. The causality is clear: we are adding a permanently charged "handle" to the FA, making it exceptionally visible to the mass spectrometer in positive ion mode.

Diagram of AMPP Derivatization Workflow

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_cleanup Workflow Completion s1 Dried Fatty Acid Sample/Extract s2 Dissolve in Acetonitrile s1->s2 Start s3 Add AMPP, EDC, and HOBt s2->s3 s4 Incubate at 60°C for 30 min s3->s4 s5 Quench with Formic Acid s4->s5 Reaction Complete s6 Dilute and Inject s5->s6 Analyze s7 s7 s6->s7 LC-MS/MS Analysis (Positive ESI Mode)

Caption: Workflow for AMPP derivatization of fatty acids.

Materials:

  • Dried fatty acid sample or lipid extract

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (Anhydrous)

  • Formic Acid

  • Micro-reaction vials

Methodology:

  • Reagent Preparation: Prepare fresh solutions of AMPP, EDC, and HOBt in anhydrous acetonitrile. The stability of EDC is critical; do not use old or improperly stored reagent as it leads to inefficient coupling.

  • Sample Reconstitution: Dissolve the dried fatty acid sample in an appropriate volume of acetonitrile in a micro-reaction vial.

  • Derivatization: Add the coupling agents (EDC and HOBt) followed by the AMPP reagent to the sample solution. The molar excess of reagents over the expected amount of FAs should be significant (e.g., 50-100 fold) to drive the reaction to completion.

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes. This provides the activation energy for the carbodiimide-mediated coupling reaction.

  • Quenching: Cool the vial to room temperature. Add a small volume of formic acid to quench the reaction by protonating any remaining AMPP and reacting with excess EDC. This step is crucial to prevent unwanted side reactions and stabilize the analytical sample.

  • Analysis: Dilute the sample as needed with the initial mobile phase and inject it into the LC-MS/MS system for analysis in positive ESI mode.

Protocol 2: Robust GC-MS Analysis via BF₃-Methanol Derivatization

This is a classic, robust method for preparing FAMEs for GC analysis. It is particularly useful as it can transesterify FAs from complex lipids (e.g., triglycerides) and esterify free fatty acids in a single step.

Diagram of FAMEs Preparation Workflow

cluster_prep Sample Preparation cluster_rxn Esterification Reaction cluster_cleanup Extraction & Cleanup s1 Lipid Sample in Reaction Tube s2 Add 14% BF₃-Methanol s1->s2 Start s3 Heat at 100°C for 10 min s2->s3 s4 Cool and Add Water & Hexane s3->s4 Reaction Complete s5 Vortex and Centrifuge s4->s5 s6 Collect Hexane Layer (contains FAMEs) s5->s6 s7 s7 s6->s7 GC-MS Analysis

Caption: Workflow for FAMEs preparation using BF₃-Methanol.

Materials:

  • Lipid sample (1-25 mg) or dried lipid extract

  • 14% Boron Trifluoride-Methanol (BF₃-Methanol) reagent

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

Methodology:

  • Sample Preparation: Place the lipid sample into a screw-capped glass tube. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Reaction: Add 2 mL of 14% BF₃-Methanol reagent. Blanket the tube with nitrogen, cap tightly, and heat at 100°C for 10 minutes.[6] The high temperature and acidic catalyst drive the esterification/transesterification.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Cap and vortex vigorously for 1 minute. The purpose of the water is to quench the reaction and partition the polar components (reagent, glycerol) into the aqueous phase, while the nonpolar FAMEs move into the hexane layer.

  • Phase Separation: Centrifuge briefly (2-3 minutes) to achieve a clean separation of the layers.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate. This removes any residual water, which can interfere with GC analysis.

  • Analysis: The sample is now ready for injection into the GC-MS.

Conclusion and Future Perspectives

While this compound is a valid tool, the modern analytical landscape offers more powerful alternatives tailored to specific needs. For achieving the highest sensitivity in targeted FA quantification by LC-MS, charge-reversal reagents like AMPP represent the current state-of-the-art. For routine GC-MS profiling, classic FAMEs preparation with BF₃-Methanol remains an exceptionally robust and reliable method.

The decision of which method to employ rests on a clear understanding of the research question. Are you performing a high-throughput screen where speed is paramount? Direct analysis may be your answer. Are you searching for subtle changes in ultra-low abundance signaling lipids? The enhanced sensitivity of AMPP derivatization is likely essential.

As mass spectrometry technology continues to evolve, the need for derivatization may lessen. However, for the foreseeable future, chemical derivatization remains a vital and powerful strategy in the analytical scientist's toolkit for unlocking the full biological story told by fatty acids.

References

A Comparative Guide to Derivatization with 4-Biphenylcarboxylic Acid Hydrazide for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are often key biomarkers of oxidative stress, indicators of product stability, and critical components in various biological and industrial processes. However, their direct analysis can be challenging due to factors like volatility, low UV absorbance, and poor ionization efficiency in mass spectrometry. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone strategy to overcome these hurdles.

This guide provides an in-depth comparison of 4-Biphenylcarboxylic acid hydrazide as a derivatizing agent for carbonyl compounds. We will explore its specificity and selectivity in the context of other widely used reagents, supported by mechanistic insights and experimental considerations.

The Chemistry of Carbonyl Derivatization: A Focus on Hydrazides

Hydrazine derivatives, including hydrazides, are highly reactive towards aldehydes and ketones, forming stable hydrazone products.[1] This reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone incorporates a chromophore or a readily ionizable group from the derivatizing agent, significantly enhancing the detectability of the original carbonyl compound.

The general mechanism for the derivatization of a carbonyl compound with a hydrazide is depicted below:

reaction_mechanism carbonyl R-C(=O)-R' intermediate1 R-C(OH)(NH-NH-C(=O)-Ar)-R' carbonyl->intermediate1 + Hydrazide hydrazide Ar-C(=O)-NH-NH2 proton H+ intermediate2 R-C(OH2+)(NH-NH-C(=O)-Ar)-R' intermediate1->intermediate2 + H+ hydrazone R-C(=N-NH-C(=O)-Ar)-R' intermediate2->hydrazone - H2O water H2O caption Figure 1: General reaction mechanism of carbonyl derivatization with a hydrazide.

Caption: General reaction mechanism of carbonyl derivatization.

This compound: Properties and Advantages

This compound, also known as 4-phenylbenzoic hydrazide, is a derivatizing agent that offers several potential advantages for the analysis of carbonyl compounds. Its biphenyl moiety provides a strong chromophore for UV detection and a rigid structure that can enhance chromatographic separation.

Key Properties:

  • Molecular Formula: C₁₃H₁₂N₂O

  • Molecular Weight: 212.25 g/mol

  • Appearance: White to off-white crystalline powder

The introduction of the biphenyl group into the hydrazone derivative is expected to impart favorable characteristics for analytical applications, particularly in liquid chromatography (LC) with UV or mass spectrometry (MS) detection.

Comparative Analysis with Alternative Derivatization Reagents

The selection of a derivatizing agent is a critical decision that depends on the specific analytical requirements, including the nature of the sample matrix, the target analytes, and the available instrumentation. Here, we compare this compound with two of the most common derivatization reagents for carbonyls: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

ReagentThis compound 2,4-Dinitrophenylhydrazine (DNPH) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Functional Group HydrazideHydrazineHydroxylamine
Reaction Product HydrazoneHydrazoneOxime
Detection Method LC-UV, LC-MSLC-UV, LC-MSGC-ECD, GC-MS, LC-MS
Advantages Strong UV absorbance from biphenyl group; Good chromatographic properties.Well-established methods; Derivatives have strong visible absorbance.Forms stable oximes; Excellent for GC-ECD analysis due to electrophoric nature.
Disadvantages Limited published application data; Potential for isomeric products with unsymmetrical ketones.Can form unstable derivatives with some aldehydes; Potential for side reactions.[2]Requires a separate cleanup step; Derivatives can be thermally labile.

Specificity and Selectivity Considerations

The specificity of a derivatization reaction refers to its ability to react with a particular functional group, while selectivity relates to its preference for reacting with certain molecules within a class of compounds.

  • Specificity for Carbonyls: Hydrazides, including this compound, are highly specific for the carbonyl functional group (aldehydes and ketones).[1] They generally do not react with other functional groups commonly found in biological or environmental samples, such as alcohols, amines, or carboxylic acids, under typical derivatization conditions.

  • Selectivity among Carbonyls: The reactivity of hydrazides can vary with the structure of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. Within a series of aldehydes or ketones, the reaction rate can be influenced by electronic effects and steric factors. While specific data for this compound is limited, studies with other hydrazides have shown that the derivatization efficiency can differ between various carbonyl compounds.

Experimental Workflow: Derivatization and Analysis

The following provides a generalized experimental workflow for the derivatization of carbonyl compounds with this compound, followed by LC-MS analysis. This protocol is based on established methods for similar hydrazide reagents and should be optimized for specific applications.[3]

experimental_workflow sample_prep Sample Preparation (e.g., extraction, filtration) derivatization Derivatization Reaction (this compound, acid catalyst) sample_prep->derivatization reaction_quenching Reaction Quenching (e.g., addition of base) derivatization->reaction_quenching lc_separation LC Separation (Reversed-phase C18 column) reaction_quenching->lc_separation ms_detection MS Detection (ESI in positive ion mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification of hydrazones) ms_detection->data_analysis caption Figure 2: Experimental workflow for carbonyl analysis.

Caption: A typical experimental workflow.

Experimental Protocol: Derivatization of Carbonyls

Materials:

  • This compound

  • Aldehyde/ketone standard solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Water (deionized or HPLC grade)

Procedure:

  • Preparation of Derivatization Reagent: Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol or acetonitrile.

  • Sample Preparation: Prepare the sample containing carbonyl compounds in a suitable solvent. For complex matrices, a sample cleanup step (e.g., solid-phase extraction) may be necessary.

  • Derivatization Reaction:

    • In a reaction vial, combine the sample or standard solution with an excess of the this compound solution.

    • Add a small amount of acid catalyst (e.g., TFA to a final concentration of 0.1%). The acid catalyzes the dehydration step of the reaction.[1]

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal reaction time and temperature should be determined experimentally.

  • Reaction Quenching: After the incubation period, the reaction can be stopped by adding a base to neutralize the acid catalyst, or by immediate dilution for analysis.

  • Analysis: Analyze the resulting hydrazone derivatives by LC-UV or LC-MS.

Conclusion and Future Perspectives

This compound presents a promising alternative for the derivatization of carbonyl compounds, particularly for applications requiring sensitive UV detection or robust chromatographic separation. Its chemical properties suggest high specificity for aldehydes and ketones, and the resulting hydrazones are expected to exhibit good stability.

However, it is crucial to acknowledge the limited availability of published performance data for this specific reagent. Further studies are needed to fully characterize its reaction kinetics, derivatization efficiency across a broad range of carbonyl compounds, and to establish optimized protocols for various sample matrices. Direct comparative studies with established reagents like DNPH and PFBHA under standardized conditions would be invaluable for researchers to make informed decisions based on the specific demands of their analytical challenges. As the field of metabolomics and biomarker discovery continues to grow, the development and thorough validation of novel derivatization reagents like this compound will be essential for advancing our ability to accurately measure the complex array of carbonyl compounds in biological and environmental systems.

References

A Senior Application Scientist's Guide to Limits of Detection and Quantification for 4-Biphenylcarboxylic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of analytes are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the determination of 4-biphenylcarboxylic acid hydrazide derivatives, with a specialized focus on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). As these derivatives see increasing use as derivatizing agents for carbonyl compounds and as scaffolds in medicinal chemistry, understanding the nuances of their analytical determination is essential for robust and reliable data.

The Significance of this compound and its Derivatives

This compound is a versatile molecule utilized in two primary domains within the scientific landscape. Firstly, it serves as a highly effective derivatizing agent for aldehydes and ketones. The hydrazide moiety reacts with the carbonyl group to form a stable hydrazone, which typically exhibits strong ultraviolet (UV) absorbance or can be readily ionized, thereby significantly enhancing detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Secondly, the biphenyl scaffold is a privileged structure in medicinal chemistry, and its hydrazide and hydrazone derivatives have been synthesized and investigated for a range of biological activities, including antimicrobial properties[1].

Given these applications, the ability to detect and quantify these derivatives at low concentrations is crucial for various research and development activities, from pharmacokinetic studies to quality control of pharmaceutical preparations.

Understanding the Pillars of Analytical Sensitivity: LOD and LOQ

Before delving into a comparison of analytical methods, it is imperative to establish a clear understanding of the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the lower boundaries of an analytical method's performance and are fundamental to method validation.

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is the point at which we can confidently say the analyte is present.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. At the LOQ, you can not only detect the analyte but also confidently report its concentration.

The determination of these limits is a critical component of method validation, ensuring that the chosen analytical procedure is fit for its intended purpose.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the determination of this compound derivatives is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The most prevalent methods are HPLC with UV detection and LC-MS/MS.

While specific LOD and LOQ values for derivatives of this compound are not extensively reported in the literature, we can infer expected performance from studies on structurally analogous compounds, such as other hydrazone derivatives used for carbonyl analysis.

Analytical MethodAnalyte (or Analogue)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Aldehyde-4-hydrazinobenzoic acid hydrazones< 0.5 mg/LNot Reported[2][3]
HPLC-UV Carbonyl-2,4-dinitrophenylhydrazones0.12 - 0.38 mg/LNot Reported[4]
HPLC-UV trans-p-hydroxycinnamic acid2.00 µg/mL6.07 µg/mL[5]
LC-MS/MS Pharmaceuticals in SeawaterNot Reported1 - 50 ng/L[6]

Expert Insights:

  • HPLC-UV: This technique offers a cost-effective and robust solution for the analysis of this compound derivatives, which possess a strong chromophore in the biphenyl ring system. The sensitivity is generally in the sub-mg/L (ppm) range, which is adequate for many applications, such as the analysis of derivatized carbonyls in environmental or food samples. The use of a diode array detector (DAD) can provide additional spectral information to confirm the identity of the analyte.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in drug metabolism studies, LC-MS/MS is the method of choice. The ability to use selected reaction monitoring (SRM) significantly reduces matrix interference and can achieve detection limits in the ng/L (ppt) to µg/L (ppb) range. This enhanced sensitivity is crucial when dealing with trace-level analysis.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, the following are detailed experimental protocols for the determination of carbonyl compounds using a hydrazide derivatizing agent, which can be adapted for this compound.

HPLC-UV Method for Aldehyde Determination (Adapted from[3])

This protocol outlines the derivatization of aldehydes with a hydrazide reagent and subsequent analysis by HPLC-UV.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Aldehyde-containing Sample Reaction Derivatization Reaction (e.g., 60°C, 30 min) Sample->Reaction Reagent This compound Solution Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Cool and Filter HPLC HPLC System (C18 Column, Gradient Elution) Injection->HPLC UV_Detector UV Detector (e.g., 280 nm) HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

Caption: Workflow for HPLC-UV analysis of aldehydes after derivatization.

Step-by-Step Protocol:

  • Preparation of Derivatizing Reagent: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

  • Sample Preparation: Prepare the sample containing the carbonyl compounds in a compatible solvent. For aqueous samples, a pH adjustment may be necessary to optimize the reaction.

  • Derivatization Reaction: Mix the sample solution with an excess of the derivatizing reagent solution. An acidic catalyst (e.g., a small amount of acetic acid) can be added to facilitate the reaction. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

  • Sample Cleanup (if necessary): After the reaction, the sample may need to be cooled and filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to separate the hydrazone derivatives.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where the biphenyl hydrazone derivatives exhibit maximum absorbance (e.g., around 280-360 nm).

  • Quantification: Create a calibration curve using standards of the target carbonyl compounds derivatized under the same conditions. The concentration of the analytes in the samples is then determined from this calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is designed for trace-level analysis and provides superior selectivity.

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization with This compound Extraction->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Reconstitute in Mobile Phase LC UPLC/HPLC System (C18 Column) Injection->LC MSMS Tandem Mass Spectrometer (ESI, SRM mode) LC->MSMS Data Data Processing & Quantification MSMS->Data

Caption: Workflow for LC-MS/MS analysis of derivatized compounds.

Step-by-Step Protocol:

  • Sample Preparation: For complex matrices like plasma or urine, a sample cleanup step is essential. This can be achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Derivatization: The extracted sample is then derivatized with this compound as described in the HPLC-UV protocol.

  • LC Separation:

    • Column: A high-efficiency UPLC/HPLC column (e.g., C18) is used to achieve good separation of the derivatives.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid to improve ionization, is used.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for hydrazone derivatives.

    • Analysis Mode: Selected Reaction Monitoring (SRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the derivative) and a specific product ion formed upon fragmentation in the collision cell. This highly selective detection method minimizes background noise and enhances sensitivity.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte derivative) is used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Conclusion and Recommendations

The selection of an appropriate analytical method for the determination of this compound derivatives is a critical decision that directly impacts the quality and reliability of research and development outcomes.

  • For applications where sensitivity in the low mg/L range is sufficient and cost-effectiveness is a priority, HPLC-UV is a robust and reliable choice.

  • For trace-level quantification in complex matrices, where high sensitivity and selectivity are paramount, LC-MS/MS is the superior technique, offering LODs and LOQs in the ng/L range.

By carefully considering the specific requirements of the analysis and implementing a well-validated method, researchers can ensure the generation of accurate and precise data for their this compound derivative of interest.

References

A Comparative Guide to Robustness Testing of Analytical Methods for 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method is the cornerstone of reliable quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth technical comparison of robustness testing for an analytical method developed for 4-Biphenylcarboxylic acid hydrazide, a key chemical entity. We will explore the "why" behind experimental choices, present illustrative experimental data, and compare a primary HPLC-UV method with a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of Robustness in Analytical Method Validation

Before delving into specific protocols, it is crucial to understand the concept of robustness in the context of analytical method validation. As defined by the International Council on Harmonisation (ICH) guideline Q2(R1), robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2] This is distinct from ruggedness, which assesses the method's performance across different laboratories, analysts, and instruments.[3][4] A robust method ensures that routine analytical work will produce consistent and reliable results, even with the minor fluctuations that are inevitable in a real-world laboratory setting.[3]

The primary goal of robustness testing is to identify which method parameters are most sensitive to change, thereby establishing a range within which the method remains reliable.[3] This "stress-testing" of the method during the development phase is a proactive approach to prevent out-of-specification (OOS) results during routine use.[5]

Primary Analytical Method: A Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds like this compound due to its high resolving power and sensitivity.[6] A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, which is essential for stability studies.[7][8]

Proposed HPLC-UV Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The rationale for these choices lies in the physicochemical properties of this compound (C13H12N2O).[9] The C18 stationary phase provides good retention for the nonpolar biphenyl group. A gradient elution with an organic modifier like acetonitrile allows for the effective separation of the parent compound from potential impurities and degradants. Formic acid is added to the aqueous phase to improve peak shape and control the ionization of the analyte. A detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength.

Experimental Protocol: Robustness Testing of the HPLC-UV Method

The robustness of the proposed HPLC-UV method is evaluated by intentionally varying key method parameters and observing the effect on the results, such as peak area, retention time, and resolution between the analyte and its potential degradants.

Step 1: Forced Degradation Studies

To generate potential degradants and establish the stability-indicating nature of the method, forced degradation studies are performed.[7][8][10][11][12] This involves subjecting a solution of this compound to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

The resulting solutions are then analyzed using the proposed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Step 2: Deliberate Variation of Method Parameters

For the robustness study, a set of critical method parameters are identified and varied within a predefined range. A common approach is to use a one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach.[5] For this guide, we will illustrate the OFAT approach.

Table 1: Illustrative Robustness Study Parameters and Acceptance Criteria

ParameterNominal ValueVariationAcceptance Criteria
Flow Rate 1.0 mL/min± 0.1 mL/min%RSD of Peak Area < 2.0%
Column Temperature 30°C± 2°CRetention Time Shift < 5%
Mobile Phase pH 2.8 (with 0.1% Formic Acid)± 0.2Peak Asymmetry < 1.5
Acetonitrile Composition Gradient± 2% of initial and final concentrationsResolution > 2.0
Detection Wavelength 254 nm± 2 nm%RSD of Peak Area < 2.0%

Experimental Workflow for Robustness Testing

Robustness_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation start Prepare Standard Solution of This compound stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress nominal Analyze Stressed Samples with Nominal HPLC Method stress->nominal vary Systematically Vary Method Parameters (Flow Rate, Temp, pH, etc.) nominal->vary reanalyze Re-analyze Stressed Samples with Varied Parameters vary->reanalyze evaluate Evaluate Impact on: - Peak Area (%RSD) - Retention Time - Resolution - Peak Asymmetry reanalyze->evaluate report Report Findings and Define Method's Operational Limits evaluate->report

Caption: Workflow for Robustness Testing of the HPLC Method.

Comparative Analysis: HPLC-UV vs. GC-MS with Derivatization

While HPLC-UV is a robust and widely applicable technique, certain situations may call for an alternative or orthogonal method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for volatile or semi-volatile compounds. However, for non-volatile and polar compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.[13][14]

Proposed GC-MS Method with Derivatization
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction: The silylating agent reacts with the active hydrogens on the hydrazide group to form a more volatile trimethylsilyl (TMS) derivative.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of the derivatized analyte and potential impurities.

  • MS Detection: Electron Ionization (EI) with full scan and/or selected ion monitoring (SIM)

Comparison of Methods

Table 2: Comparison of HPLC-UV and GC-MS for the Analysis of this compound

FeatureHPLC-UVGC-MS with Derivatization
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling point
Sample Preparation Simple dissolution in a suitable solventRequires a derivatization step (can be complex and introduce variability)
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum (molecular fingerprinting)
Sensitivity Good (ng to µg range)Excellent (pg to ng range), especially in SIM mode
Robustness Generally high, but sensitive to mobile phase composition and pHCan be less robust due to the sensitivity of the derivatization reaction and potential for column degradation at high temperatures
Throughput HighLower, due to longer run times and sample preparation
Cost Lower initial and operational costHigher initial and operational cost
Best Suited For Routine quality control, stability studies, and assaysImpurity identification, trace-level analysis, and as an orthogonal method for validation

Logical Relationship between Method Choice and Analytical Goal

Method_Choice cluster_routine Routine Analysis cluster_specialized Specialized Analysis goal Analytical Goal qc Quality Control (Assay, Purity) goal->qc stability Stability Testing goal->stability impurity_id Impurity Identification goal->impurity_id trace Trace Level Analysis (e.g., Genotoxic Impurities) goal->trace hplc HPLC-UV qc->hplc High Throughput, Good Robustness stability->hplc Stability-Indicating Capability gcms GC-MS with Derivatization impurity_id->gcms High Specificity (MS) trace->gcms High Sensitivity

Caption: Decision tree for selecting an analytical method.

Conclusion

The robustness of an analytical method is not merely a checkbox in a validation protocol; it is the assurance of data integrity throughout the lifecycle of a pharmaceutical product. For this compound, a well-developed HPLC-UV method demonstrates excellent robustness for routine analysis. The key to achieving this is a systematic evaluation of method parameters and a thorough understanding of the potential sources of variability.

While HPLC-UV is the workhorse for quality control, alternative methods like GC-MS with derivatization offer orthogonal selectivity and higher sensitivity, making them invaluable for impurity identification and trace analysis. The choice of analytical methodology should always be guided by the specific requirements of the analysis, with a clear understanding of the strengths and limitations of each technique. By investing in rigorous robustness testing and considering orthogonal methods, researchers can build a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their products.

References

A Senior Application Scientist's Guide to Hydrazine-Based Derivatization Agents: A Comparative Study for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These moieties are present in a wide array of molecules, from active pharmaceutical ingredients (APIs) and their metabolites to process-related impurities and degradants. Due to their often-low UV absorbance and poor ionization efficiency, direct analysis of carbonyls by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be problematic. Chemical derivatization with hydrazine-based agents is a powerful and widely adopted strategy to overcome these limitations. This guide provides an in-depth comparative study of three prominent classes of hydrazine-based derivatization agents: 2,4-dinitrophenylhydrazine (DNPH), dansyl hydrazine, and Girard's reagents. We will delve into their reaction mechanisms, performance characteristics, and applications in the pharmaceutical landscape, supported by experimental data and detailed protocols.

The Chemistry of Hydrazone Formation: A Foundation for Enhanced Detection

The cornerstone of this derivatization strategy is the condensation reaction between a hydrazine derivative and a carbonyl compound to form a stable hydrazone. This reaction, an acid-catalyzed nucleophilic addition-elimination, attaches a tag to the analyte that imparts desirable analytical properties. The choice of this tag is critical and dictates the ultimate sensitivity and selectivity of the analytical method.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the hydrazone. The reaction is pH-dependent, with a mildly acidic environment (typically pH 4-5) being optimal to facilitate protonation of the carbonyl oxygen without deactivating the nucleophilic hydrazine.

G cluster_0 Hydrazone Formation Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack Hydrazine Hydrazine Reagent Hydrazine->Intermediate Hydrazone Hydrazone Derivative Intermediate->Hydrazone Dehydration Water H₂O Intermediate->Water Proton H⁺ (Acid Catalyst) Proton->Carbonyl Protonation

Caption: General reaction mechanism of hydrazone formation.

Performance Comparison of Key Hydrazine-Based Derivatization Agents

The selection of the most appropriate derivatization agent is contingent on the analytical instrumentation available (HPLC-UV, LC-MS), the required sensitivity, and the nature of the analyte and sample matrix. Below is a comparative overview of DNPH, dansyl hydrazine, and Girard's reagents.

Feature2,4-Dinitrophenylhydrazine (DNPH)Dansyl HydrazineGirard's Reagents (T & P)
Detection Mode HPLC-UV/Vis, LC-MS (negative ion mode)HPLC-Fluorescence, LC-MS (positive ion mode)LC-MS (positive ion mode), MALDI-MS
Key Advantage Cost-effective, robust, and widely used for UV detection.[1]High sensitivity with fluorescence detection.[1]Introduces a permanent positive charge, significantly enhancing MS ionization.[2]
Reaction Conditions Acid-catalyzed, often requires elevated temperatures.[3]Typically requires acidic conditions and heating.Mild acidic conditions, can proceed at room temperature.
Derivative Stability Generally stable, but can exist as E/Z isomers, complicating chromatography.[4]Derivatives are known to be stable.[1]Forms stable hydrazones.
Applications Environmental analysis, food chemistry, analysis of carbonyls in various matrices.[5][6][7]Analysis of steroids, carbohydrates, and other biomolecules.Analysis of ketosteroids, neutral steroids, and enhancing MS detection of carbonyls.[2]
Considerations Can form multiple derivatives with some compounds like acrolein.[8] Explosive when dry.[9]Can be susceptible to photodecomposition.Primarily for MS-based detection.

In-Depth Analysis of Each Derivatization Agent

2,4-Dinitrophenylhydrazine (DNPH): The Workhorse for UV Detection

DNPH is arguably the most widely used hydrazine-based derivatization agent, primarily due to its affordability and the strong chromophore it imparts to the resulting hydrazone, making it ideal for UV-Vis detection around 360 nm.[3] It is the basis for several standardized methods for the analysis of carbonyl compounds in environmental and other matrices.[5][7]

However, DNPH is not without its drawbacks. The resulting dinitrophenylhydrazones can form syn- and anti-isomers, which may lead to peak splitting in chromatography, complicating quantification.[4] Furthermore, dry DNPH is shock-sensitive and potentially explosive, necessitating careful handling.[9] In the context of mass spectrometry, DNPH derivatives are typically analyzed in negative ion mode, which can sometimes be less sensitive than positive ion mode for certain analytes.[10]

This protocol is a generalized procedure for the derivatization of carbonyl compounds in a sample solution.

  • Reagent Preparation: Prepare a solution of DNPH (e.g., 0.2% w/v) in a suitable solvent like acetonitrile containing a small amount of strong acid (e.g., sulfuric or hydrochloric acid) as a catalyst.[3]

  • Derivatization Reaction: Mix the sample solution with the DNPH reagent in a sealed vial. The molar excess of DNPH should be significant to drive the reaction to completion.

  • Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). Optimization of temperature and time is crucial for different analytes.[3][11]

  • Sample Preparation for HPLC: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or may require a neutralization or extraction step depending on the sample matrix.

  • HPLC Analysis: Separate the DNPH derivatives on a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) and detect the hydrazones using a UV detector at approximately 360 nm.[6]

G cluster_1 DNPH Derivatization Workflow Start Sample containing Carbonyls Derivatization Mix Sample and Reagent (Acid Catalyst) Start->Derivatization Reagent Prepare DNPH Reagent Reagent->Derivatization Incubation Incubate at Elevated Temperature Derivatization->Incubation HPLC HPLC-UV Analysis (360 nm) Incubation->HPLC

Caption: Workflow for DNPH derivatization.

Dansyl Hydrazine: The Choice for High-Sensitivity Fluorescence Detection

Dansyl hydrazine is a fluorescent labeling agent that reacts with carbonyl compounds to form highly fluorescent dansylhydrazones. This makes it an excellent choice for applications requiring high sensitivity, particularly when using an HPLC system equipped with a fluorescence detector.[1] The derivatives are also amenable to LC-MS analysis, typically in positive ion mode.[10]

Dansyl hydrazine has been successfully employed for the analysis of a wide range of compounds, including steroids and carbohydrates.[10] The stability of the resulting derivatives is generally good, which is advantageous for methods that involve longer analysis times or sample storage.[1]

  • Reagent Preparation: Prepare a solution of dansyl hydrazine in a suitable solvent such as acetonitrile or ethanol.

  • Derivatization Reaction: Add the dansyl hydrazine solution to the sample, along with an acid catalyst (e.g., trifluoroacetic acid).

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Sample Preparation for HPLC: After cooling, the reaction mixture can often be directly injected into the HPLC system.

  • HPLC Analysis: Separate the dansylhydrazones on a reversed-phase column and detect them using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 530 nm).

Girard's Reagents (T and P): Tailored for Mass Spectrometry

Girard's reagents, such as Girard's Reagent T (Gir-T) and Girard's Reagent P (Gir-P), are unique in that they possess a quaternary ammonium group, which imparts a permanent positive charge to the resulting hydrazone derivative. This "charge-tagging" strategy dramatically enhances the ionization efficiency of neutral or poorly ionizable carbonyl compounds in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][12] This can lead to significant improvements in sensitivity, with signal enhancements of over 100-fold reported for some ketosteroids in LC-MS/MS.[12]

Girard's reagents are particularly valuable for the analysis of steroids and other biomolecules in complex biological matrices. The derivatization reaction is typically carried out under mild acidic conditions.

  • Reagent Preparation: Prepare a solution of Girard's Reagent T in a suitable solvent, such as methanol, containing a small amount of acetic acid.

  • Derivatization Reaction: Mix the sample with the Girard's Reagent T solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 1-2 hours).

  • Sample Preparation for LC-MS: The reaction mixture may be diluted with the initial mobile phase before injection into the LC-MS system.

  • LC-MS Analysis: Separate the derivatives on a reversed-phase column and detect them using a mass spectrometer in positive ion mode. Multiple reaction monitoring (MRM) can be used for targeted quantification, monitoring the transition from the precursor ion to a characteristic product ion.

G cluster_2 Comparative Workflow for Agent Selection Analyte Carbonyl Analyte Detection Available Detection Method? Analyte->Detection UV HPLC-UV Detection->UV UV/Vis Fluorescence HPLC-Fluorescence Detection->Fluorescence Fluorescence MS LC-MS / MALDI-MS Detection->MS Mass Spectrometry DNPH Consider DNPH UV->DNPH Dansyl Consider Dansyl Hydrazine Fluorescence->Dansyl Girard Consider Girard's Reagents MS->Girard Sensitivity High Sensitivity Required? DNPH->Sensitivity Dansyl->Sensitivity Sensitivity->DNPH No Sensitivity->Dansyl Yes

Caption: Decision tree for selecting a hydrazine-based derivatization agent.

Applications in Drug Development: A Focus on Impurity Analysis

The control of impurities is a critical aspect of drug development and manufacturing. Hydrazine itself is a potential genotoxic impurity (GTI) that can be present as a process-related impurity in some APIs.[1][13] Due to its lack of a chromophore and high polarity, the analysis of trace levels of hydrazine is challenging. Derivatization is a key strategy to enable its sensitive detection.

Several methods have been developed for the determination of hydrazine in pharmaceutical materials using derivatization followed by HPLC-UV or LC-MS analysis.[1][13] For instance, derivatization with 2-hydroxy-1-naphthaldehyde has been shown to be an effective method for the sensitive and selective quantification of hydrazine in pharmaceutical samples, with a detection limit of 0.25 ppm.[1] Another approach involves derivatization with benzaldehyde and subsequent analysis by HPLC.[13]

Beyond the analysis of hydrazine itself, these derivatization agents are invaluable for the characterization and quantification of other carbonyl-containing impurities and degradants in drug substances and products. The enhanced sensitivity provided by these reagents allows for the detection and monitoring of impurities at very low levels, which is essential for ensuring the safety and quality of pharmaceutical products.

Conclusion: Making an Informed Choice

The selection of a hydrazine-based derivatization agent is a critical decision in the development of robust and sensitive analytical methods for carbonyl compounds.

  • 2,4-Dinitrophenylhydrazine (DNPH) remains a reliable and cost-effective choice for routine analysis when UV detection is employed.

  • Dansyl hydrazine offers superior sensitivity for applications where fluorescence detection is available and low detection limits are paramount.

  • Girard's reagents are the go-to option for mass spectrometry-based analysis, providing a significant boost in ionization efficiency for neutral and poorly ionizable carbonyls.

By understanding the fundamental chemistry, performance characteristics, and specific applications of each of these reagents, researchers, scientists, and drug development professionals can make an informed decision to select the optimal derivatization strategy for their analytical needs, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to Analytical Method Validation for 4-Cyanophenylhydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanophenylhydrazine hydrochloride is a pivotal intermediate in modern organic synthesis, finding extensive use as a building block in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its prevalence in the pharmaceutical manufacturing pipeline, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Carprofen, necessitates rigorous quality control.[1] The foundation of this control is the validation of analytical methods, a process that ensures the identity, strength, quality, purity, and potency of drug substances and products.[3]

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-cyanophenylhydrazine hydrochloride and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks established by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate analytical methods that are not only compliant but scientifically robust and fit for their intended purpose.[6][8]

The Regulatory Bedrock: Understanding Validation Parameters

Analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4] The core principles are harmonized globally, primarily through the ICH Q2(R2) guideline, which is complemented by national compendia like the USP General Chapter <1225>.[4][6][9][10] These guidelines mandate the evaluation of several key performance characteristics.

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] For impurity methods, this involves demonstrating that each impurity can be accurately measured with no interference.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][12]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a known quantity of the analyte spiked into a sample matrix.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]

G cluster_dev Method Development cluster_val Method Validation Protocol cluster_routine Routine Use Dev Define Analytical Procedure & Purpose Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Is it selective? Linearity Linearity & Range (R², y-intercept) Specificity->Linearity Is it proportional? Accuracy % Recovery Linearity->Accuracy Is it accurate? Precision Precision (% RSD) Accuracy->Precision Is it precise? LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Is it sensitive? Robustness Robustness (System Suitability) LOD_LOQ->Robustness Is it reliable? Routine Method Transfer & Routine Analysis Robustness->Routine Method Validated

Caption: Logical workflow for analytical method validation.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as whether it is for the quantitation of the main component (assay), determination of impurities, or identification.[10][15]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds like 4-cyanophenylhydrazine hydrochloride.[16][17][18]

  • Scientific Rationale: RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[19] This mechanism provides high-resolution separation of the main analyte from process-related impurities and degradation products, making it the preeminent choice for specificity and stability-indicating assays.[16][18] The presence of the cyanophenyl group provides a strong chromophore, enabling sensitive UV detection.

  • Causality in Method Design:

    • Column Choice (C18): A C18 column is the workhorse for RP-HPLC due to its strong hydrophobic retention, which is ideal for separating a wide range of organic molecules, including aromatic compounds like phenylhydrazine derivatives.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to higher efficiency and lower backpressure. A buffered aqueous phase is used to control the ionization state of the analyte and any acidic or basic impurities, ensuring reproducible retention times.

    • UV Detection: The aromatic ring and cyano group in the molecule result in significant UV absorbance, typically in the 230-280 nm range, allowing for sensitive detection without the need for derivatization for the parent compound itself.

G Sample Sample Preparation (Dissolve in Diluent) Inject HPLC Injection (Autosampler) Sample->Inject Column Separation (C18 Column) Inject->Column Mobile Phase Flow Detector UV Detection Column->Detector Data Data Acquisition & Processing (Chromatography Data System) Detector->Data Signal (Absorbance) Report Generate Report (Assay, Impurities) Data->Report

Caption: Standard experimental workflow for RP-HPLC analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[17] Its application for 4-cyanophenylhydrazine hydrochloride is more specialized.

  • Scientific Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Due to the salt form and relatively low volatility of the parent compound, direct analysis is challenging. However, GC excels in two key areas:

    • Residual Solvent Analysis: Determining residual solvents from the manufacturing process.

    • Trace Hydrazine Impurity: Hydrazine is a potential process impurity and a known mutagen.[14] Headspace GC, often after derivatization to increase volatility (e.g., reaction with acetone), is a highly sensitive method for its detection.[20]

  • Comparison to HPLC: While HPLC is superior for the analysis of the parent drug and its non-volatile derivatives, GC is the method of choice for volatile impurities that are difficult to analyze by LC.[17] The two techniques are often used as orthogonal (complementary) methods in a comprehensive quality control strategy.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique.

  • Scientific Rationale: The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. 4-cyanophenylhydrazine hydrochloride has a distinct UV absorbance profile.[21][22]

  • Limitations and Proper Application: The primary drawback of UV-Vis is its lack of specificity.[21] Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its use is generally restricted to:

    • Quantification of the bulk drug substance where impurities are known to be minimal and have negligible absorbance at the analytical wavelength.

    • In-process controls where a rapid estimation of concentration is needed. It is not suitable for impurity profiling or as a stability-indicating method for complex pharmaceutical products.[23]

Performance Comparison Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Specificity Very High (separates analyte from impurities)High (for volatile compounds)Low (prone to interference)
Primary Use Case Assay, impurity profiling, stability studiesResidual solvents, trace volatile impuritiesAssay of pure substance, in-process checks
Sensitivity High (ng to pg levels)Very High (pg to fg levels)Moderate (µg to mg levels)
Sample Type Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with a chromophore
Throughput ModerateModerate to HighVery High
Cost HighHighLow
Regulatory Acceptance Gold standard for QC and stabilityStandard for volatile impuritiesLimited; requires strong justification

The Litmus Test: Stability-Indicating Method Validation

A critical requirement for any analytical method used in stability studies is that it must be "stability-indicating." This means the method must be able to accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from any formed degradation products.[24][25] This is established through forced degradation studies.[26]

Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[24] The goal is to generate degradation products to an extent of about 5-20%.[24] The stressed samples are then analyzed by the proposed method.

Why HPLC is the Method of Choice: The separative power of HPLC is essential for resolving the parent drug peak from the peaks of numerous degradation products that may form under different stress conditions.[11] A peak purity analysis (e.g., using a photodiode array detector) is performed to confirm that the parent peak is spectrally pure in all stressed samples, thus proving the method's specificity and stability-indicating nature.

G cluster_stress Forced Degradation cluster_analysis Analysis & Validation API Drug Substance (4-Cyanophenylhydrazine HCl) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Light Conditions) API->Photo HPLC Analyze Stressed Samples using HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Evaluate Peak Purity (PDA Detector) HPLC->Purity Mass Assess Mass Balance Purity->Mass Validate Confirm Specificity & Resolution > 2 Mass->Validate

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurities
  • Objective: To quantify 4-cyanophenylhydrazine hydrochloride and separate it from potential impurities and degradants.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-35 min: Linear gradient to 20% A, 80% B

      • 35-40 min: Hold at 20% A, 80% B

      • 40.1-45 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Diluent: 50:50 Acetonitrile:Water.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, and spiked samples. Conduct forced degradation studies as described in Protocol 2. Check for peak purity and ensure resolution between the main peak and adjacent peaks is >2.0.

    • Linearity: Prepare at least five concentrations across the range (e.g., LOQ to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (R² ≥ 0.998).[14]

    • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.

    • Precision (Repeatability): Analyze six replicate preparations of the standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • LOQ/LOD: Determine by serial dilution until a signal-to-noise ratio of ~10:1 (for LOQ) and ~3:1 (for LOD) is achieved.

    • Robustness: Deliberately vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) and verify that system suitability criteria (e.g., tailing factor, theoretical plates) are still met.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the drug substance in the diluent and add 0.1N HCl. Heat at 60 °C for 30-60 minutes. Cool and neutralize with 0.1N NaOH before dilution for HPLC analysis.[24]

  • Base Hydrolysis: Dissolve the drug substance in the diluent and add 0.1N NaOH. Heat at 60 °C for 30-60 minutes. Cool and neutralize with 0.1N HCl before dilution.[24]

  • Oxidative Degradation: Dissolve the drug substance in the diluent and add 3% hydrogen peroxide. Keep at room temperature for 1-2 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: For each condition, prepare a control sample (unstressed) and the stressed sample. Analyze using the validated HPLC method (Protocol 1). Evaluate the chromatograms for new peaks, peak purity of the parent analyte, and mass balance.

Conclusion and Authoritative Recommendation

While various analytical techniques have their place, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most comprehensive, robust, and regulatory-accepted method for the analytical validation of 4-cyanophenylhydrazine hydrochloride and its derivatives. Its high specificity and sensitivity make it uniquely suited for both quantifying the active ingredient and profiling process-related impurities and degradation products.[16][27] When developed as a stability-indicating method through rigorous forced degradation studies, HPLC provides the self-validating system of trustworthiness required to ensure product quality and patient safety throughout the drug development lifecycle. For complementary analyses, such as for volatile impurities or residual solvents, Gas Chromatography is the recommended orthogonal technique.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Biphenylcarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the integrity of their experimental results. 4-Biphenylcarboxylic acid hydrazide, a valuable building block in the synthesis of novel compounds, requires meticulous handling not only during its use but, critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Part 1: Understanding the Hazard Profile and Regulatory Imperative

Before any disposal procedure is initiated, a thorough understanding of the compound's characteristics and the governing regulations is paramount. This foundational knowledge informs every subsequent step, ensuring the safety of laboratory personnel and environmental protection.

Intrinsic Hazards of this compound

This compound (CAS No. 18622-23-6) is a stable, solid organic compound. However, its hazard profile, as outlined in numerous Safety Data Sheets (SDS), necessitates careful handling. Key hazards include:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.

  • Skin, Eye, and Respiratory Irritation : Direct contact can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory tract irritation.

While not classified as explosive or pyrophoric, its hydrazide functional group warrants a cautious approach due to the general reactivity of hydrazine derivatives.

Regulatory Framework: RCRA and Hazardous Waste Classification

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste due to its reactivity and toxicity. Laboratories are required to make a hazardous waste determination for all waste streams. It is the responsibility of the waste generator to properly classify, store, and dispose of this material in accordance with federal, state, and local regulations.

Part 2: The Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to pursue in-lab chemical neutralization or to dispose of it directly as hazardous waste through a licensed contractor. For the vast majority of research laboratories, direct disposal is the recommended and safest approach.

DisposalWorkflow start Waste 4-Biphenylcarboxylic Acid Hydrazide Generated decision In-lab chemical neutralization a feasible and safe option? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No neutralization In-Lab Chemical Neutralization Protocol decision->neutralization Yes collect_waste Collect in a designated, properly labeled hazardous waste container. direct_disposal->collect_waste verify_protocol Verify a validated and safe neutralization protocol exists for this specific compound. neutralization->verify_protocol contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_waste->contact_ehs execute_protocol Execute neutralization protocol in a controlled environment (fume hood, proper PPE). verify_protocol->execute_protocol dispose_neutralized Dispose of neutralized waste in accordance with institutional and local regulations. execute_protocol->dispose_neutralized

Caption: Disposal decision workflow for this compound.

Part 3: Protocol for Direct Disposal (Recommended)

This protocol outlines the standard operating procedure for collecting and disposing of this compound without in-lab chemical treatment. This is the most common and recommended practice for research laboratories.

Materials Required
  • Designated hazardous waste container (chemically compatible, typically a wide-mouth polyethylene container for solids)

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

Step-by-Step Procedure
  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Container Preparation:

    • Obtain a clean, dry, and appropriate hazardous waste container. Ensure it is in good condition with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Perform all transfers of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste chemical into the designated container. Avoid creating dust. If the original container is to be disposed of, it can be placed directly into a larger hazardous waste container.

    • For cleaning contaminated labware (e.g., spatulas, glassware), use a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add the rinsate to a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Labeling:

    • Fill out the hazardous waste label completely and accurately. This must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "18622-23-6"

      • An accurate estimation of the quantity of waste.

      • The date accumulation started (the date the first piece of waste was added to the container).

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in your designated SAA.

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.

  • Requesting Disposal:

    • Once the container is full, or if you are approaching the maximum allowable accumulation time (per institutional and federal guidelines), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Part 4: Considerations for In-Lab Chemical Neutralization (Advanced)

While direct disposal is recommended, in-lab neutralization may be considered under specific circumstances, such as in process chemistry or large-scale synthesis where waste minimization is a primary objective. This should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and after a careful risk assessment.

Potential Degradation Pathways

The hydrazide functional group is susceptible to both oxidation and hydrolysis.

  • Oxidative Degradation: Strong oxidizing agents can degrade hydrazides. However, the reaction of aryl hydrazines with common oxidants like sodium hypochlorite can be complex and may produce hazardous byproducts, including chlorinated organic compounds or diazonium salts, which can be explosive. Research indicates that the oxidation of aryl hydrazines can proceed via radical pathways, leading to a variety of products.[1][2]

  • Hydrolysis: Carboxylic acid hydrazides can be hydrolyzed back to the parent carboxylic acid and hydrazine under acidic or basic conditions, typically requiring heat.[3][4][5][6] The resulting hydrazine is itself a hazardous substance that would require further treatment.

Due to the lack of a validated, peer-reviewed protocol for the safe and complete neutralization of this compound in a laboratory waste context, and the potential for generating equally or more hazardous intermediates, in-lab neutralization is not recommended without further process safety research.

Part 5: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For a small, solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Avoid raising dust. Do not sweep dry powder.

    • Carefully scoop the material and absorbent into a designated hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Conclusion

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard recognition, regulatory compliance, and standardized waste management procedures, researchers can ensure a safe working environment and protect the broader community and environment. The recommended procedure for research laboratories is the direct disposal of the chemical as hazardous waste through your institution's EHS program, avoiding the complexities and potential dangers of in-lab chemical neutralization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.